1,2,4-Trichloro-5-iodobenzene
Description
Propriétés
IUPAC Name |
1,2,4-trichloro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXMBRLCXIPURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291350 | |
| Record name | 1,2,4-Trichloro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7145-82-6 | |
| Record name | 1,2,4-Trichloro-5-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7145-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 74997 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7145-82-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Trichloro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,2,4-trichloro-5-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2,4-Trichloro-5-iodobenzene chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,2,4-Trichloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a polyhalogenated aromatic compound of significant interest to the synthetic chemistry community. Its unique substitution pattern, featuring three electron-withdrawing chlorine atoms and a highly reactive iodine atom, designates it as a valuable and versatile building block for the construction of complex molecular architectures. The pronounced reactivity of the carbon-iodine (C-I) bond, which is substantially weaker than its carbon-chlorine (C-Cl) counterpart, provides a regioselective handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive exploration of the chemical properties, plausible synthetic routes, spectroscopic characteristics, and key synthetic applications of this compound, providing field-proven insights for its effective utilization in research and development.
Core Physicochemical Properties
This compound is a solid at room temperature, a characteristic dictated by its highly substituted and heavy molecular structure. Its properties are largely defined by the interplay of the lipophilic benzene core and the polarizing effects of the halogen substituents. As is typical for polyhalogenated hydrocarbons, it exhibits very low solubility in water but is soluble in various non-polar and slightly polar organic solvents.[1][2]
A summary of its key physicochemical data is presented below.
| Property | Value | Source(s) |
| CAS Number | 7145-82-6 | [3][4] |
| Molecular Formula | C₆H₂Cl₃I | [3][4][5] |
| Molecular Weight | 307.34 g/mol | [3][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-Iodo-2,4,5-trichlorobenzene, 2,4,5-Trichloroiodobenzene | [4][6] |
| Melting Point | 104-106 °C | [6] |
| Boiling Point | 293-295 °C @ 110 mmHg | [6] |
| Appearance | Solid (predicted from melting point) |
Synthesis and Structural Elucidation
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for contexts requiring isotopic labeling or derivatization.
Proposed Synthetic Pathway: Electrophilic Iodination
A logical and plausible route to this compound is the direct electrophilic iodination of 1,2,4-trichlorobenzene. The presence of three electron-withdrawing chlorine atoms significantly deactivates the benzene ring towards electrophilic attack. Consequently, this transformation requires a potent iodinating system and potentially forcing reaction conditions to achieve a reasonable yield.
Causality in Experimental Design: The choice of a strong iodinating agent is paramount. Molecular iodine (I₂) alone is insufficiently electrophilic. Therefore, it must be activated by a strong oxidizing agent (e.g., nitric acid, periodic acid) or a robust Lewis acid to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[7]
Caption: Proposed workflow for the synthesis of this compound.
Exemplary Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 1,2,4-trichlorobenzene in a suitable solvent (e.g., glacial acetic acid).
-
Reagent Addition: Add the chosen iodinating agent, such as N-Iodosuccinimide (NIS), followed by a catalytic amount of a strong acid like trifluoroacetic acid.[7]
-
Reaction Conditions: Heat the mixture (e.g., 80-100 °C) and monitor the reaction progress using an appropriate technique like GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench any unreacted iodine.
-
Isolation: Extract the product into an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent like ethanol to yield the final product.[8]
Analytical Workflow for Characterization
The structural confirmation of the synthesized product is a self-validating step, ensuring the integrity of the material. A combination of spectroscopic methods is employed for unambiguous characterization.
Caption: A typical analytical workflow for the characterization of the target compound.
Predicted Spectroscopic Profile
Direct experimental spectra for this compound are not widely published. However, its spectral characteristics can be reliably predicted based on fundamental spectroscopic principles and data from analogous structures.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to be simple, showing two singlets in the aromatic region (typically δ 7.0-8.0 ppm). The proton at C6 (adjacent to chlorine) and the proton at C3 (between two chlorine atoms) are in distinct chemical environments and will not exhibit spin-spin coupling to each other due to their positional separation.
-
¹³C NMR: The spectrum would display six distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached halogen atoms.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will provide the definitive molecular weight. The molecular ion peak (M⁺) would be observed at m/z 306 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹²⁷I).
-
A highly characteristic and complex isotopic pattern will be observed for the molecular ion and its fragments due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This pattern serves as a key diagnostic feature.[8]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be dominated by absorptions characteristic of a substituted benzene ring. Key expected bands include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending in the 800-900 cm⁻¹ range, which is indicative of the substitution pattern. C-Cl and C-I stretching vibrations will appear in the fingerprint region below 1100 cm⁻¹.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is overwhelmingly dictated by the superior reactivity of the C-I bond compared to the C-Cl bonds. The C-I bond has a lower bond dissociation energy, making it more susceptible to oxidative addition to transition metal catalysts, a critical step in many cross-coupling reactions.[11][12]
Caption: Potential synthetic pathways using this compound.
Suzuki-Miyaura Coupling
This reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds. The reactivity of this compound makes it an excellent substrate for coupling with various aryl- or vinylboronic acids or their esters.[13]
Trusted Protocol for Suzuki-Miyaura Coupling:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C for several hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel.[14]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking the trichlorinated aryl core to a terminal alkyne. This reaction is invaluable for creating precursors to conjugated materials and complex pharmaceutical intermediates.[13]
Trusted Protocol for Sonogashira Coupling:
-
Inert Atmosphere: In a Schlenk flask under argon, combine this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-6 mol%).
-
Solvent and Reagents: Add an anhydrous solvent such as DMF or THF, followed by the terminal alkyne (1.2 equiv.) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Reaction: Stir the mixture at a temperature ranging from ambient to 100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with aqueous ammonium chloride, extract the product with an organic solvent, and wash the organic layer with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the crude product via column chromatography.[14]
Safety and Handling
As a halogenated aromatic compound, this compound must be handled with appropriate care.
-
Hazards Identification: It is classified as causing skin irritation and serious eye irritation.[4] It is also expected to be harmful if swallowed and toxic to aquatic life, similar to related trichlorobenzenes.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[15][16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[6][17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.
Conclusion
This compound stands out as a strategically important intermediate in synthetic chemistry. Its well-defined physicochemical properties and, most critically, the differential reactivity of its C-I and C-Cl bonds, allow for its regioselective functionalization. This guide has detailed its core properties, provided plausible and trusted protocols for its synthesis and application in key cross-coupling reactions, and outlined essential safety precautions. For researchers in drug discovery and materials science, this compound offers a robust platform for the synthesis of novel, highly functionalized aromatic structures.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Benzene, 1,2,4-trichloro-5-iodo- | C6H2Cl3I | CID 252788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 7145-82-6 CAS MSDS (1-IODO-2,4,5-TRICHLOROBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 11. benchchem.com [benchchem.com]
- 12. Iodobenzene - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cdnisotopes.com [cdnisotopes.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1,2,4-Trichloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,4-Trichloro-5-iodobenzene (CAS No. 7145-82-6), a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. This document delves into its chemical identity, physicochemical properties, a plausible synthetic route, and its applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Safety protocols and detailed analytical methodologies are also discussed to ensure its effective and safe use in a research and development setting. The information presented herein is intended to empower researchers and drug development professionals to leverage the unique reactivity of this compound in the synthesis of novel molecules for pharmaceutical and material science applications.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted aromatic hydrocarbon. The presence of both chloro and iodo substituents on the benzene ring imparts distinct chemical properties and reactivity.
| Property | Value | Source(s) |
| CAS Number | 7145-82-6 | [1] |
| Molecular Formula | C₆H₂Cl₃I | [1][2] |
| Molecular Weight | 307.34 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Iodo-2,4,5-trichlorobenzene, 2,4,5-Trichloroiodobenzene | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 102 - 105 °C | |
| Boiling Point | 294 °C |
Synthesis of this compound: A Plausible Approach
Reaction Principle
The synthesis involves the direct iodination of 1,2,4-trichlorobenzene. Due to the electron-withdrawing nature of the three chlorine atoms, the benzene ring is deactivated towards electrophilic attack. Therefore, a potent iodinating agent and activating conditions are necessary to drive the reaction to completion. A common and effective method for the iodination of deactivated arenes is the use of iodine in the presence of a strong oxidizing agent, such as nitric acid or periodic acid, which generates a highly electrophilic iodine species in situ.
Proposed Experimental Protocol
Materials:
-
1,2,4-Trichlorobenzene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-trichlorobenzene (1 equivalent) in glacial acetic acid.
-
To this solution, add iodine (1.1 equivalents) and periodic acid (0.5 equivalents).
-
Carefully and slowly add concentrated sulfuric acid (catalytic amount) to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a mixture of ice and water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to be simple, showing two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts of these protons will be influenced by the deshielding effects of the adjacent halogen atoms.
-
¹³C NMR: The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The carbon atom directly bonded to the iodine will experience a significant upfield shift due to the "heavy atom effect". The chemical shifts of the other carbon atoms will be influenced by the electronegativity of the attached chlorine atoms.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of three chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) and one iodine atom (¹²⁷I). This distinctive pattern is a powerful tool for confirming the elemental composition of the molecule. The fragmentation pattern will likely involve the loss of halogen atoms and potentially the entire substituent groups.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for a substituted benzene ring. Key absorptions are expected in the following regions:
-
C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
-
C=C stretching: Aromatic ring C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: Strong absorptions corresponding to the C-Cl bonds are expected in the 1000-1100 cm⁻¹ region.
-
C-I stretching: The C-I stretching vibration will appear at a lower frequency, typically in the 500-600 cm⁻¹ range.
-
Out-of-plane C-H bending: The substitution pattern on the benzene ring will give rise to specific out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Applications in Organic Synthesis
The primary utility of this compound in organic synthesis stems from the differential reactivity of the C-I and C-Cl bonds. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position. This makes it a valuable intermediate for the synthesis of complex, polysubstituted aromatic compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Caption: Key cross-coupling reactions utilizing this compound.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and an organoboron compound (e.g., a boronic acid or ester). This is a powerful method for synthesizing polychlorinated biaryl compounds, which are scaffolds of interest in medicinal chemistry and materials science.
-
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of this compound with a terminal alkyne, leading to the formation of an alkynyl-substituted trichlorobenzene. These products can serve as precursors for more complex structures or as components in conjugated materials.
-
Heck-Mizoroki Coupling: The Heck reaction allows for the formation of a C-C bond between this compound and an alkene. This reaction is useful for synthesizing substituted styrenes and other vinylated aromatic compounds.
General Protocol for a Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (if using an inorganic base)
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for selective functionalization through palladium-catalyzed cross-coupling reactions, providing access to a wide range of complex aromatic molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, analytical characterization methods, and key applications. By understanding the chemistry and handling requirements of this compound, researchers can effectively utilize it to advance their synthetic endeavors in drug discovery and materials science.
References
An In-depth Technical Guide to 1,2,4-Trichloro-5-iodobenzene
Introduction
1,2,4-Trichloro-5-iodobenzene is a polyhalogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three electron-withdrawing chlorine atoms and a reactive iodine atom on a benzene ring, imparts a distinct chemical reactivity profile that is highly valuable to researchers in medicinal chemistry, materials science, and drug development. The strategic placement of these halogens allows for selective functionalization, making it an important intermediate in the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of this compound, covering its fundamental physicochemical properties, synthetic routes, key applications in cross-coupling reactions, and detailed analytical and safety protocols. The content is tailored for researchers and scientists who require a deep technical understanding of this compound for their work.
Physicochemical Properties and Identification
This compound is characterized by a molecular formula of C₆H₂Cl₃I and a molecular weight of approximately 307.34 g/mol .[1][2][3][4] The presence of both chlorine and iodine atoms on the benzene ring significantly influences its physical and chemical properties. The key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Cl₃I | [1][2][3] |
| Molecular Weight | 307.34 g/mol | [1][2][3] |
| CAS Number | 7145-82-6 | [1][2][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-Iodo-2,4,5-trichlorobenzene, 2,4,5-Trichloro-1-iodobenzene | [1][3] |
| Appearance | Likely a solid at room temperature | [5] |
| Melting Point | 56-58 °C or 104-106 °C (Varies with purity) | [5] |
| Boiling Point | 293-295 °C (at 110 mmHg) | [5] |
Synthesis of this compound
The synthesis of this compound typically proceeds via the electrophilic iodination of 1,2,4-trichlorobenzene. The presence of three electron-withdrawing chlorine atoms deactivates the benzene ring, making the reaction challenging. Therefore, a potent iodinating agent and activating conditions are necessary to achieve a good yield. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Electrophilic Iodination
This protocol is based on established methods for the iodination of deactivated aromatic rings.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-trichlorobenzene (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.
-
Addition of Reagents: Add N-Iodosuccinimide (NIS) (1.2 equivalents) to the solution. Slowly add trifluoroacetic acid (TFA) as a catalyst to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated sodium thiosulfate solution to quench any unreacted NIS and iodine. Subsequently, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the TFA, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a substrate for palladium-catalyzed cross-coupling reactions.[5][7] The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds, allowing for selective functionalization at the C-5 position.[8] This makes it an excellent precursor for synthesizing a wide range of substituted polychlorinated aromatic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound is an excellent electrophilic partner in these reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar compounds.[7]
-
Reaction Setup: To a pressure tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.03 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Reagents: Add a suitable solvent (e.g., 4:1 Toluene/Dioxane, 5 mL) followed by a 2 M aqueous solution of a base such as K₂CO₃ (1.0 mL).
-
Reaction Conditions: Seal the pressure tube and heat the reaction mixture to 80 °C with vigorous stirring for 3-5 hours.
-
Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7]
Experimental Protocol: Sonogashira Coupling
This protocol is based on general methods for Sonogashira couplings.[7]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a mixture of anhydrous solvents such as THF and triethylamine.
-
Addition of Catalysts and Reagents: Add the terminal alkyne (1.2 equivalents), a palladium catalyst like PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI) (5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by flash column chromatography.
Analytical Characterization
The analysis and characterization of this compound are crucial for confirming its identity and purity. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Analytical Workflow
Caption: A typical analytical workflow for this compound.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
Instrumentation: Utilize a GC-MS system equipped with a non-polar or mid-polarity capillary column.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Data Analysis: The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of three chlorine atoms and one iodine atom.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation.
-
¹H NMR: The spectrum of this compound is expected to show two singlets in the aromatic region for the two non-equivalent aromatic protons.
-
¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached halogen atoms.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a key chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. Its well-defined reactivity, primarily at the carbon-iodine bond, allows for selective and predictable transformations. This guide has provided a detailed overview of its properties, synthesis, applications, and analytical and safety protocols to support its effective and safe use in a research setting.
References
- 1. calpaclab.com [calpaclab.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Benzene, 1,2,4-trichloro-5-iodo- | C6H2Cl3I | CID 252788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 1,2,4-Trichloro-5-iodobenzene
This guide provides a comprehensive overview and detailed experimental protocol for the synthesis of 1,2,4-trichloro-5-iodobenzene, a halogenated aromatic compound with applications in organic synthesis, material science, and pharmaceutical research.[1] The primary and most effective route for the preparation of this compound is through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides.[2][3][4] This process involves two critical stages: the diazotization of 2,4,5-trichloroaniline to form a diazonium salt, followed by a displacement reaction with an iodide source.[5]
Strategic Overview of the Synthesis Pathway
The synthesis of this compound hinges on the strategic conversion of the amino group in 2,4,5-trichloroaniline into a diazonium group (-N₂⁺), which is an excellent leaving group. This intermediate is then subjected to nucleophilic substitution by an iodide ion (I⁻), typically from potassium iodide (KI), to yield the desired product. The overall transformation is a regioselective process, allowing for the precise introduction of the iodine atom at the 5-position of the 1,2,4-trichlorobenzene scaffold.[5]
A notable advantage of using an iodide nucleophile in this Sandmeyer-type reaction is that it typically does not necessitate a copper(I) catalyst, which is often required for the introduction of other halogens like chlorine or bromine.[5][6] The iodide ion itself is a sufficiently potent nucleophile to effect the displacement of the diazonium group.[5]
Reaction Mechanism and Rationale
The synthesis proceeds via a two-step mechanism:
Step 1: Diazotization of 2,4,5-Trichloroaniline
In the first step, 2,4,5-trichloroaniline is treated with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid or hydrochloric acid.[7] The reaction is performed at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, which can be prone to decomposition at higher temperatures.[5][8] The highly reactive electrophile, the nitrosonium ion (NO⁺), is generated in the acidic medium and attacks the nucleophilic amino group of the aniline. A series of proton transfers and elimination of a water molecule leads to the formation of the 2,4,5-trichlorobenzenediazonium salt.
Step 2: Iodo-dediazoniation
The second step involves the introduction of an iodide source, most commonly a solution of potassium iodide (KI).[5][9] The iodide ion acts as a nucleophile, attacking the diazonium salt. This is followed by the irreversible loss of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion, resulting in the formation of this compound.[2] The mechanism is believed to involve a single electron transfer, leading to the formation of an aryl radical.[2]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,4,5-Trichloroaniline | C₆H₄Cl₃N | 196.46 | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Fisher Scientific |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥97% | Acros Organics |
| Potassium Iodide | KI | 166.00 | ≥99% | J.T. Baker |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ≥98% | VWR Chemicals |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | Alfa Aesar |
| Deionized Water | H₂O | 18.02 | - | - |
| Ice | H₂O | 18.02 | - | - |
Step-by-Step Procedure
Step 1: Diazotization of 2,4,5-Trichloroaniline
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 19.65 g (0.1 mol) of 2,4,5-trichloroaniline.
-
To this, carefully add a mixture of 30 mL of concentrated sulfuric acid and 60 mL of deionized water, which has been pre-cooled in an ice bath.
-
Stir the mixture vigorously to obtain a fine, uniform suspension of the aniline salt.
-
Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[5]
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel over a period of 30-45 minutes, ensuring the temperature remains between 0-5 °C.[8]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization reaction goes to completion.[8] The resulting solution contains the 2,4,5-trichlorobenzenediazonium salt and should be used immediately in the next step.
Step 2: Iodo-dediazoniation
-
In a separate 500 mL beaker, dissolve 24.9 g (0.15 mol) of potassium iodide in 100 mL of deionized water and cool the solution in an ice bath.
-
Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution from Step 1 to the potassium iodide solution.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
The crude this compound will precipitate as a dark solid.
Work-up and Purification
-
Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.
-
To remove any unreacted iodine, wash the solid with a cold, dilute solution of sodium thiosulfate until the filtrate is colorless.[5]
-
Follow with another wash with cold deionized water.
-
Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
For further purification, the dried solid can be recrystallized from a suitable solvent such as hot ethanol or a mixture of hexane and ethyl acetate.[10]
-
Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | Sharp melting point range consistent with literature values. |
| ¹H NMR | A singlet in the aromatic region corresponding to the single proton on the benzene ring. |
| ¹³C NMR | Six distinct signals in the aromatic region, corresponding to the six carbon atoms in different chemical environments. |
| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (307.34 g/mol ) and a characteristic isotopic pattern due to the presence of three chlorine atoms and one iodine atom.[10] |
| FT-IR | Characteristic absorption bands for C-Cl, C-I, and aromatic C-H and C=C stretching vibrations. |
Safety Considerations
-
2,4,5-Trichloroaniline: Toxic and harmful if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen.
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns.
-
Sodium Nitrite: Oxidizing agent and toxic.
-
This compound: The toxicological properties have not been fully investigated. Handle with care.
-
Diazonium Salts: Are often unstable and can be explosive when isolated and dried. Therefore, they are typically used in solution immediately after their preparation.[8]
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of diazonium salt | Temperature too high during diazotization, leading to decomposition. | Maintain the reaction temperature strictly between 0-5 °C using an efficient cooling bath. |
| Incomplete reaction of the aniline. | Ensure the aniline is finely suspended and stirred vigorously. Allow for sufficient reaction time after the addition of sodium nitrite. | |
| Formation of phenolic byproducts | Decomposition of the diazonium salt due to elevated temperatures. | Strictly control the temperature during both the diazotization and the iodo-dediazoniation steps. |
| Presence of unreacted iodine in the final product | Insufficient washing with sodium thiosulfate. | Wash the crude product thoroughly with a sodium thiosulfate solution until the washings are colorless. |
| Low overall yield | Premature decomposition of the diazonium salt. | Use the diazonium salt solution immediately after its preparation. |
| Incomplete iodo-dediazoniation. | Ensure a sufficient excess of potassium iodide is used and allow for adequate reaction time. |
Conclusion
The Sandmeyer-type reaction provides a reliable and efficient route for the synthesis of this compound from 2,4,5-trichloroaniline. Careful control of reaction parameters, particularly temperature during the diazotization step, is paramount for achieving a high yield and purity of the final product. The described protocol, coupled with appropriate safety measures and analytical characterization, offers a robust method for researchers and scientists in the fields of organic and medicinal chemistry.
References
- 1. scialert.net [scialert.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
electrophilic iodination of 1,2,4-trichlorobenzene
An In-depth Technical Guide to the Electrophilic Iodination of 1,2,4-Trichlorobenzene
Executive Summary
The introduction of an iodine atom onto the 1,2,4-trichlorobenzene scaffold yields 1,2,4-trichloro-5-iodobenzene, a valuable building block in organic synthesis, particularly for the development of pharmaceutical and material science intermediates.[1] However, the synthesis is fundamentally challenging due to the severe deactivation of the aromatic ring by three electron-withdrawing chlorine atoms. This guide provides a comprehensive overview of the principles, mechanisms, and field-proven methodologies for achieving this transformation. It delves into the causality behind experimental choices, offering researchers a robust framework for reaction design, execution, and optimization. We will explore various powerful iodinating systems, including those based on periodic acid, N-Iodosuccinimide (NIS), and iodine monochloride (ICl), presenting detailed protocols and a comparative analysis to guide reagent selection.
The Synthetic Challenge: Overcoming Aromatic Deactivation
The core obstacle in the is the profound deactivation of the benzene ring. The three chlorine substituents exert a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the aromatic system. This diminished electron density makes the ring far less susceptible to attack by an incoming electrophile.[2] Consequently, standard iodination conditions using molecular iodine (I₂) alone are ineffective, as I₂ is not a sufficiently powerful electrophile to react with such a deactivated substrate.[3]
To overcome this high activation energy barrier, the reaction requires forcing conditions. This is achieved by employing highly reactive iodinating agents or "superelectrophilic" systems capable of generating a potent electrophilic iodine species, often represented as "I⁺".[4][5][6] The choice of solvent and catalyst is therefore critical to generating an electrophile of sufficient strength to drive the reaction forward.
Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway
The reaction proceeds via the classical electrophilic aromatic substitution (SₑAr) mechanism, which can be broken down into three fundamental steps. The key to iodinating a deactivated ring lies in the successful execution of the first step: generating a highly reactive electrophile.
Generation of the Iodine Electrophile (I⁺)
Several systems have been developed to generate the necessary "I⁺" species:
-
Iodine with a Strong Oxidizing Agent: A mixture of iodine and a potent oxidizing agent like periodic acid (H₅IO₆), nitric acid, or potassium iodate in concentrated sulfuric acid generates a powerful electrophilic iodine species.[4][6][7] In the case of periodic acid, it is believed to form an active species that facilitates the iodination, ultimately producing only the desired product and water.[8]
-
N-Iodosuccinimide (NIS) with a Strong Acid: NIS is an effective source of electrophilic iodine.[9][10] In the presence of a strong Brønsted acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), the succinimide oxygen is protonated, dramatically increasing the electrophilicity of the iodine atom.[11][12]
-
Iodine Monochloride (ICl): Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized (Iᵅ⁺-Clᵅ⁻). This inherent polarization makes ICl a more reactive electrophile than I₂.[4][13][14]
The SₑAr Mechanism
Once the potent electrophile (E⁺, representing I⁺) is formed, it is attacked by the π-electron system of the 1,2,4-trichlorobenzene ring. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[15][16] In the final, rapid step, a weak base (such as HSO₄⁻ in a sulfuric acid medium) removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final product, this compound.[6][16]
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. calibrechem.com [calibrechem.com]
- 10. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Iodine_monochloride [chemeurope.com]
- 14. Iodine monochloride - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
An In-Depth Technical Guide to the Sandmeyer Reaction for Iodinated Aromatics
For Researchers, Scientists, and Drug Development Professionals
Aryl iodides are indispensable building blocks in modern organic synthesis, serving as crucial precursors in a multitude of cross-coupling reactions that form the backbone of pharmaceutical and materials science discovery.[1] Among the various methods for their synthesis, the Sandmeyer reaction offers a reliable and historically significant route from readily available anilines. This guide provides a deep dive into the core principles, a validated experimental protocol, and critical insights into the Sandmeyer-type reaction for the preparation of iodinated aromatics.
Core Principles: The Two-Stage Transformation
The synthesis of aryl iodides from anilines via a Sandmeyer-type reaction is fundamentally a two-stage process: the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium group with iodide.[1][2]
Stage 1: Diazotization of Anilines
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][4]
Mechanism of Diazotization:
The reaction proceeds through the formation of a nitrosonium ion (NO⁺), a potent electrophile, which is then attacked by the nucleophilic nitrogen of the aniline.[3][5] A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized arenediazonium ion.[3]
A critical parameter in this stage is temperature. The reaction is highly exothermic and must be maintained at low temperatures (typically 0-5 °C) to prevent the thermally unstable diazonium salt from decomposing, which can lead to the formation of phenolic byproducts and a reduction in yield.[1][6]
Stage 2: Iodination via Nucleophilic Substitution
The second stage involves the introduction of an iodide anion, which displaces the diazonium group. The diazonium group (N₂⁺) is an excellent leaving group, and its departure as dinitrogen gas (N₂) provides a strong thermodynamic driving force for the reaction.[1]
Interestingly, while the classic Sandmeyer reaction for chlorides and bromides requires a copper(I) catalyst, the iodination reaction typically proceeds efficiently without it.[7][8][9] The iodide ion itself is a sufficiently strong nucleophile to react with the diazonium salt.[8][9] Potassium iodide (KI) is the most commonly used source of iodide for this transformation.[9][10]
The Role of Copper (and its Absence in Iodination):
In traditional Sandmeyer reactions (chlorination and bromination), the copper(I) catalyst facilitates a single-electron transfer (SET) to the diazonium salt, generating an aryl radical and nitrogen gas.[2][11] This aryl radical then abstracts a halogen from a copper(II) halide species, regenerating the copper(I) catalyst.[2]
For iodination, however, the reaction can proceed without a copper catalyst.[9] It is believed that the iodide ion is capable of reducing the diazonium ion to form an aryl radical, thus initiating the radical-nucleophilic aromatic substitution (SRNAr) pathway.[8][9]
Validated Experimental Protocol: Synthesis of Iodobenzene from Aniline
This protocol details a standard laboratory procedure for the preparation of iodobenzene from aniline.[10]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | 93.13 | 9.3 g (9.1 mL) | 0.1 |
| Concentrated HCl | 36.46 | 25 mL | ~0.3 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 |
| Potassium Iodide (KI) | 166.00 | 17 g | 0.102 |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | For extraction | - |
| Saturated Sodium Bicarbonate | - | For washing | - |
| Saturated Sodium Thiosulfate | - | For washing | - |
| Anhydrous Magnesium Sulfate | - | For drying | - |
Step-by-Step Procedure
-
Preparation of the Aniline Salt: In a 250 mL beaker, combine 9.3 g of aniline and 25 mL of concentrated hydrochloric acid. Stir until the aniline has completely dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: In a separate beaker, dissolve 7.2 g of sodium nitrite in 20 mL of cold deionized water. Add this sodium nitrite solution dropwise to the cold aniline salt solution with constant stirring, ensuring the temperature remains below 5 °C.[1] The addition should be slow to control the exothermic reaction.
-
Monitoring the Diazotization: After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test will turn the paper blue-black).[1]
-
Iodination: In a 500 mL beaker, dissolve 17 g of potassium iodide in 100 mL of deionized water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. A dark, oily precipitate of iodobenzene will form, and nitrogen gas will be evolved.
-
Reaction Completion: After the addition is complete, allow the mixture to stand for about an hour at room temperature, then gently warm it to 50-60 °C on a water bath until the evolution of nitrogen ceases.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (to remove any remaining acid), saturated sodium thiosulfate solution (to remove any unreacted iodine), and finally with water.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude iodobenzene can be further purified by distillation. Iodobenzene has a boiling point of approximately 188 °C.[10]
-
Process Optimization and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5 °C and that an excess of nitrous acid is present (check with starch-iodide paper).[1] |
| Premature decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation.[1] | |
| Formation of Phenolic Byproducts | The diazonium salt solution was allowed to warm up before the addition of the iodide source. | Maintain strict temperature control (0-5 °C) throughout the diazotization and addition steps.[1] |
| Azo Coupling | This is a potential side reaction, especially with electron-rich anilines. | Ensure a sufficiently acidic medium to prevent the unreacted aniline from coupling with the diazonium salt. |
| Incomplete Reaction | Insufficient time or temperature for the decomposition of the diazonium-iodide intermediate. | After the initial reaction, gently warm the mixture to ensure complete nitrogen evolution. |
Safety Precautions: Handling Diazonium Salts
Aryl diazonium salts are notoriously unstable and can be explosive, especially in the solid state.[12][13] Therefore, it is imperative to adhere to strict safety protocols:
-
Never isolate solid diazonium salts unless absolutely necessary and with appropriate safety measures in place.[13][14] It is best practice to use them in solution immediately after their preparation.[1][13]
-
Maintain low temperatures (0-5 °C) throughout the diazotization process to minimize decomposition.[12]
-
Use a stoichiometric amount of sodium nitrite to avoid an excess, which can lead to side reactions and potential hazards.[12][13]
-
Ensure proper ventilation as nitrogen gas is evolved during the reaction.[12]
-
Always wear appropriate personal protective equipment (PPE) , including safety goggles, lab coat, and gloves.
Scope, Limitations, and Alternatives
The Sandmeyer-type iodination is a versatile reaction applicable to a wide range of anilines bearing both electron-donating and electron-withdrawing groups. However, certain functional groups may not be compatible with the strongly acidic conditions of the diazotization step.
While the Sandmeyer reaction is a classic and reliable method, several alternatives for the synthesis of aryl iodides exist, including:
-
Direct electrophilic iodination: Using reagents like N-iodosuccinimide (NIS) or iodine with an oxidizing agent.[15]
-
Halogen exchange reactions (Finkelstein reaction): Displacing other halogens (e.g., bromine) with iodide.[16]
-
Reactions of aryl boronic acids or other organometallic reagents with an iodine source.[16]
The choice of method will depend on the specific substrate, the desired regioselectivity, and the overall synthetic strategy.
Conclusion
The Sandmeyer-type reaction for the preparation of iodinated aromatics remains a powerful and relevant tool in the synthetic chemist's arsenal. A thorough understanding of its mechanism, careful control of reaction parameters, and strict adherence to safety protocols are essential for its successful implementation. The resulting aryl iodides are valuable intermediates that open the door to a vast array of complex molecular architectures, making this transformation a cornerstone of modern drug discovery and development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. byjus.com [byjus.com]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. youtube.com [youtube.com]
- 6. Diazotization Reaction Mechanism [unacademy.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. nbinno.com [nbinno.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. An Alternative to the Sandmeyer Approach to Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Section 1: Chemical Identification and Physicochemical Properties
An In-depth Technical Guide to the Safety and Hazards of 1,2,4-Trichloro-5-iodobenzene
Foreword: This guide is intended for researchers, scientists, and drug development professionals. This compound is a halogenated aromatic compound for which comprehensive toxicological data is not widely available. Therefore, this document synthesizes the known information for the compound and supplements it with data from the well-studied parent compound, 1,2,4-trichlorobenzene, to provide a thorough safety framework. All data pertaining to the parent compound are explicitly identified. The causality behind each procedural recommendation is explained to ensure a deep understanding of the required safety measures.
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is a solid at room temperature with a high molecular weight due to the presence of three chlorine atoms and one iodine atom on the benzene ring.[1][2] These structural features dictate its physical behavior, such as its high boiling point and presumed low solubility in water, similar to other polychlorinated aromatic compounds.[1][3]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [2] |
| Synonyms | 2,4,5-Trichloro-1-iodobenzene, 2,4,5-Trichloroiodobenzene | [1][2] |
| CAS Number | 7145-82-6 | [2] |
| Molecular Formula | C₆H₂Cl₃I | [2][4] |
| Molecular Weight | 307.34 g/mol | [4] |
| Appearance | White to off-white solid | [1] (Inferred) |
| Melting Point | 104-106 °C | [1] |
| Boiling Point | 293-295 °C @ 110 mm Hg | [1] |
| Density | 2.085 g/cm³ (presumed) | [1] |
| Flash Point | 294 °C @ 110 mm Hg | [1] |
| Solubility | Presumed low solubility in water; soluble in non-polar organic solvents. |[5][6] |
digraph "C6H2Cl3I_Structure" {
graph [fontname="Arial", fontsize=12, label=""];
node [fontname="Arial", fontsize=12, shape=plaintext];
edge [fontname="Arial", fontsize=12];
// Benzene ring nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
// Substituent nodes
Cl1 [label="Cl"];
Cl2 [label="Cl"];
Cl4 [label="Cl"];
I5 [label="I"];
H3 [label="H"];
H6 [label="H"];
// Benzene ring structure
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
// Double bonds (aromaticity)
C1 -- C2 [style=double];
C3 -- C4 [style=double];
C5 -- C6 [style=double];
// Substituents
C1 -- Cl1;
C2 -- Cl2;
C4 -- Cl4;
C5 -- I5;
C3 -- H3;
C6 -- H6;
}
Caption: Workflow for the safe handling of this compound.
Table 3: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification | Rationale | Source(s) |
| :--- | :--- | :--- | :--- |
| Hand | Double-gloved: Nitrile (inner), Viton™ or heavy-duty nitrile (outer). | Provides robust protection against chlorinated/iodinated solvents. Double-gloving protects against incidental tears and contamination during doffing. |[7] |
| Eye/Face | Chemical safety goggles (ANSI Z87.1 / EN166). Face shield for splash risk. | Protects against dust particles and splashes. The compound is a serious eye irritant. |[2][7] |
| Body | Impermeable, long-sleeved lab coat. | Prevents skin contact. The compound is a known skin irritant. |[2] |
| Respiratory | Work in a certified fume hood. NIOSH-approved respirator for emergencies. | Engineering controls are the primary method of inhalation protection. |[7] |
Section 4: Storage and Stability
Proper storage is critical to maintaining the integrity of the chemical and ensuring laboratory safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] The storage area should be segregated from incompatible materials.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[8]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[9][10] Halogenated aromatic compounds can react vigorously with these substances.
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[11]
Spill Response Protocol
-
Evacuate all non-essential personnel from the immediate area.
-
Wear full PPE, including respiratory protection if the spill is large or outside a fume hood.
-
For a solid spill, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.[12]
-
For a solution spill, cover with an inert absorbent material like vermiculite or sand.[7]
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent followed by a thorough wash with soap and water.
-
Ventilate the area until clear.
Firefighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[12]
-
Hazards from Combustion: Upon heating or combustion, the compound may decompose to produce highly toxic and irritating fumes, including hydrogen chloride, hydrogen iodide, and phosgene.[9][12]
-
Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[12]
Caption: General emergency response flowchart for incidents.
Section 6: Waste Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Do not mix this waste with non-halogenated or non-hazardous waste streams.
-
Containerization: Collect all waste (excess chemical, contaminated PPE, and cleaning materials) in a designated, leak-proof, and clearly labeled container. The label must include "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. The standard method for disposal is high-temperature incineration at a permitted facility.[8]
Section 7: Environmental and Regulatory Information
Environmental Fate and Ecotoxicity
Specific environmental fate data for this compound is scarce. However, based on its structure and the data for 1,2,4-trichlorobenzene, the following can be inferred:
-
Persistence: It is expected to be persistent in the environment and biodegrade slowly.[13]
-
Mobility: Due to low water solubility and a high octanol/water partition coefficient, it will strongly adsorb to soil, sediment, and organic matter, limiting its mobility in water but leading to long-term contamination of solid phases.[3][13]
-
Bioaccumulation: There is a potential for this chemical to bioaccumulate in aquatic organisms, particularly in fish.[12][14]
-
Ecotoxicity: The parent compound, 1,2,4-trichlorobenzene, is classified as toxic to aquatic organisms.[12] It is reasonable to assume the iodinated derivative poses a similar or greater threat to aquatic life. Do not let this chemical enter the environment.[12]
Regulatory and Exposure Limits
There are no specific occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV) established for this compound. In the absence of specific limits, the more stringent limits for the parent compound should be considered as a minimum standard for risk assessment.
Table 4: Occupational Exposure Limits for 1,2,4-Trichlorobenzene
| Organization | Limit Type | Value | Notes | Source(s) |
| :--- | :--- | :--- | :--- | :--- |
| NIOSH | REL (Recommended Exposure Limit) | C 5 ppm (40 mg/m³) | C = Ceiling limit; should not be exceeded at any time. |[15][7][11] |
| ACGIH | TLV (Threshold Limit Value) | C 5 ppm | C = Ceiling limit. |[12][7] |
| OSHA | PEL (Permissible Exposure Limit) | None Established | |[11][16] |
The parent compound, 1,2,4-trichlorobenzene, is also listed as a Hazardous Air Pollutant (HAP) under the U.S. Clean Air Act and is subject to reporting under the Emergency Planning and Community Right-to-Know Act (EPCRA) Section 313.[13][17]
Conclusion
This compound is a hazardous chemical that must be handled with significant care. It is a confirmed skin, eye, and respiratory irritant, and by analogy to its parent compound, it should be treated as potentially causing systemic toxicity to the liver, kidneys, and adrenal glands upon absorption. Strict adherence to engineering controls, diligent use of appropriate PPE, and thorough planning of all procedures are mandatory to ensure the safety of researchers and the protection of the environment. The absence of comprehensive data necessitates a conservative approach to its management.
References
- 1. 7145-82-6 CAS MSDS (1-IODO-2,4,5-TRICHLOROBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Benzene, 1,2,4-trichloro-5-iodo- | C6H2Cl3I | CID 252788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fact sheet: 1,2,4-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. nj.gov [nj.gov]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,2,4-Trichlorobenzene [cdc.gov]
- 12. ICSC 1049 - 1,2,4-TRICHLOROBENZENE [inchem.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- 16. 1,2,4-TRICHLOROBENZENE | Occupational Safety and Health Administration [osha.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
1,2,4-Trichloro-5-iodobenzene spectral data
An In-depth Technical Guide to the Spectral Data of 1,2,4-Trichloro-5-iodobenzene
This guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 7145-82-6), a key organohalogen compound.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers an in-depth interpretation of its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data. The focus is on the causality behind spectral features and the rigorous protocols required for data acquisition, ensuring scientific integrity and reproducibility.
Molecular Structure and Properties
This compound is an aromatic compound with the molecular formula C₆H₂Cl₃I.[1][2] Its structure consists of a benzene ring substituted with three chlorine atoms and one iodine atom, resulting in a molecular weight of approximately 307.3 g/mol .[1] Understanding its spectral characteristics is crucial for its unambiguous identification, purity assessment, and elucidation of its role in various chemical reactions.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 7145-82-6 | PubChem[1] |
| Molecular Formula | C₆H₂Cl₃I | PubChem[1] |
| Molecular Weight | 307.3 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)I)Cl)Cl | PubChem[1] |
| InChIKey | KKXMBRLCXIPURK-UHFFFAOYSA-N | PubChem[1] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and a complex isotopic pattern arising from the presence of chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I). The molecular ion (M⁺) peak is expected around m/z 306, corresponding to the nominal mass of the most abundant isotopes (C₆H₂³⁵Cl₃¹²⁷I). The isotopic distribution pattern for a molecule containing three chlorine atoms will result in a cluster of peaks (M, M+2, M+4, M+6) with characteristic relative intensities. The presence of iodine, which is monoisotopic, simplifies the overall pattern but adds significant mass to the fragments.
Key Fragmentation Pathways:
The primary fragmentation of this compound under EI conditions involves the loss of halogen atoms. The C-I bond is weaker than the C-Cl bond, suggesting that the initial loss of an iodine radical is a probable fragmentation pathway.
-
Loss of Iodine: [M - I]⁺ leads to a fragment ion corresponding to the trichlorophenyl cation at m/z ~179.
-
Loss of Chlorine: [M - Cl]⁺ results in a fragment ion of dichloroidophenyl cation.
-
Further Fragmentation: Subsequent loss of chlorine atoms or HCl from these initial fragments can also be observed.
References
1,2,4-Trichloro-5-iodobenzene NMR analysis
An In-depth Technical Guide to the NMR Analysis of 1,2,4-Trichloro-5-iodobenzene
Introduction
Polychlorinated and polyhalogenated aromatic hydrocarbons are foundational scaffolds in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.[1][2] The compound this compound (C₆H₂Cl₃I) is a unique synthetic intermediate, combining the electronic and steric influences of three chlorine atoms with the versatile reactivity of a carbon-iodine bond, which is a prime site for cross-coupling reactions.[3][4][5]
Unambiguous structural elucidation is paramount for any downstream application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing precise information on the molecular framework through the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei.
This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. It is designed for researchers and drug development professionals, moving beyond simple data reporting to explain the causal electronic and structural factors that govern the spectral appearance. We will cover theoretical predictions based on established principles, detailed experimental protocols, and the logic of spectral interpretation to create a self-validating analytical system.
Molecular Structure and Symmetry Analysis
To predict an NMR spectrum, one must first understand the molecule's structure and symmetry. This compound possesses a low degree of symmetry. There are no internal planes of symmetry, and no axis of rotational symmetry. Consequently, every carbon and hydrogen atom in the molecule is chemically and magnetically non-equivalent.
This lack of symmetry is the first and most critical piece of information derived from the structure, as it dictates that we should observe:
Caption: Structure of this compound with numbered positions.
¹H NMR Spectral Analysis: A Predictive Approach
The aromatic region of a ¹H NMR spectrum provides a wealth of information based on chemical shifts and spin-spin coupling.
Causality of Chemical Shifts (δ)
The chemical shift of an aromatic proton is governed by the cumulative electronic effects (both inductive and resonance) of all substituents on the ring. We can predict these shifts by starting with the chemical shift of benzene (approx. 7.3 ppm) and applying additive increments known as Substituent Chemical Shifts (SCS).[8][9]
-
Substituents:
-
Chlorine (-Cl): Strongly electron-withdrawing via induction, but a weak resonance donor. The net effect is de-shielding, causing downfield shifts, particularly at the ortho position.
-
Iodine (-I): Less electronegative than chlorine, thus having a weaker inductive withdrawing effect. It is also a weak resonance donor. Its overall electronic effect is less de-shielding than chlorine.
-
-
Analysis of Proton Environments:
-
H-3: This proton is positioned ortho to two chlorine atoms (at C2 and C4) and meta to a chlorine (at C1) and an iodine atom (at C5). The strong de-shielding from the two ortho chlorine atoms is the dominant factor, and this proton is expected to be the most downfield-shifted signal.
-
H-6: This proton is ortho to a chlorine atom (at C1) and an iodine atom (at C5). It is meta to two other chlorine atoms (at C2 and C4). Compared to H-3, H-6 is ortho to only one chlorine and one iodine atom. Since iodine is less de-shielding than chlorine, H-6 is expected to be shielded (appear more upfield) relative to H-3.
-
Predicted Splitting Patterns (Multiplicity)
Spin-spin coupling provides direct evidence of connectivity. Protons H-3 and H-6 are not adjacent; they are separated by four bonds (H-C3-C4-C5-C6-H). This arrangement gives rise to a long-range coupling known as meta-coupling (⁴JHH) .[10][11][12]
-
Coupling Constant (J): The magnitude of meta-coupling is typically small, in the range of 1-3 Hz.[9][10][13]
-
Expected Multiplicity: Since H-3 is coupled only to H-6, its signal will be split into a doublet (d). Similarly, H-6 is coupled only to H-3 and will also appear as a doublet (d). Both doublets will exhibit the same small coupling constant.
Summary of Predicted ¹H NMR Data
The following table consolidates the predicted ¹H NMR data for this compound.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | ~7.8 - 8.0 | Doublet (d) | 1 - 3 | Strongly de-shielded by two ortho chlorine atoms. |
| H-6 | ~7.5 - 7.7 | Doublet (d) | 1 - 3 | De-shielded by one ortho chlorine and one ortho iodine. |
¹³C NMR Spectral Analysis: A Deeper Structural Insight
The ¹³C NMR spectrum complements the ¹H data by providing a direct count of non-equivalent carbons and insight into their electronic environment.
Causality of Chemical Shifts (δ)
As established by the symmetry analysis, six distinct signals are expected. Their chemical shifts can be predicted using SCS additivity rules based on the benzene signal at ~128.5 ppm.[8][14] The most significant factor in halogenated benzenes is the powerful effect of the halogen on the carbon to which it is directly attached (the ipso-carbon).
-
ipso-Carbon Effects:
-
Chlorine (-Cl): Causes a moderate downfield shift of the ipso-carbon signal.
-
Iodine (-I): Causes a very strong upfield (shielding) shift of the ipso-carbon signal. This is a hallmark of heavier halogens and is a key diagnostic feature.
-
-
Analysis of Carbon Environments:
-
C1, C2, C4 (Cl-substituted): These three carbons will appear in the typical range for chlorinated aromatic carbons, with their exact shifts modulated by the positions of the other substituents. They are expected to be relatively close together but resolved as three distinct signals.
-
C5 (I-substituted): This carbon will be dramatically shifted upfield due to the strong shielding ipso-effect of iodine. It is expected to be the most upfield signal in the spectrum, likely below 100 ppm.
-
C3, C6 (H-substituted): These carbons will appear in the typical aromatic region (~120-140 ppm). Their shifts are influenced by the ortho, meta, and para effects of the four halogen substituents. C3 is flanked by two carbons bearing chlorine, while C6 is flanked by a carbon with chlorine and one with iodine. This difference in immediate neighbors will ensure they have distinct chemical shifts.
-
Summary of Predicted ¹³C NMR Data
| Carbon Position | Substituent | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1, C2, C4 | -Cl | ~132 - 138 | ipso-effect of Chlorine, influenced by other halogens. |
| C3 | -H | ~130 - 135 | Influenced by ortho and meta halogens. |
| C6 | -H | ~135 - 140 | Influenced by ortho and meta halogens, including the ortho iodine. |
| C5 | -I | ~95 - 100 | Strong shielding ipso-effect from Iodine. |
Experimental Protocol: Ensuring Data Integrity
The trustworthiness of NMR data hinges on a robust and well-documented experimental methodology.
Step-by-Step Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) is the most common and appropriate choice for halogenated benzenes due to its excellent dissolving power and relative chemical inertness.[15][16][17] Other options include acetone-d₆ or benzene-d₆.[16][18]
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solubilization: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR software can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[15][18]
-
Transfer: Vortex the vial gently until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
NMR Instrument Parameters (400 MHz Example)
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6-7 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 120-130 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 scans, as ¹³C has a much lower natural abundance.
-
Caption: A typical analytical workflow for the characterization of the target compound.
The Self-Validating System: Achieving Trustworthiness
The combination of ¹H and ¹³C NMR provides a self-validating analytical system. The predicted data must align perfectly with the experimental outcome for structural confirmation:
-
Signal Count: The observation of two proton signals and six carbon signals immediately validates the proposed asymmetric structure.
-
¹H Multiplicity: The appearance of two doublets, each with an identical and small coupling constant (1-3 Hz), confirms the meta-relationship between the two protons.
-
¹³C Chemical Shifts: The presence of a highly shielded carbon signal (~95-100 ppm) is the definitive signature of the iodine-bearing carbon, providing positional confirmation of the substituents.
Should any ambiguity remain, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously correlate specific protons to the carbons they are attached to (HSQC) and to carbons two or three bonds away (HMBC), providing the ultimate proof of structure.
Conclusion
The NMR analysis of this compound is a clear demonstration of how fundamental principles of chemical shifts and coupling constants can be used to predict and interpret complex spectra. The molecule's lack of symmetry results in a rich spectrum where every nucleus is observable. Key diagnostic features include two meta-coupled doublets in the ¹H spectrum and, most notably, the strongly shielded ipso-carbon signal from the iodine substituent in the ¹³C spectrum. By following a rigorous experimental protocol, the resulting data provides an unambiguous and trustworthy confirmation of the molecular structure, which is an essential prerequisite for its application in further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Halogen Bonding Interactions of Polychlorinated Biphenyls and the Potential for Thyroid Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzene, 1,2,4-trichloro-5-iodo- | C6H2Cl3I | CID 252788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 8. NMR chemical shift prediction of benzenes [stenutz.eu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR Solvents [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. chem.washington.edu [chem.washington.edu]
An In-Depth Technical Guide to the Mass Spectrometry of 1,2,4-Trichloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative for Halogenated Aromatics
Polychlorinated and polyhalogenated aromatic hydrocarbons represent a class of molecules with profound significance in industrial chemistry and pharmaceutical development. Their utility as synthetic intermediates for agrochemicals, pharmaceuticals, and specialized polymers is well-established. The introduction of an iodine atom onto a polychlorinated benzene scaffold, as in 1,2,4-trichloro-5-iodobenzene, imparts unique chemical reactivity. The carbon-iodine bond, being considerably weaker than carbon-chlorine bonds, serves as a versatile handle for synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. A thorough understanding of the analytical characteristics of these molecules is paramount for reaction monitoring, quality control, and structural elucidation of novel derivatives. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, with a focus on electron ionization (EI) techniques.
I. Principles of Electron Ionization Mass Spectrometry (EI-MS) for Halogenated Compounds
Electron ionization is a foundational technique in mass spectrometry, prized for its ability to generate reproducible fragmentation patterns that serve as a molecular fingerprint.[1] The process involves bombarding a vaporized sample with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a positively charged molecular ion (M radical cation, M•+).[2]
For aromatic compounds, the stable benzene ring often results in a prominent molecular ion peak.[3] However, the energetic instability of the newly formed molecular ion can induce fragmentation, where the molecule breaks apart into smaller, charged fragments and neutral radicals.[2] The mass-to-charge ratio (m/z) of these fragment ions is detected, generating a mass spectrum that reveals the molecular weight and structural motifs of the analyte.
Halogenated compounds exhibit characteristic features in their mass spectra due to the isotopic abundances of chlorine and bromine.[4] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[5] This gives rise to a distinctive isotopic cluster for any chlorine-containing ion, with a peak at M and a smaller peak at M+2. For a molecule containing three chlorine atoms, like this compound, this pattern becomes more complex and is a key diagnostic feature. Iodine, in contrast, is monoisotopic (¹²⁷I), which simplifies certain aspects of spectral interpretation.[6]
II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
Gas chromatography is the preferred separation technique for volatile and semi-volatile compounds like this compound, making GC-MS the analytical method of choice.[7]
Experimental Workflow
References
- 1. Benzene, 1,2,4-trichloro- [webbook.nist.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,3,5-Trichloro-2-iodobenzene | C6H2Cl3I | CID 232054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1,2,4-trichloro- [webbook.nist.gov]
The Strategic Utility of 1,2,4-Trichloro-5-iodobenzene in Advanced Materials Science: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 1,2,4-trichloro-5-iodobenzene, a polyhalogenated aromatic compound poised for significant contributions to materials science. While direct applications are emerging, its unique structural and electronic properties, dominated by a selectively reactive carbon-iodine bond and a robust chlorinated framework, render it a highly valuable building block for a new generation of advanced materials. This document will elucidate the fundamental chemistry of this compound, detail its synthetic utility through key cross-coupling reactions, and present a forward-looking analysis of its potential applications in organic electronics, high-performance polymers, and functional porous materials. This guide is intended for researchers and scientists in materials science and drug development, offering both foundational knowledge and scientifically grounded projections to stimulate further investigation into this promising molecule.
Introduction: Unveiling a Versatile Architectural Element for Material Innovation
The relentless pursuit of novel materials with tailored properties is a cornerstone of modern technological advancement. In this context, the design and synthesis of precise molecular building blocks are of paramount importance. This compound (CAS No. 7145-82-6) emerges as a compelling, yet underexplored, platform for the construction of complex, functional organic materials.[1] Its architecture, featuring a benzene ring heavily substituted with both chlorine and iodine atoms, offers a unique combination of stability, reactivity, and the potential for directed intermolecular interactions.
The key to its utility lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more readily participates in oxidative addition to transition metal catalysts compared to the more robust carbon-chlorine (C-Cl) bonds. This chemoselectivity allows for the precise and sequential functionalization of the aromatic core, making it an ideal precursor for creating complex molecular architectures that are foundational to advanced materials.
This guide will systematically explore the potential of this compound, moving from its fundamental chemical properties to its projected applications, supported by established reaction methodologies and analogies to closely related, well-documented compounds.
Physicochemical and Electronic Properties
Understanding the inherent properties of this compound is crucial for predicting its behavior in synthetic transformations and its influence on the characteristics of resulting materials.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃I | PubChem[1] |
| Molecular Weight | 307.3 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 7145-82-6 | PubChem[1] |
The high degree of halogenation significantly influences the electronic nature of the benzene ring, rendering it electron-deficient. This electronic character, coupled with the presence of multiple halogen atoms, predisposes the molecule to participate in halogen bonding, a non-covalent interaction of increasing importance in crystal engineering and the design of self-assembling materials.[2][3][4]
Synthetic Utility: A Gateway to Molecular Complexity
The strategic value of this compound is most evident in its application as a versatile substrate in a variety of transition metal-catalyzed cross-coupling reactions. The selective reactivity of the C-I bond allows for the introduction of a wide array of functional groups, laying the groundwork for the synthesis of monomers and precursors for advanced materials.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] For this compound, these reactions proceed selectively at the iodinated position.
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are common motifs in conjugated polymers and molecular wires.
Experimental Protocol: Synthesis of a Trichlorinated Biaryl Compound
Objective: To synthesize 1,2,4-trichloro-5-phenylbenzene from this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add anhydrous 1,4-dioxane and toluene (4:1 mixture) to the flask.
-
Add potassium phosphate (2.0 equiv.).
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. These structures are pivotal in the creation of rigid, linear molecules for applications in molecular electronics and as precursors to oligo(phenylene vinylene)s.
Experimental Protocol: Synthesis of a Trichlorinated Arylalkyne
Objective: To synthesize 1,2,4-trichloro-5-(phenylethynyl)benzene from this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Add triethylamine (3.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
To this solution, add phenylacetylene (1.2 equiv.) dropwise.
-
Stir the reaction mixture at 65 °C and monitor by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Potential Applications in Materials Science
The true potential of this compound lies in its role as a precursor to a variety of functional materials. While this remains a nascent field of research, strong scientific precedent allows for the projection of several key applications.
Building Blocks for Oligo(phenylene vinylene)s (OPVs) and Conjugated Polymers
Oligo(phenylene vinylene)s are a class of conjugated materials known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs).[7][8][9] The synthesis of OPVs often involves the Heck coupling reaction, which can be applied to this compound to introduce vinyl groups. Subsequent polymerization could lead to novel OPVs with tailored electronic properties.
Caption: Synthetic pathway to OPVs from this compound.
The presence of electron-withdrawing chlorine atoms on the polymer backbone would be expected to lower the HOMO and LUMO energy levels, potentially leading to materials with high electron affinity and improved stability in electronic devices.
Monomers for High-Performance and Flame-Retardant Polymers
The thermal stability and inherent flame-retardant properties of polychlorinated aromatics make them attractive components for high-performance polymers.[10][11][12] this compound can be derivatized through cross-coupling reactions to introduce polymerizable functionalities, such as amino or hydroxyl groups, which can then be used in polycondensation reactions to form polyimides, polyamides, or polyesters.
Furthermore, the Hirao cross-coupling reaction can be employed to introduce phosphonate groups, a key feature of modern, effective flame retardants.[13] This dual-functionality, combining the flame-retardant effects of both chlorine and phosphorus, presents a promising strategy for creating polymers with superior fire resistance.
Caption: Pathway to high-performance polymers.
Precursors for Porous Organic Polymers (POPs)
Porous organic polymers (POPs) are a class of materials with high surface areas and tunable porosities, making them suitable for applications in gas storage, separation, and catalysis.[14][15][16][17][18] The synthesis of POPs often involves the cross-linking of rigid aromatic building blocks. This compound, after conversion to a di- or tri-functionalized monomer through reactions like the Sonogashira coupling, could serve as a node for the construction of novel POPs. The presence of chlorine and residual iodine atoms within the polymer framework could also enhance the material's affinity for certain molecules, such as iodine, which is relevant for the capture of radioactive isotopes from nuclear waste.[15]
Scaffolds for Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a wide range of applications in drug delivery, catalysis, and materials science.[19][20][21][22][23] The synthesis of dendrimers relies on the iterative addition of branching units to a central core. This compound could be envisioned as a core molecule, where sequential and selective functionalization of the C-I and C-Cl bonds would allow for the divergent growth of dendritic wedges.
Future Outlook and Conclusion
This compound represents a largely untapped resource for the materials scientist. Its value lies not in a single, direct application, but in its potential as a versatile and strategically designed building block. The selective reactivity of its C-I bond in a variety of robust and well-understood cross-coupling reactions opens a vast design space for the creation of novel monomers and precursors.
Future research should focus on the practical synthesis and characterization of materials derived from this compound. The exploration of its use in conjugated polymers for organic electronics, the development of new flame-retardant polymers, and its incorporation into porous organic frameworks are particularly promising avenues. As the demand for advanced materials with precisely controlled properties continues to grow, the strategic application of unique building blocks like this compound will be essential for driving innovation. This technical guide serves as a foundational resource and a call to action for the materials science community to explore the rich potential of this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. research.tue.nl [research.tue.nl]
- 10. chemrj.org [chemrj.org]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. azom.com [azom.com]
- 13. benchchem.com [benchchem.com]
- 14. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Electron-Rich Porous Organic Polymers via Schiff-Base Chemistry for Efficient Iodine Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. api.pageplace.de [api.pageplace.de]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dendrimeric Structures in the Synthesis of Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PAMAM dendrimer-based multifunctional conjugate for cancer therapy: synthesis, characterization, and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
1,2,4-Trichloro-5-iodobenzene as a precursor in agrochemical synthesis
An In-depth Technical Guide: 1,2,4-Trichloro-5-iodobenzene as a Strategic Precursor in Modern Agrochemical Synthesis
Abstract
The relentless evolution of pest and pathogen resistance, coupled with increasing environmental scrutiny, necessitates the continuous innovation of agrochemical active ingredients. The strategic design of these molecules often hinges on the availability of versatile chemical building blocks. Polychlorinated aromatic compounds have long been a cornerstone of agrochemical research, forming the backbone of numerous successful herbicides, fungicides, and pesticides. This guide focuses on This compound , a polyhalogenated aromatic compound poised as a highly strategic, yet underutilized, precursor for the synthesis of next-generation crop protection agents. We will dissect the unique reactivity of this molecule, grounded in the differential reactivity of its carbon-iodine versus carbon-chlorine bonds, and explore its application in robust, modern synthetic methodologies like palladium-catalyzed cross-coupling reactions. This document provides the underlying principles, field-proven insights, and detailed protocols for leveraging this precursor in the discovery and development of novel agrochemicals.
Introduction: The Need for Advanced Precursors in Agrochemical Discovery
The agrochemical industry is driven by the need to develop new active ingredients that offer improved efficacy, novel modes of action, and more favorable safety and environmental profiles. A key strategy in this endeavor is the exploration of novel chemical scaffolds. Polychlorinated benzene derivatives have historically been vital intermediates in this industry. For instance, 1,2,4-trichlorobenzene is a known starting material for herbicides, and the fungicide Tecnazene features a tetrachlorinated ring.[1][2][3][4]
The true innovation in precursor chemistry, however, lies in designing molecules that allow for precise, regioselective, and efficient diversification. This is where this compound (CAS No. 7145-82-6) emerges as a molecule of significant interest.[5][6] Its structure is not merely a collection of halogen atoms; it is a carefully orchestrated arrangement of reactivity. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bonds, making it a prime target for a host of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.[7][8] This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at a specific position, while leaving the less reactive chlorine atoms untouched for potential subsequent modifications. This inherent orthogonality makes it a powerful tool for building molecular complexity and generating diverse libraries of candidate agrochemicals for biological screening.
Synthesis and Properties of this compound
The logical and most common synthetic route to this compound is the direct electrophilic iodination of its parent, 1,2,4-trichlorobenzene.[2] The three electron-withdrawing chlorine atoms deactivate the benzene ring, making this reaction more challenging than the iodination of unsubstituted benzene. Consequently, forcing conditions involving a potent iodinating agent and/or a strong acid catalyst are required to achieve efficient conversion.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃I | [5] |
| Molecular Weight | 307.34 g/mol | [9] |
| Appearance | Solid | [6] |
| Melting Point | 56-58 °C or 104-106 °C (polymorphs may exist) | [6] |
| Boiling Point | 293-295 °C | [6] |
| Solubility | Soluble in nonpolar organic solvents | [7] |
Experimental Protocol: Synthesis via Electrophilic Iodination
This protocol describes a robust method for the synthesis of this compound using a potent iodinating system suitable for deactivated aromatic rings.
Materials:
-
1,2,4-trichlorobenzene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,2,4-trichlorobenzene (1.0 equivalent) in dichloromethane.
-
To this solution, add N-Iodosuccinimide (1.2 equivalents).
-
At room temperature, slowly add trifluoroacetic acid (catalytic amount, e.g., 0.1 equivalents) to the stirring mixture.
-
Stir the reaction at room temperature, monitoring its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium thiosulfate solution to quench any unreacted NIS and remove iodine.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the trifluoroacetic acid, followed by a final wash with brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[10]
Workflow Diagram: Synthesis of the Precursor
Caption: Workflow for the synthesis of this compound.
Core Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions
The primary synthetic advantage of this compound is its suitability for palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations follows the trend I > Br >> Cl.[7] This allows for the selective formation of a new bond at the C-I position without disturbing the C-Cl bonds, a critical feature for building complex molecules.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound (like an arylboronic acid) with an organic halide.[8] This reaction is fundamental in agrochemical synthesis for creating biaryl structures, which are prevalent in many fungicides and herbicides.[11] Using this compound, one can synthesize novel polychlorinated biaryl compounds, which can be explored as potential new active ingredients.
Logical Relationship: Substrate Reactivity in Cross-Coupling
Caption: Reactivity comparison for cross-coupling reactions.
Hypothetical Protocol: Synthesis of a Novel Triazole-Containing Fungicide
Triazole fungicides are a major class of agrochemicals that function by inhibiting ergosterol biosynthesis in fungi.[1] The following protocol outlines a hypothetical synthesis of a novel triazole-containing fungicide using this compound as the key precursor via a Suzuki-Miyaura coupling.
Materials:
-
This compound
-
4-(1H-1,2,4-triazol-1-yl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (solvent system)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), 4-(1H-1,2,4-triazol-1-yl)phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and a 2 M aqueous solution of K₂CO₃ (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, add water (20 mL) and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound: 1-(4'-(2,4,5-trichlorophenyl)biphenyl-4-yl)-1H-1,2,4-triazole.[12]
Illustrative Data for Suzuki Coupling Optimization
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 75 |
| 2 | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 88 |
| 3 | PdCl₂(dppf) (3%) | CsF | THF | 70 | 24 | 65 |
Connection to Existing Agrochemical Scaffolds
While this compound may not be a direct precursor for widely known agrochemicals like Oxyclozanide or Niclosamide , it provides a modern synthetic route to the core polychlorinated phenyl structures found within them.[13][14]
-
Oxyclozanide , a salicylanilide anthelmintic, contains a 2,4,5-trichlorophenyl group linked via an ether bond.[13][15][16][17] Its mechanism of action involves the uncoupling of oxidative phosphorylation in parasites.[13][15][18]
-
Niclosamide , another anthelmintic, features a dichloronitrophenyl moiety.[19][20][21] Its activity is also linked to the uncoupling of oxidative phosphorylation and modulation of several signaling pathways.[14][22]
The synthesis of analogs of these successful drugs is a key strategy for overcoming resistance and improving properties. Using this compound, researchers can employ reactions like the Buchwald-Hartwig amination or Ullmann condensation to couple it with substituted phenols or anilines, providing a flexible and efficient pathway to novel salicylanilide derivatives for structure-activity relationship (SAR) studies.
Conceptual Pathway: Analog Synthesis
Caption: Modern synthetic routes to analogs of existing agrochemicals.
Conclusion and Future Outlook
This compound represents a significant strategic tool for the modern agrochemical researcher. Its value is not as a simple commodity starting material, but as a sophisticated precursor that enables precise and regioselective molecular construction. The ability to leverage the highly reactive carbon-iodine bond for advanced synthetic transformations like Suzuki and Sonogashira couplings allows for the rapid and efficient creation of novel molecular architectures. By providing a gateway to new polychlorinated biaryls, alkynes, and other complex scaffolds, it empowers chemists to move beyond traditional structures and explore new chemical space in the search for the next generation of effective and safe crop protection solutions. Further research into its application with other cross-coupling reactions and its use in the synthesis of diverse heterocyclic systems will undoubtedly solidify its role as a key building block in the future of agrochemical discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. Fact sheet: 1,2,4-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 5. Benzene, 1,2,4-trichloro-5-iodo- | C6H2Cl3I | CID 252788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | High-Purity Reagent [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Oxyclozanide - Wikipedia [en.wikipedia.org]
- 17. Oxyclozanide - SBD Healthcare Pvt. Ltd. [sbdhealthcare.in]
- 18. Page loading... [wap.guidechem.com]
- 19. youtube.com [youtube.com]
- 20. Niclosamide - Wikipedia [en.wikipedia.org]
- 21. Niclosamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Methodological & Application
Application Notes and Protocols: Sonogashira Coupling with 1,2,4-Trichloro-5-iodobenzene
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Sonogashira cross-coupling reaction using 1,2,4-trichloro-5-iodobenzene. It delves into the mechanistic underpinnings, optimization of critical reaction parameters, a step-by-step experimental protocol, and a comprehensive troubleshooting guide. The focus is on leveraging the selective reactivity of the carbon-iodine bond to synthesize functionalized polychlorinated aromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.
Introduction and Strategic Considerations
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and typically co-catalyzed by copper, has been widely adopted for its reliability, mild reaction conditions, and broad functional group tolerance.[3][4][5]
The substrate, this compound, presents a unique synthetic opportunity. Due to the significant difference in bond dissociation energies between the C-I and C-Cl bonds, palladium-catalyzed cross-coupling reactions can be performed with high selectivity at the iodo-substituted position.[6] The electron-withdrawing nature of the three chlorine atoms further activates the C-I bond towards oxidative addition, often facilitating the reaction.[3][7] This allows for the precise introduction of an alkynyl moiety, leaving three chloro-substituents available for subsequent orthogonal transformations, making it a valuable building block for complex molecular architectures.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[5][8]
-
The Palladium Cycle: The reaction is initiated by the oxidative addition of this compound to a coordinatively unsaturated Pd(0) complex, forming a Pd(II)-aryl intermediate. This is often the rate-determining step.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a highly reactive copper(I) acetylide species.[8]
-
Transmetalation and Reductive Elimination: The key transmetalation step involves the transfer of the acetylide ligand from copper to the Pd(II) center, displacing the iodide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired 1,2,4-trichloro-5-(alkynyl)benzene product and regenerate the active Pd(0) catalyst, thus completing the cycle.[9]
While the copper co-catalyst is traditional, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[2] Consequently, numerous "copper-free" Sonogashira protocols have been developed, which are particularly advantageous when synthesizing complex molecules where byproduct formation must be minimized.[10][11]
Optimizing Reaction Conditions: A Guide to Key Parameters
The success of the Sonogashira coupling with this compound hinges on the careful selection of several interdependent parameters.
-
Palladium Catalyst and Ligands: The choice of the palladium source and its associated ligands is critical. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[8][12] The latter is often more stable and convenient to handle. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance catalytic activity by promoting the formation of highly reactive, monoligated palladium species.[1][7][8]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.[12] It facilitates the deprotonation of the alkyne and the formation of the copper acetylide intermediate. While effective, it is the primary cause of alkyne homocoupling. For sensitive substrates or when purity is paramount, copper-free conditions should be considered.
-
Base: The base serves two main purposes: it neutralizes the hydrogen iodide (HI) formed during the reaction and promotes the formation of the copper acetylide.[1][13] Organic amine bases such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or piperidine are commonly used and can sometimes serve as the solvent.[14][15] Inorganic bases like K₂CO₃ or Cs₂CO₃ are also effective, particularly in copper-free protocols.[1]
-
Solvent: The solvent must dissolve all reactants and facilitate the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are excellent choices.[12][16] Toluene is also a viable option, especially for reactions at higher temperatures.[14]
-
Temperature: The reaction is typically conducted under mild conditions, ranging from room temperature to around 80 °C.[1][6] For the activated this compound substrate, moderate temperatures (e.g., 55-65 °C) are often sufficient. Higher temperatures can lead to side reactions like dehalogenation or catalyst decomposition.[17]
Experimental Protocols and Data
This section provides a standardized, step-by-step protocol for the coupling of this compound with phenylacetylene, along with a table summarizing various conditions for related substrates.
Step-by-Step Laboratory Protocol
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous THF (10 mL) followed by triethylamine (3.0 mmol, 3.0 equiv.) via syringe. Stir the resulting suspension for 5 minutes at room temperature.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 65 °C and maintain stirring for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with 1 M aq. NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1,2,4-trichloro-5-(phenylethynyl)benzene.[6]
Comparative Table of Reaction Conditions
The following table presents representative conditions for the Sonogashira coupling of various aryl iodides, which can serve as a starting point for optimizing the reaction with this compound.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85-95 | [6] |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 80 | 8 | 80-90 | [6] |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | DIPEA | Toluene | 70 | 16 | 90-98 | [6] |
| 4 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | DBU | n-Butanol | 110 | 4 | ~95 | [18] |
| 5 | Phenylacetylene | NS-MCM-41-Pd (0.1) | CuI (0.2) | K₂CO₃ | Dioxane | 50 | 12 | 95 | [19] |
Note: Yields are illustrative and highly dependent on the specific substrates and precise reaction conditions.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (due to oxygen exposure).- Insufficient temperature.- Impure reagents or solvents. | - Ensure proper inert atmosphere techniques (degas solvents).- Gradually increase the reaction temperature in 5-10 °C increments.- Use freshly purified/distilled reagents and anhydrous solvents.[20] |
| Alkyne Homocoupling | - Presence of Cu(I) and oxygen.- High concentration of alkyne. | - Switch to a copper-free protocol.- Add the alkyne slowly to the reaction mixture via syringe pump.- Ensure the reaction is rigorously deoxygenated.[14] |
| Formation of Byproducts | - Dehalogenation (loss of Cl or I).- Catalyst decomposition. | - Lower the reaction temperature.- Use a more stable catalyst system (e.g., with robust NHC ligands).- Reduce reaction time if the product is forming but then degrading. |
| Difficult Purification | - Residual catalyst.- Similar polarity of product and starting material. | - Filter through a pad of celite post-reaction.- Employ an optimized chromatography gradient or consider recrystallization. |
Conclusion
The Sonogashira coupling of this compound is a robust and highly selective method for synthesizing polychlorinated arylalkynes. By carefully controlling the catalyst system, base, solvent, and temperature, researchers can achieve high yields of the desired products. The protocols and guidelines presented herein offer a solid foundation for the successful application of this reaction, enabling the development of novel compounds for a wide range of scientific disciplines.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. books.lucp.net [books.lucp.net]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of 1,2,4-Trichloro-5-iodobenzene with Alkenes
Introduction: Strategic C-C Bond Formation with a Polychlorinated Building Block
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has found widespread application in academia and industry, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[2][3] This guide focuses on a specific, highly functionalized substrate: 1,2,4-trichloro-5-iodobenzene. Its unique electronic and steric properties make it a valuable building block for accessing novel chemical entities.
The presence of multiple chlorine atoms renders the aromatic ring electron-deficient, which can significantly influence the reaction kinetics. Furthermore, the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly selective functionalization. The C-I bond is considerably weaker and thus more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[4] This chemoselectivity enables the precise introduction of a vinyl group at the iodine-bearing position while leaving the chlorine atoms untouched for potential subsequent transformations.
This document provides a comprehensive overview, field-proven insights, and detailed protocols for successfully employing this compound in Heck coupling reactions.
Understanding the Core Reaction: Key Parameters and Mechanistic Insights
The success of the Heck reaction hinges on the careful selection and interplay of several key components: the aryl halide, the alkene, the palladium catalyst, a suitable ligand, a base, and the solvent.
The Substrate: this compound
-
Reactivity: The C-I bond is the designated reaction site. The strong electron-withdrawing effect of the three chlorine atoms increases the electrophilicity of the C-I bond, which generally facilitates the initial oxidative addition step of the catalytic cycle.[4]
-
Selectivity: Standard Heck conditions will exclusively activate the C-I bond over the much stronger C-Cl bonds. Achieving subsequent couplings at the C-Cl positions would necessitate specialized, highly active catalyst systems and more forcing conditions.[4]
The Alkene Coupling Partner
The nature of the alkene significantly impacts the reaction's efficiency and regioselectivity.
-
Electron-Deficient Alkenes: Acrylates, acrylonitriles, and styrenes are ideal coupling partners. The electron-withdrawing groups on these alkenes enhance their reactivity and generally lead to high yields of the linear, trans (E)-isomer.[1]
-
Electron-Rich and Unbiased Alkenes: While more challenging, their use is possible. Regioselectivity can be a concern, potentially leading to mixtures of linear and branched products. The choice of ligand and reaction conditions is critical to control the outcome.[5]
The Catalytic System: Palladium and Ligands
The heart of the Heck reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1]
-
Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂) and palladium chloride (PdCl₂). These Pd(II) salts are reduced in situ to the active Pd(0) species.[1] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[6]
-
The Role of Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into palladium black, and influencing reactivity and selectivity. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands can be particularly effective.[4]
-
Monodentate Ligands: Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tolyl)₃) are common choices.
-
Bulky/Electron-Rich Ligands: Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be advantageous for challenging couplings.[4]
-
The Base and Solvent
-
Base: A base is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[6]
-
Solvent: The solvent must be stable at the reaction temperature and capable of dissolving the reactants.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Heck reaction proceeds through a series of well-defined steps, as illustrated below.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound, forming a Pd(II) complex.[1]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by the insertion of the alkene into the Aryl-Pd bond. This step forms the new carbon-carbon bond and is typically regioselective, with the aryl group adding to the less sterically hindered carbon of the alkene.[7]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step generally proceeds to give the more stable trans isomer.[1]
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species, forming a salt (e.g., triethylammonium iodide) and completing the cycle.[6]
Experimental Protocols and Workflow
The following protocols provide a starting point for the Heck reaction of this compound. Optimization may be necessary depending on the specific alkene used.
Protocol 1: General Heck Coupling with Styrene
This protocol describes the reaction of this compound with styrene to synthesize the corresponding trichlorostilbene derivative.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware (Schlenk tube or sealed tube)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed DMF (3-5 mL) via syringe.
-
Add styrene (1.2 mmol, 1.2 eq.) and triethylamine (1.5 mmol, 1.5 eq.) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,2,4-trichloro-5-styrylbenzene.
Protocol 2: Heck Coupling with an Acrylate Ester
This protocol is adapted for use with electron-deficient acrylates, such as methyl acrylate or ethyl acrylate.
Materials:
-
This compound
-
Methyl Acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.03 mmol, 3 mol%), triphenylphosphine (0.06 mmol, 6 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous NMP (5 mL) and methyl acrylate (1.5 mmol, 1.5 eq.) via syringe.
-
Heat the mixture to 100-130 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the corresponding methyl (E)-3-(2,4,5-trichlorophenyl)acrylate.
Data Summary and Optimization
The choice of reaction parameters can significantly affect the yield and purity of the desired product. The following table summarizes typical conditions and expected outcomes for the Heck reaction with polychlorinated aryl iodides.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| 1,2,4,5-Tetrachloro-3-iodobenzene | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NEt₃ (1.5) | DMF | 100 | 8 | >90 (Estimated) | [8] |
| 1,2,4,5-Tetrachloro-3-iodobenzene | n-Butyl Acrylate | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | NEt₃ (2.0) | DMF | 120 | 12 | High | [2] |
| Iodobenzene | Styrene | Pd(OAc)₂ (0.5) | None | K₂CO₃ (3.0) | DMA | 140 | 40 | 54-88 | [3] |
| Iodobenzene | Methyl Acrylate | Pd/C | NEt₃/Na₂CO₃ | NMP | 140 | 4 | >95 | [9] |
Note: Yields are highly dependent on the specific substrates and precise reaction conditions. The data for the tetrachloro-iodobenzene serves as a strong proxy for the trichloro-iodobenzene substrate.
Troubleshooting and Field Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; Ineffective base or solvent; Low reaction temperature. | Use a fresh palladium source or a pre-catalyst. Ensure the base is appropriate for the solvent system (e.g., organic bases for less polar solvents, inorganic for polar aprotic). Ensure solvents are anhydrous and degassed. Incrementally increase the reaction temperature.[4] |
| Formation of Side Products | Homocoupling of Alkene: Often occurs at higher temperatures. Dehalogenation of Ar-I: Can be caused by impurities or side reactions with the base/solvent. | Lower the reaction temperature. Use a slight excess of the alkene (1.1-1.2 eq.). Ensure high-purity reagents and solvents. |
| Catalyst Decomposition (Palladium Black) | Insufficient or inappropriate ligand; High temperature. | Increase the ligand-to-palladium ratio (e.g., L:Pd of 4:1). Consider using a more robust ligand like a bulky phosphine or an N-heterocyclic carbene (NHC). Avoid excessively high temperatures if possible.[4] |
| Poor Regioselectivity (with non-activated alkenes) | Reaction conditions favor multiple insertion pathways. | Screen different ligand/solvent combinations. Cationic Heck conditions (using a halide scavenger like a silver salt) can sometimes alter and improve regioselectivity.[7] |
Conclusion
The Heck reaction of this compound offers a reliable and selective method for synthesizing novel vinyl-substituted polychlorinated aromatic compounds. The inherent reactivity of the C-I bond allows for precise functionalization, making this substrate a versatile tool for drug discovery and materials science. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and insights provided herein serve as a robust starting point for the successful application of this valuable synthetic transformation.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 1,2,4-Trichloro-5-iodobenzene
<
Introduction: The Strategic Importance of Substituted Biphenyls and the Utility of 1,2,4-Trichloro-5-iodobenzene
Substituted biphenyls are a cornerstone of modern chemical sciences, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique three-dimensional structure and electronic properties make them privileged scaffolds in drug discovery, influencing factors such as target binding affinity and pharmacokinetic profiles.[3] The synthesis of these vital compounds often relies on robust and versatile cross-coupling methodologies.
This guide focuses on the strategic use of this compound as a starting material for the synthesis of complex substituted biphenyls. The key to its utility lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions.[4] The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bonds.[5][6] This inherent reactivity difference allows for selective functionalization at the iodo-position, providing a reliable entry point for the introduction of diverse molecular fragments while retaining the trichlorinated benzene ring for potential subsequent transformations or as a key structural element of the final product.
Core Synthetic Methodologies: A Mechanistic Perspective
The synthesis of substituted biphenyls from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent of these methods.
Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, reacting an organoboron compound (typically a boronic acid or its ester) with an organic halide.[7][8] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The cycle begins with the insertion of a palladium(0) catalyst into the carbon-iodine bond of this compound. This is often the rate-determining step and is facilitated by the electron-deficient nature of the aryl iodide, which is enhanced by the presence of the four electron-withdrawing chlorine atoms.[5]
-
Transmetalation: The resulting arylpalladium(II) intermediate then reacts with the organoboron species, which is activated by a base. The organic group from the boron atom is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The final step involves the elimination of the desired biphenyl product from the palladium center, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[10]
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Preparation of Arylalkynes from 1,2,4-Trichloro-5-iodobenzene
Introduction: The Strategic Importance of Arylalkynes in Modern Chemistry
Arylalkynes are a cornerstone of contemporary organic synthesis, serving as versatile building blocks in the creation of a vast array of functional molecules. Their unique linear geometry and rich reactivity make them indispensable in medicinal chemistry, materials science, and drug discovery.[1] The rigid, linear structure of the alkyne moiety can act as a stable scaffold for the precise three-dimensional positioning of functional groups, a critical aspect in the design of targeted therapeutics. Furthermore, the carbon-carbon triple bond is a gateway to a multitude of chemical transformations, including "click" chemistry, which has revolutionized the field of bioconjugation and drug development.[2]
This application note provides a comprehensive guide to the synthesis of arylalkynes, with a specific focus on the preparation of 1,2,4-trichloro-5-ethynylbenzene from the readily available starting material, 1,2,4-trichloro-5-iodobenzene. We will delve into the mechanistic intricacies of the Sonogashira coupling reaction, a powerful palladium-catalyzed cross-coupling method for the formation of C(sp²)-C(sp) bonds, and provide detailed, field-proven protocols for synthesis, purification, and characterization.
The Sonogashira Coupling: A Powerful Tool for Arylalkyne Synthesis
The Sonogashira reaction, first reported in 1975, is a robust and highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides.[3] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The high reactivity of aryl iodides makes them excellent substrates for this transformation, often allowing the reaction to proceed under mild conditions with high yields.[4]
Mechanistic Insights: A Dual Catalytic Cycle
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (in our case, this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired arylalkyne product and regenerate the active Pd(0) catalyst.
A copper-free variant of the Sonogashira reaction has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[5]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of 1,2,4-trichloro-5-ethynylbenzene from this compound. The synthesis is a two-step process involving an initial Sonogashira coupling with a protected alkyne, followed by deprotection to yield the terminal alkyne.
Part 1: Sonogashira Coupling of this compound with Trimethylsilylacetylene
The use of a trimethylsilyl (TMS) protected alkyne is a common strategy in Sonogashira couplings to prevent the undesired homocoupling of the terminal alkyne.[6]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 307.33 | 1.0 | 1.0 |
| Trimethylsilylacetylene (TMSA) | 98.22 | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.02 | 0.02 |
| Copper(I) iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et3N) | 101.19 | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.
-
Add trimethylsilylacetylene (1.2 mmol) to the reaction mixture dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, 1,2,4-trichloro-5-((trimethylsilyl)ethynyl)benzene.
Purification of 1,2,4-trichloro-5-((trimethylsilyl)ethynyl)benzene:
The crude product is purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A non-polar solvent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2), is typically effective. The optimal solvent system should be determined by TLC analysis.
Characterization of 1,2,4-trichloro-5-((trimethylsilyl)ethynyl)benzene:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the three aromatic protons and a singlet for the nine protons of the trimethylsilyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms.
Part 2: Deprotection of 1,2,4-trichloro-5-((trimethylsilyl)ethynyl)benzene
The trimethylsilyl protecting group is readily cleaved under mild basic conditions to yield the terminal alkyne.[7]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 1,2,4-trichloro-5-((trimethylsilyl)ethynyl)benzene | 277.61 | 1.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.2 | 0.2 |
| Methanol (MeOH) | - | 10 mL | - |
Protocol:
-
Dissolve the TMS-protected alkyne (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add potassium carbonate (0.2 mmol) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,2,4-trichloro-5-ethynylbenzene.
Purification of 1,2,4-trichloro-5-ethynylbenzene:
The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent such as hexanes.
Characterization of 1,2,4-trichloro-5-ethynylbenzene:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₈H₃Cl₃
-
Molecular Weight: 205.5 g/mol
-
¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the aromatic protons and a singlet for the acetylenic proton.
-
¹³C NMR (CDCl₃): The spectrum will show distinct signals for the aromatic carbons and the two acetylenic carbons.
Workflow and Pathway Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of 1,2,4-trichloro-5-ethynylbenzene.
Caption: Workflow for the two-step synthesis of 1,2,4-trichloro-5-ethynylbenzene.
Sonogashira Catalytic Cycle Diagram
This diagram illustrates the key steps in the palladium and copper co-catalyzed Sonogashira reaction.
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Conclusion and Future Perspectives
The Sonogashira coupling reaction provides a highly effective and versatile method for the synthesis of arylalkynes from readily available aryl iodides. The two-step protocol detailed in this application note, involving the use of a TMS-protected alkyne followed by a mild deprotection, offers a reliable route to the valuable building block, 1,2,4-trichloro-5-ethynylbenzene. The protocols are robust and can be adapted for the synthesis of a wide range of functionalized arylalkynes. The continued development of more efficient and environmentally benign catalytic systems for cross-coupling reactions will undoubtedly further expand the synthetic chemist's toolbox and accelerate the discovery of novel therapeutics and advanced materials.
References
Application Notes and Protocols: The Sonogashira Cross-Coupling of 1,2,4-Trichloro-5-iodobenzene with Terminal Alkynes
Introduction: Unlocking Novel Chemical Scaffolds
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has revolutionized the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[2][3] The resulting arylalkynes are pivotal intermediates in the creation of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[1][2]
This guide focuses on the Sonogashira coupling of a particularly noteworthy substrate: 1,2,4-trichloro-5-iodobenzene. The unique electronic and steric properties of this molecule—specifically, the high reactivity of the carbon-iodine bond over the carbon-chlorine bonds and the electron-deficient nature of the aromatic ring due to the presence of multiple chlorine atoms—make it an exemplary substrate for selective functionalization. The electron-withdrawing nature of the chlorine atoms can facilitate the oxidative addition step in the catalytic cycle, often leading to higher reactivity. This allows for the strategic introduction of an alkynyl moiety, paving the way for the synthesis of a diverse array of polychlorinated phenylacetylene derivatives. These products are valuable precursors for a range of applications, including the development of novel agrochemicals and as building blocks in medicinal chemistry for the synthesis of heterocyclic compounds with potential biological activity.
This document provides a comprehensive overview of the mechanistic underpinnings of this reaction, detailed experimental protocols, and insights into the expected outcomes and potential applications of the resulting compounds, tailored for researchers, scientists, and professionals in drug development.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction typically proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] While a complete understanding of all intermediates remains an area of active research, the generally accepted mechanism provides a robust framework for optimizing reaction conditions.
The Palladium Cycle is initiated by the oxidative addition of the aryl iodide (this compound) to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step and is facilitated by the electron-deficient nature of the polychlorinated ring. The resulting Pd(II) complex is then primed for the crucial transmetalation step.
Concurrently, the Copper Cycle activates the terminal alkyne. In the presence of a base, typically an amine, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne.
The pivotal Transmetalation step involves the transfer of the acetylide ligand from the copper(I) acetylide to the Pd(II) complex, displacing the iodide and forming a diorganopalladium(II) intermediate. The final step, Reductive Elimination , regenerates the active Pd(0) catalyst and releases the desired arylalkyne product.
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be promoted by the copper co-catalyst.[3]
Catalytic Cycle of the Sonogashira Coupling
Caption: Figure 1: Simplified Dual Catalytic Cycle of the Sonogashira Reaction.
Experimental Protocols
The following protocols provide a general framework for the Sonogashira coupling of this compound with various terminal alkynes. Optimization of reaction conditions, including catalyst loading, solvent, base, and temperature, may be necessary for specific substrates.
Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for a wide range of terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (0.5-2.5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate or diethyl ether.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with the same organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2,4-trichloro-5-(alkynyl)benzene derivative.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with sensitive substrates or to avoid the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, XPhos, SPhos) if a pre-catalyst like Pd(OAc)₂ is used.
-
Amine base (e.g., Pyrrolidine, Piperidine, Et₃N) (2-4 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, Toluene)
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound and the palladium catalyst (and ligand, if applicable).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne.
-
Reaction: Stir the reaction mixture at the desired temperature (often slightly higher than copper-catalyzed reactions, e.g., 60-100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow steps 5-9 as described in Protocol 1. The aqueous wash with ammonium chloride is not necessary in this case.
Experimental Workflow
Caption: Figure 2: General experimental workflow for the Sonogashira coupling.
Data Presentation: Representative Reaction Conditions and Outcomes
While specific experimental data for the Sonogashira coupling of this compound is not extensively published, the following table provides a set of representative conditions and expected yields based on protocols for structurally similar polychlorinated aryl iodides and general principles of the Sonogashira reaction. These should be considered as starting points for optimization.
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (1) | Et₃N (2) | THF | RT | 4-8 | 85-95 |
| 2 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3), CuI (1.5) | DIPEA (2.5) | DMF | 50 | 6-12 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | Et₃N (2) | Toluene | 60 | 4-6 | 80-90 |
| 4 | 1-Hexyne | Pd(OAc)₂ (2), PPh₃ (4) | Piperidine (3) | DMF | 80 | 12-18 | 70-80 |
| 5 | 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ (2), CuI (1) | Et₃N (2) | THF/DMF | RT | 5-10 | 80-90 |
Yields are estimations for isolated products and may vary depending on the specific reaction scale and purification efficiency.
Applications in Drug Development and Materials Science
The 1,2,4-trichloro-5-(alkynyl)benzene derivatives synthesized via this methodology are valuable platforms for further chemical elaboration. The alkyne functionality is a versatile handle for a variety of transformations, including:
-
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazole rings, which are important pharmacophores in medicinal chemistry.
-
Further Cross-Coupling Reactions: The alkyne can be involved in subsequent coupling reactions to build more complex molecular architectures.
-
Heterocycle Synthesis: The alkyne moiety can be a key participant in various cyclization reactions to form a wide range of heterocyclic systems.
The polychlorinated aromatic core, combined with the synthetically versatile alkyne, makes these compounds attractive precursors for:
-
Agrochemicals: Derivatives of 2,4,5-trichlorophenyl moieties have demonstrated fungicidal activity, suggesting that novel alkynyl derivatives could lead to the development of new crop protection agents.
-
Medicinal Chemistry: The introduction of the 1,2,4-trichloro-5-phenyl group into bioactive scaffolds can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. The subsequent elaboration of the alkyne into various heterocycles can generate libraries of compounds for screening in drug discovery programs.
-
Organic Materials: Arylalkynes are fundamental building blocks for conjugated polymers and organic electronic materials. The presence of multiple chlorine atoms can influence the electronic properties and solid-state packing of these materials, making them of interest for applications in organic electronics.
Troubleshooting and Self-Validation
A successful protocol is one that is reproducible and provides avenues for troubleshooting. Below are common issues encountered in Sonogashira couplings and their potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is of high quality and has been stored properly. Consider using a freshly opened bottle or a pre-catalyst.
-
Oxygen Contamination: Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.
-
Insufficient Base: The choice and amount of base are critical. Ensure the base is anhydrous and of sufficient strength to deprotonate the alkyne.
-
-
Formation of Homocoupled Alkyne (Glaser Product):
-
Copper-Mediated Oxidation: This is a common side reaction in copper-co-catalyzed protocols, especially in the presence of oxygen. Minimize reaction time and ensure anaerobic conditions.
-
Switch to Copper-Free Conditions: Employing a copper-free protocol (Protocol 2) is the most effective way to eliminate this byproduct.
-
-
Dehalogenation of the Starting Material:
-
Presence of a Hydrogen Source: This can occur in the presence of a base and a protic source. Ensure anhydrous conditions.
-
By systematically monitoring the reaction and considering these potential pitfalls, researchers can optimize the protocol for their specific needs and ensure the reliable synthesis of the desired 1,2,4-trichloro-5-(alkynyl)benzene products.
References
Purification of 1,2,4-Trichloro-5-iodobenzene Derivatives by Column Chromatography
An Application Guide and Protocol
Abstract
This technical guide provides a comprehensive framework for the purification of 1,2,4-trichloro-5-iodobenzene and its derivatives using silica gel column chromatography. These halogenated aromatic compounds are valuable synthetic intermediates, particularly in the development of novel pharmaceuticals and advanced materials, owing to the reactivity of the carbon-iodine bond in cross-coupling reactions.[1][2] Achieving high purity is paramount for the success of subsequent synthetic steps and for accurate analytical characterization. This document outlines the fundamental principles, a detailed step-by-step protocol from mobile phase selection to product isolation, and critical insights into the experimental choices, ensuring researchers can achieve efficient and reproducible separations.
Introduction: The Rationale for Purification
This compound and its analogues are polyhalogenated aromatic hydrocarbons that serve as versatile building blocks in organic synthesis.[1] The presence of both electron-withdrawing chlorine atoms and a reactive iodine atom makes them ideal substrates for reactions like Suzuki, Heck, and Sonogashira couplings.[1][2] However, the synthesis of these compounds, often through electrophilic iodination of a trichlorobenzene precursor, can result in a crude mixture containing unreacted starting materials, di-iodinated byproducts, and other impurities.[3] These contaminants can interfere with downstream reactions, poison catalysts, and complicate structural elucidation.
Column chromatography is a powerful and widely used technique for the isolation and purification of such compounds from complex mixtures.[4][5] The principle of separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase that percolates through it.[4][6] By carefully selecting the conditions, the target compound can be effectively isolated with high purity.
Foundational Principles: Mastering the Separation
The success of column chromatography hinges on understanding the interplay between the analyte, the stationary phase, and the mobile phase.[4] For non-polar to moderately polar compounds like this compound derivatives, normal-phase chromatography is the method of choice.
-
Stationary Phase: Silica gel (SiO₂) is the most common adsorbent for this application.[7] Its surface is covered with polar silanol (Si-OH) groups. More polar compounds in the mixture will have stronger interactions (hydrogen bonding, dipole-dipole) with the silica gel and will therefore move down the column more slowly.[8]
-
Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used to carry the compounds through the column. The polarity of the mobile phase is a critical parameter. Increasing the polarity of the mobile phase increases the elution speed of all compounds by competing more effectively for the binding sites on the stationary phase.[4] A common strategy involves starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[9]
The key to a successful separation is to find a mobile phase composition that provides a significant difference in the elution rates of the desired product and its impurities. This is first determined on a small scale using Thin-Layer Chromatography (TLC).[9]
Pre-Purification Workflow: Method Development with TLC
Before committing the entire crude product to a column, Thin-Layer Chromatography (TLC) must be performed to identify an optimal solvent system.[9] TLC is a rapid and inexpensive analytical method that operates on the same principles as column chromatography.[10]
The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 . A well-chosen system should also show good separation between the spot for the desired product and the spots for major impurities.
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
An Rf in this range typically ensures that the compound will elute from the column in a reasonable volume of solvent without taking excessively long, while still allowing for good separation from impurities.
Caption: Workflow for optimizing the mobile phase using TLC.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the purification of a crude this compound derivative.
Part I: Column Preparation (Wet Slurry Method)
The wet slurry packing method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase, which would lead to poor separation.[4]
-
Select Column Size: Choose a glass column with an appropriate diameter and length for the amount of crude material. A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of the crude sample.
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[7] Add a thin layer (approx. 1 cm) of sand on top of the plug to create a flat base.[7]
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add the initial, low-polarity mobile phase (as determined by TLC) to the silica gel to form a slurry that can be easily poured.[7]
-
Pack the Column: Clamp the column vertically. Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to encourage even settling of the silica bed and dislodge any air bubbles.[7]
-
Equilibrate: Once all the silica has been added, pass 2-3 column volumes of the mobile phase through the packed bed to ensure it is fully equilibrated and stable. Never let the solvent level drop below the top of the silica bed.[7] Add a final protective layer of sand (approx. 1 cm) on top of the silica bed.
Part II: Sample Loading and Elution
-
Dissolve the Sample: Dissolve the crude product in a minimal amount of a suitable solvent. Dichloromethane is often a good choice. The goal is to create a concentrated solution.
-
Load the Sample: Drain the solvent in the column until it is just level with the top layer of sand.[7] Carefully use a pipette to add the concentrated sample solution evenly onto the top sand layer.
-
Adsorb the Sample: Open the stopcock and allow the sample solution to absorb completely into the stationary phase, again ensuring the solvent level does not fall below the top of the silica.
-
Begin Elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes).[11]
-
Gradient Elution (Optional but Recommended): If TLC showed that impurities are either much less polar or much more polar than the product, a gradient elution can be used. Start with the low-polarity solvent system. After the less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to speed up the elution of the desired product.[8]
Part III: Fraction Analysis and Product Isolation
-
Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain the purified product. Spot multiple fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.
-
Combine and Evaporate: Combine the fractions that contain only the pure product.[7]
-
Remove Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Final Analysis: Obtain the mass of the purified product and characterize it using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, GC-MS) to confirm its identity and assess its purity.[1]
Caption: Overall experimental workflow for column chromatography purification.
Summary of Key Parameters and Troubleshooting
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of small organic molecules. The specified particle size is ideal for flash chromatography, allowing for faster flow rates with good resolution.[9] |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Dichloromethane | These solvent systems offer a wide range of polarities that can be finely tuned. The choice depends on the specific derivative's polarity. Always use HPLC-grade solvents to avoid introducing impurities.[9] |
| TLC Rf Target | 0.25 - 0.35 | Provides the best balance between separation efficiency and elution time. A much lower Rf leads to band broadening and long elution times, while a higher Rf risks co-elution with less polar impurities. |
| Sample Loading | Concentrated solution in a minimal volume | Loading a dilute sample or using too much solvent will result in a wide initial band, leading to poor separation and broad peaks during elution.[4] |
| Troubleshooting | Problem: Product not eluting. Solution: The mobile phase is not polar enough. Gradually increase the percentage of the more polar solvent. Problem: Product eluting too quickly with impurities. Solution: The mobile phase is too polar. Decrease the percentage of the polar solvent. Problem: Streaky bands or poor separation. Solution: Column may be poorly packed, or the sample was overloaded. Ensure even packing and use an appropriate silica-to-sample ratio (30:1 to 100:1). |
Conclusion
The purification of this compound derivatives by column chromatography is a critical step for ensuring the success of their application in further research and development. By systematically developing a separation method using TLC and carefully executing the column chromatography protocol, researchers can reliably obtain these valuable intermediates in high purity. The principles and procedures detailed in this guide provide a robust foundation for achieving efficient and reproducible separations, empowering scientists in the fields of chemical synthesis and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. bohr.winthrop.edu [bohr.winthrop.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. aga-analytical.com.pl [aga-analytical.com.pl]
- 11. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Reaction Monitoring of 1,2,4-Trichloro-5-iodobenzene Couplings by GC-MS
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the robust monitoring of palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Sonogashira couplings, involving the sterically hindered and electron-deficient substrate, 1,2,4-Trichloro-5-iodobenzene. We present a detailed protocol employing Gas Chromatography-Mass Spectrometry (GC-MS) for accurate, real-time tracking of reactant consumption, product formation, and byproduct identification. The causality behind experimental choices, from reaction setup to GC-MS parameter optimization, is elucidated to ensure scientific integrity and reproducibility. This guide is designed to be a self-validating system, empowering users to confidently implement and adapt these methodologies for their specific research needs in synthetic and medicinal chemistry.
Introduction: The Synthetic Challenge and Analytical Imperative
This compound (CAS No: 7145-82-6) is a key building block in the synthesis of complex organic molecules due to its unique substitution pattern.[1][2][3] The presence of three electron-withdrawing chlorine atoms and a highly reactive iodine atom allows for selective functionalization via modern cross-coupling chemistry. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds in palladium-catalyzed reactions, enabling regioselective carbon-carbon bond formation.[4]
However, the steric hindrance from the ortho-chlorine atom and the overall electron-deficient nature of the aromatic ring can present challenges, leading to sluggish reactions or the formation of undesirable side products. Common side reactions include dehalogenation (loss of iodine), and homocoupling of the coupling partners.[5][6] Therefore, precise and reliable reaction monitoring is not merely a procedural step but a critical component for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose. It offers the high separation efficiency of gas chromatography to resolve complex reaction mixtures and the definitive identification capabilities of mass spectrometry to confirm the structures of reactants, products, and byproducts.[7][8] This application note details the principles and a practical, step-by-step protocol for monitoring Suzuki-Miyaura and Sonogashira couplings of this compound.
Foundational Principles: Suzuki-Miyaura and Sonogashira Couplings
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. The protocols described herein focus on two of the most versatile transformations.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forms a carbon-carbon single bond between an organoboron species (typically a boronic acid) and an organic halide.[9] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9] A base is crucial for activating the boronic acid to facilitate the transmetalation step.[10]
Caption: Simplified workflow of a Suzuki-Miyaura coupling reaction.
The Sonogashira Coupling
The Sonogashira coupling creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition of the aryl halide.[11]
GC-MS Methodology for Reaction Monitoring
Effective monitoring requires a GC-MS method that can separate the starting material, product, and potential byproducts within a reasonable timeframe.
Rationale for GC Column Selection
The choice of the GC capillary column is paramount for achieving baseline separation of all components. For halogenated aromatic compounds, a non-polar to mid-polarity stationary phase is generally recommended.[7][12]
-
Recommended Phase: A 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) column is an excellent starting point. This phase separates compounds primarily based on their boiling points, but the phenyl groups also provide π-π interactions that can aid in the separation of aromatic compounds.[13]
-
Column Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column offers a good balance of resolution, sample capacity, and analysis speed.
Temperature Programming: The Key to Resolution
Isothermal analysis is often insufficient for reaction mixtures containing compounds with a wide range of boiling points. Temperature programming, the gradual increase of the column oven temperature, is essential for sharpening peaks of late-eluting compounds and reducing analysis time.[14][15]
A typical starting point for method development is a linear ramp. Based on retention data for the closely related 1,2,4-trichlorobenzene on a DB-5 column, a starting temperature of 100-120°C is appropriate.[8] The final temperature should be high enough to elute the heavier coupled products.
Mass Spectrometry: Identification and Confirmation
Electron Ionization (EI) at 70 eV is the standard ionization technique for this application. The resulting mass spectra provide a reproducible fragmentation pattern, or "fingerprint," for each compound. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine, if present, provides an additional layer of confirmation.
Detailed Experimental Protocols
General Consideration: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst oxidation and side reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the coupling reaction.
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (307.3 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with Argon three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol, 2.5 mol%).
-
Add degassed solvents: 1,4-Dioxane (8 mL) and Water (2 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
Reaction Monitoring by GC-MS:
-
At designated time points (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), carefully and quickly withdraw a small aliquot (~20-50 µL) of the reaction mixture using a syringe under a positive pressure of Argon.
-
Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and 1 mL of water.
-
Add a known amount of an internal standard (e.g., 1,3,5-trichlorobenzene or biphenyl) to the vial for quantitative analysis.
-
Vortex the vial vigorously for 30 seconds.
-
Allow the layers to separate.
-
Carefully transfer a portion of the organic (top) layer to a GC vial for analysis.
Protocol 2: GC-MS Analysis
This method is optimized for the separation of components from the Suzuki-Miyaura coupling described above.
| Parameter | Value/Description | Rationale |
| GC System | Agilent 8890 GC or equivalent | --- |
| MS System | Agilent 5977 MSD or equivalent | --- |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) | Excellent general-purpose column for separating compounds by boiling point with some polarity.[13] |
| Injection Port | Split/Splitless | --- |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Inlet Temp. | 280 °C | Ensures rapid vaporization of all analytes. |
| Injection Vol. | 1 µL | --- |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column. |
| Oven Program | Initial Temp: 120 °C, hold for 2 minRamp: 15 °C/min to 300 °CFinal Hold: 5 min | The initial temperature allows for separation of lighter components. The ramp rate provides good separation of the reactants and products. The final hold ensures all high-boiling point compounds elute.[14][15] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for library matching. |
| Acquisition Mode | Full Scan | Allows for the identification of unknown byproducts. |
| Scan Range | 50 - 500 m/z | Covers the mass range of all expected components. |
Data Analysis and Interpretation
Expected Retention Times and Mass Spectra
The following table provides expected data for the key components in the Suzuki-Miyaura reaction. Retention times are estimates and will vary based on the specific instrument and conditions.
| Compound | Structure | Mol. Weight | Est. RT (min) | Key m/z Fragments (and Interpretation) |
| This compound (SM) | C₆H₂Cl₃I | 307.34 | ~10-12 | 306/308/310 (M⁺) , 179/181/183 ([M-I]⁺), 144 ([M-I-Cl]⁺) |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 121.93 | < 7 | Not typically observed under these GC conditions; may degrade. |
| 4,5,7-Trichlorobiphenyl (Product) | C₁₂H₇Cl₃ | 257.54 | ~13-15 | 256/258/260 (M⁺) , 221/223 ([M-Cl]⁺), 186 ([M-2Cl]⁺), 151 ([M-3Cl]⁺) |
| 1,2,4-Trichlorobenzene (Dehalogenation) | C₆H₃Cl₃ | 181.45 | ~8-9 | 180/182/184 (M⁺) , 145/147 ([M-Cl]⁺), 109 ([M-2Cl]⁺)[2] |
| Biphenyl (Homocoupling) | C₁₂H₁₀ | 154.21 | ~9-10 | 154 (M⁺) , 77 ([C₆H₅]⁺) |
| 1,3,5-Trichlorobenzene (Internal Std.) | C₆H₃Cl₃ | 181.45 | ~7-8 | 180/182/184 (M⁺) , 145/147 ([M-Cl]⁺), 109 ([M-2Cl]⁺) |
Note: The isotopic cluster patterns for chlorine (e.g., M⁺, M+2, M+4 for three chlorines) are definitive identifiers.
Quantitative Analysis Workflow
The progress of the reaction can be quantified by comparing the peak area of the starting material and product to that of the internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No reaction / Low conversion | Inactive catalyst; Insufficient base; Low temperature. | Use fresh catalyst; Ensure base is dry and finely powdered; Increase reaction temperature in 10°C increments. |
| Significant dehalogenation byproduct | Presence of a hydrogen source; Reaction temperature too high. | Ensure solvents are anhydrous; Lower the reaction temperature. |
| Significant homocoupling of boronic acid | Presence of oxygen in the reaction vessel. | Thoroughly degas solvents; Ensure a good inert atmosphere is maintained throughout the reaction.[5] |
| Poor chromatographic separation | Incorrect oven program; Column degradation. | Optimize the temperature ramp rate (slower for better resolution); Trim the first few cm of the GC column or replace if necessary. |
| Peak tailing for polar compounds | Active sites in the inlet liner or column. | Use a deactivated inlet liner; Condition the column according to the manufacturer's instructions. |
Conclusion
The methodologies presented in this application note provide a robust framework for the reliable monitoring of Suzuki-Miyaura and Sonogashira couplings of this compound. By understanding the rationale behind the selection of reaction conditions and analytical parameters, researchers can effectively optimize these challenging transformations, leading to improved yields, higher purity, and accelerated discovery timelines. The detailed GC-MS protocol serves as a validated starting point, which can be further adapted to specific coupling partners and reaction systems, ensuring the integrity and success of the synthetic endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzene, 1,2,4-trichloro- [webbook.nist.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzene, 1,2,4-trichloro- [webbook.nist.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Benzene, 1,2,4-trichloro- [webbook.nist.gov]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. Benzene, 1,2,4-trichloro- [webbook.nist.gov]
- 13. Benzene, 1,2,4-trichloro-5-methoxy- [webbook.nist.gov]
- 14. gcms.cz [gcms.cz]
- 15. Benzene, 1,2,4-trichloro- [webbook.nist.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1,2,4-Trichloro-5-iodobenzene and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details a robust and scalable methodology for the synthesis of 1,2,4-trichloro-5-iodobenzene, a pivotal building block in the development of pharmaceuticals and advanced materials. The protocol is grounded in the electrophilic iodination of 1,2,4-trichlorobenzene, a process optimized for large-scale production. Furthermore, this guide elucidates the subsequent derivatization of the target molecule through palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Sonogashira couplings. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as an essential resource for professionals in organic synthesis and drug development.
Introduction: The Significance of this compound
Polyhalogenated aromatic compounds are a critical class of intermediates in modern organic synthesis. Among these, this compound stands out due to its unique structural features. The presence of both chlorine and iodine atoms on the benzene ring offers differential reactivity, making it a versatile precursor for complex molecular architectures.[1] The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[2] This attribute is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs) and novel materials where precise control over molecular structure is essential.[3] 1,2,4-trichlorobenzene, the precursor for this synthesis, is a widely used industrial chemical, often employed as a solvent in textile manufacturing and as an intermediate in the production of other chemicals, including herbicides.[4]
Synthesis of this compound: An Optimized Protocol
The synthesis of this compound is most effectively achieved through the electrophilic iodination of 1,2,4-trichlorobenzene. The electron-withdrawing nature of the three chlorine atoms deactivates the aromatic ring, necessitating the use of a potent iodinating system and forcing conditions to achieve high conversion.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,2,4-Trichlorobenzene | Reagent Grade, ≥99% | Standard Chemical Supplier | |
| Iodine Monochloride (ICl) | Reagent Grade, ≥98% | Standard Chemical Supplier | Highly corrosive and moisture-sensitive |
| Oleum (Fuming Sulfuric Acid) | 20% SO₃ | Standard Chemical Supplier | Extremely corrosive and reactive |
| Dichloromethane (DCM) | HPLC Grade | Standard Chemical Supplier | |
| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous, ≥98% | Standard Chemical Supplier | |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Chemical Supplier | |
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Supplier | |
| Ethanol | 200 Proof, Anhydrous | Standard Chemical Supplier | For recrystallization |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add oleum (20% SO₃). The flask should be placed in an ice-water bath to control the temperature.
-
Addition of Starting Material: Slowly add 1,2,4-trichlorobenzene to the stirred oleum. Maintain the temperature below 20 °C during this addition.
-
Iodination: Once the starting material is fully dissolved, begin the dropwise addition of iodine monochloride (ICl) through the dropping funnel. It is crucial to maintain the reaction temperature between 0-5 °C during the addition of ICl to mitigate side reactions.[6]
-
Reaction Progression: After the complete addition of ICl, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to a temperature between 60-80 °C.
-
Monitoring: The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM). Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to quench any remaining iodine), a saturated solution of sodium bicarbonate, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from hot ethanol to yield this compound as a crystalline solid.[6]
Derivatization of this compound via Cross-Coupling Reactions
The presence of the reactive iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.[6]
Suzuki-Miyaura Coupling: Synthesis of Arylated Derivatives
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and organoboron compounds.[7][8]
| Reagent/Material | Grade |
| This compound | Synthesized as above |
| Arylboronic Acid | Reagent Grade, ≥97% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Reagent Grade |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% |
| 1,4-Dioxane | Anhydrous |
| Deionized Water |
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[9]
-
Solvent and Base Addition: Add 1,4-dioxane (8 mL) and a 2 M aqueous solution of sodium carbonate (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Alkynylated Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[10] Aryl iodides are highly reactive in this transformation, often allowing for milder reaction conditions.[11]
| Reagent/Material | Grade |
| This compound | Synthesized as above |
| Terminal Alkyne | Reagent Grade, ≥98% |
| Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] | Reagent Grade |
| Copper(I) Iodide (CuI) | Reagent Grade, ≥98% |
| Triethylamine (TEA) | Anhydrous |
| Tetrahydrofuran (THF) | Anhydrous |
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.025 eq) under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.[11]
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) via syringe, followed by triethylamine (7.0 eq) and the terminal alkyne (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. The high reactivity of the carbon-iodine bond often allows the reaction to proceed efficiently without heating.[12] Monitor the reaction progress by TLC or GC/MS.
-
Workup: Once the reaction is complete, cool to room temperature and dilute with an organic solvent. Filter through Celite to remove solids. Wash the organic phase with aqueous ammonium chloride and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.[12]
-
Purification: Purify the product by flash column chromatography.
Caption: Derivatization workflows for this compound.
Characterization of Products
The identity and purity of the synthesized this compound and its derivatives must be confirmed using standard analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR | A singlet in the aromatic region corresponding to the single proton on the benzene ring.[3] |
| ¹³C NMR | Six distinct signals in the aromatic region.[3] |
| GC-MS | A molecular ion peak corresponding to the molecular weight of C₆H₂Cl₃I. The mass spectrum will show a characteristic isotopic pattern due to the presence of three chlorine atoms and one iodine atom.[6] |
| Melting Point | A sharp melting point range indicates high purity.[3] |
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Oleum (Fuming Sulfuric Acid): Extremely corrosive and reacts violently with water. It is fatal if inhaled and causes severe skin burns and eye damage.[13] Always add acid to water, never the other way around.
-
Iodine Monochloride (ICl): Highly corrosive and toxic. It can cause severe burns to the skin and eyes.[14] Handle with extreme care and avoid inhalation of vapors.[15]
-
1,2,4-Trichlorobenzene: Toxic and should be handled with care.[4]
-
Palladium Catalysts: While generally not highly toxic, they can be irritants. Avoid inhalation of dust.
Conclusion
This application note provides a detailed and validated protocol for the large-scale synthesis of this compound and its subsequent derivatization. By following these procedures, researchers and drug development professionals can reliably produce this valuable intermediate and its derivatives for a wide range of applications. The emphasis on safety and the rationale behind the experimental steps ensures a comprehensive and practical guide for the modern organic chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fact sheet: 1,2,4-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 14. nj.gov [nj.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes & Protocols for Selective C-I Bond Activation in Polychlorinated Iodobenzenes
Abstract: Polychlorinated aromatic compounds are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The ability to selectively functionalize these scaffolds is paramount for efficient molecular construction and the generation of diverse chemical libraries. This guide provides an in-depth exploration of the principles and practices for achieving selective C-I bond activation in the presence of multiple C-Cl bonds. We will dissect the mechanistic underpinnings of this selectivity, survey the state-of-the-art catalytic systems, and provide detailed, field-proven protocols for common cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic strategy.
Part 1: The Principle of Chemoselectivity: Why C-I Before C-Cl?
The selective functionalization of polychlorinated iodobenzenes hinges on the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This difference is rooted in fundamental bond characteristics that dictate their susceptibility to cleavage in transition metal-catalyzed reactions, particularly the rate-determining oxidative addition step in palladium catalysis.[1][2]
1.1. Bond Dissociation Energy (BDE): The C-I bond is considerably weaker than the C-Cl bond. The approximate BDE for a C-I bond in iodobenzene is ~272 kJ/mol, whereas the BDE for a C-Cl bond in chlorobenzene is ~401 kJ/mol. This lower energy requirement makes the C-I bond the kinetically and thermodynamically favored site for oxidative addition by a low-valent metal catalyst, such as Palladium(0).[2]
1.2. Electronegativity and Bond Polarity: Iodine is less electronegative than chlorine, resulting in a less polarized C-I bond. While seemingly counterintuitive, the reactivity order in palladium-catalyzed oxidative addition is generally C-I > C-Br > C-Cl > C-F.[3][4] This trend is governed more by the bond strength and the polarizability of the halogen atom than by simple ground-state bond polarity. The enhanced reactivity of C-I bonds is attributed to a more favorable electrostatic interaction between the diffuse electron density of the iodine atom and the palladium catalyst during the oxidative addition step.[2]
1.3. The Catalytic Cycle Imperative: In a typical cross-coupling reaction, the catalytic cycle begins with the oxidative addition of the organohalide to the metal center.[1] Given the substantial energy barrier differences, the Pd(0) catalyst will overwhelmingly insert into the weaker C-I bond, leaving the more robust C-Cl bonds intact, provided the reaction conditions are carefully controlled.
Caption: Relationship between Bond Energy and Reactivity.
Part 2: The Chemist's Toolkit: Catalytic Systems and Key Parameters
Achieving high selectivity requires a finely tuned catalytic system. While the intrinsic reactivity difference between C-I and C-Cl bonds provides a strong thermodynamic bias, kinetic control through the judicious choice of catalyst, ligand, base, and solvent is crucial to prevent side reactions, such as C-Cl activation or hydrodehalogenation.
2.1. Palladium Precursors: Standard Pd(0) and Pd(II) precursors are effective. Commonly used sources include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, air-stable Pd(0) source, though often requiring higher catalyst loadings.[5]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A highly active Pd(0) source, typically used in combination with a supporting phosphine ligand.[5]
-
Pd(OAc)₂ (Palladium(II) Acetate): A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
2.2. The Decisive Role of Ligands: Ligands are not merely spectators; they are critical for stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle.[6][7] For selective C-I activation, the choice of ligand is paramount.
-
Sterically Hindered Biarylphosphines: Ligands developed by the Buchwald group, such as SPhos , XPhos , and RuPhos , are exceptionally effective.[5][8] Their bulk and electron-donating nature promote the formation of a monoligated, highly reactive "L-Pd(0)" species, which is crucial for efficient oxidative addition into even less reactive C-Cl bonds.[7] However, under controlled conditions (e.g., lower temperatures), they provide excellent selectivity for C-I activation.
-
Triphenylphosphine (PPh₃): A classic, less electron-rich ligand. While sufficient for activating C-I bonds, it is generally less effective for activating C-Cl bonds, which can enhance selectivity by creating a larger kinetic barrier for unwanted C-Cl insertion.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashahi Reaction Yield with Electron-Deficient Aryl Iodides
Welcome to the technical support center for the Sonogashira reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling electron-deficient aryl iodides with terminal alkynes. Here, we move beyond standard protocols to provide in-depth troubleshooting and optimization strategies grounded in mechanistic understanding and field-proven experience.
Introduction: The Challenge of Electron-Deficient Aryl Iodides
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] While highly versatile, its efficiency can be significantly impacted by the electronic nature of the substrates.[2][3][4] Electron-deficient aryl iodides, though often key building blocks in pharmaceuticals and materials science, present a unique set of challenges. The electron-withdrawing groups on the aryl ring accelerate the oxidative addition step, which is often rate-determining, but can also lead to a higher propensity for side reactions and catalyst deactivation.[2][5] This guide will provide a structured approach to overcoming these hurdles and achieving high-yield, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems when working with electron-deficient aryl iodides in Sonogashira couplings.
Problem 1: Low to No Product Yield
A low or nonexistent yield is the most common frustration. The root cause often lies in catalyst deactivation, suboptimal reaction conditions, or reagent impurity.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Suboptimal Reaction Conditions:
-
Inappropriate Base: The choice and quality of the amine base are critical. It must be sufficiently strong to deprotonate the alkyne but not so strong as to cause side reactions.[6]
-
Incorrect Solvent: The solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture.[6]
-
Suboptimal Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, electron-deficient substrates may benefit from gentle heating to overcome activation barriers for certain steps in the catalytic cycle.[6]
-
-
Reagent Purity:
Problem 2: Significant Formation of Glaser Coupling Byproduct
The formation of a homocoupled alkyne dimer (Glaser coupling) is a common side reaction, particularly when using a copper co-catalyst.[10][11] This occurs when two alkyne molecules couple in the presence of copper and an oxidant (often residual oxygen).
Potential Causes & Solutions:
-
High Copper Concentration: An excess of copper(I) can accelerate the rate of Glaser coupling.[6]
-
Solution: Reduce the loading of the copper(I) catalyst. Often, only a catalytic amount is necessary.
-
-
High Alkyne Concentration: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.
-
Solution: Add the alkyne slowly to the reaction mixture over a period of time to maintain a low instantaneous concentration.[6]
-
-
Presence of Oxygen: Oxygen is a key component in the Glaser coupling mechanism.
-
Solution: As with preventing catalyst decomposition, maintaining a strictly inert atmosphere is crucial.[7]
-
-
Ineffective Cross-Coupling: If the desired Sonogashira reaction is slow, the Glaser coupling can become the dominant pathway.
Problem 3: Reaction Stalls or is Sluggish
Even with careful setup, reactions with electron-deficient aryl iodides can sometimes be slow or stall before reaching completion.
Potential Causes & Solutions:
-
Ligand Effects: The choice of phosphine ligand on the palladium catalyst can have a profound impact on reactivity. Electron-rich and bulky ligands can increase the rate of oxidative addition and reductive elimination.[1][2]
-
Inhibition by Copper: In some cases, particularly with more challenging substrates like aryl chlorides, copper has been observed to inhibit the Sonogashira reaction.[5]
-
Solution: If you suspect copper inhibition, a copper-free protocol is the best approach.
-
-
Base Selection: The pKa of the amine base can be critical. A base that is too weak may not efficiently deprotonate the alkyne, leading to a slow reaction.
-
Solution: If using a weaker amine like triethylamine, consider switching to a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU.
-
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient aryl iodides considered "activated" yet can still be problematic in Sonogashira couplings?
A1: The term "activated" refers to the faster rate of oxidative addition of the Pd(0) catalyst into the carbon-iodine bond, which is often the rate-limiting step in the catalytic cycle.[2][5] The electron-withdrawing groups pull electron density away from the aryl ring, making the carbon atom more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst. However, these same electron-withdrawing groups can also influence other steps in the catalytic cycle and increase the likelihood of side reactions, making the overall optimization more challenging.
Q2: What is the role of the copper co-catalyst, and when should I consider a copper-free protocol?
A2: In the traditional Sonogashira reaction, the copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne and forms a copper acetylide intermediate.[12][13] This intermediate then undergoes transmetalation with the palladium(II) complex.[12] However, the copper catalyst is also responsible for the undesired Glaser homocoupling of the alkyne.[10][11] You should consider a copper-free protocol when:
-
You are observing significant Glaser coupling byproducts.[6]
-
Your substrates are sensitive to copper.
-
You are working with particularly challenging or electron-rich aryl bromides or chlorides, where copper has been shown to inhibit the reaction.[5]
Q3: How do I choose the right phosphine ligand for my reaction?
A3: The choice of ligand is crucial for optimizing the Sonogashira reaction. Generally, electron-rich and sterically bulky phosphine ligands are preferred as they can:
-
Increase the rate of oxidative addition.[1]
-
Promote the formation of the active, monoligated Pd(0) species.[2]
-
Facilitate the final reductive elimination step to release the product.[2] For electron-deficient aryl iodides, standard ligands like triphenylphosphine (PPh₃) are often sufficient. However, if you are experiencing low yields or slow reaction rates, switching to more advanced ligands like Buchwald's biaryl phosphine ligands can be highly beneficial.[8][9]
Q4: I see a black precipitate forming in my reaction. What is it, and what should I do?
A4: The black precipitate is likely palladium black, which is finely divided, inactive elemental palladium.[6] Its formation indicates that your active Pd(0) catalyst has decomposed and precipitated out of solution. This is often caused by:
-
Presence of oxygen: Ensure your reaction is under a strict inert atmosphere.[6]
-
Impurities: Use high-purity reagents and solvents.[6]
-
Inappropriate solvent: Some solvents can promote the formation of palladium black.[14] If you observe palladium black, the reaction will likely stop. The best course of action is to restart the reaction with fresh catalyst and take extra precautions to exclude oxygen and use pure reagents.
Experimental Protocols
General Protocol for Optimizing Sonogashira Coupling with an Electron-Deficient Aryl Iodide
This protocol provides a starting point for optimization. The specific conditions may need to be adjusted for your particular substrates.
Materials:
-
Electron-deficient aryl iodide (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 0.5-2 mol%)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, palladium catalyst, and copper(I) iodide under a stream of inert gas (argon or nitrogen).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC/MS.
-
If the reaction is slow, gradually increase the temperature to 40-60 °C.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Optimization Table:
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Screen other Pd sources (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos) | Different ligands can improve catalyst stability and activity. |
| Copper Co-catalyst | CuI (1 mol%) | Reduce loading or switch to a copper-free protocol | Minimize Glaser coupling side reaction. |
| Base | Triethylamine (2 eq) | Screen other bases (e.g., DIPEA, DBU) | A stronger base may be needed for less acidic alkynes. |
| Solvent | THF | Screen other solvents (e.g., DMF, toluene, dioxane) | Solubility and solvent coordination can affect reaction rates. |
| Temperature | Room Temperature | Increase to 40-60 °C | Overcome activation energy barriers. |
| Concentration | 0.1 M | Vary concentration from 0.05 M to 0.5 M | Can influence reaction kinetics and side product formation. |
Visualizations
Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Sonogashira reactions.
Competition Between Sonogashira and Glaser Coupling
Caption: Competing reaction pathways for the copper acetylide intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Conversion in Heck Reactions of Polychlorinated Substrates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in Heck reactions involving polychlorinated substrates. The inherent stability of the C-Cl bond and potential for steric hindrance in these substrates often necessitates a more nuanced approach to reaction optimization. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with a polychlorinated aryl chloride failing or giving low yields?
A1: The primary reason for low reactivity in Heck reactions with polychlorinated aryl chlorides is the strength of the carbon-chlorine (C-Cl) bond. This makes the initial and often rate-limiting step, oxidative addition to the palladium(0) catalyst, energetically demanding.[1] Several factors can contribute to this issue:
-
Inactive Catalyst System: Standard palladium catalysts, such as Pd(OAc)₂ paired with simple phosphine ligands like triphenylphosphine (PPh₃), are frequently not effective enough to activate the robust C-Cl bond.[1]
-
Inappropriate Ligand Choice: The ligand plays a critical role in modulating the electronic and steric properties of the palladium center. For challenging substrates like polychlorinated aryl chlorides, bulky and electron-rich ligands are typically essential to promote the oxidative addition step.[1][2]
-
Suboptimal Reaction Conditions: The interplay of temperature, base, and solvent is crucial and must be finely tuned. An unsuitable combination can easily lead to reaction failure.[3]
-
Catalyst Deactivation: The high temperatures often required to activate aryl chlorides can lead to the decomposition of the active catalyst, frequently observed as the formation of palladium black.[1]
-
Substrate-Specific Issues: The electronic properties of the aryl chloride itself play a significant role. Electron-rich aryl chlorides are notably more difficult to activate than their electron-deficient counterparts.[1] Furthermore, the presence of multiple chlorine atoms can introduce significant steric hindrance, impeding the approach of the catalyst.[4]
Q2: What is the best palladium precursor and ligand system for activating a polychlorinated aryl chloride?
A2: A highly active catalyst system is paramount for the successful coupling of polychlorinated aryl chlorides. The most effective systems typically employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which facilitate the challenging oxidative addition step.[2]
-
Bulky Phosphine Ligands: Monodentate phosphines such as tri(tert-butyl)phosphine (P(t-Bu)₃) and adamantyl-based phosphines (e.g., di-1-adamantyl-n-butylphosphine) are excellent choices.[5][6] Palladacycles, which are pre-formed, stable catalyst complexes, also demonstrate high activity and are often more stable at elevated temperatures.[1][7]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are known for their high thermal stability, making them well-suited for the high-temperature conditions often necessary for aryl chloride activation.[1]
Q3: How do I select the appropriate base and solvent for my reaction?
A3: The choice of base and solvent can dramatically influence the reaction outcome.
-
Base: A variety of bases can be used in the Heck reaction, including organic amines (e.g., triethylamine) and inorganic bases (e.g., potassium carbonate, sodium acetate).[8] For challenging polychlorinated substrates, stronger bases may be required. The use of organic ionic bases, such as tetrabutylammonium acetate (TBAE), has been shown to be effective, even allowing for lower reaction temperatures.[9]
-
Solvent: Polar aprotic solvents like DMF, NMP, and dioxane are commonly used.[10] The solubility of the base and catalyst in the chosen solvent is a critical factor to consider.[11] In some cases, ionic liquids have been used as the reaction medium, which can circumvent the need for phosphine ligands.[12][13]
Q4: I'm observing the formation of palladium black. What does this indicate and how can I prevent it?
A4: The formation of palladium black is a visual indicator of catalyst decomposition, where the active soluble palladium species agglomerates into inactive metallic palladium.[1] This is a common issue, especially at the high temperatures required for activating C-Cl bonds. To mitigate this:
-
Use More Robust Ligands: As mentioned, bulky, electron-rich phosphines or NHC ligands can form more stable palladium complexes that are less prone to decomposition at high temperatures.[1][7]
-
Optimize Temperature: While higher temperatures are often necessary, excessive heat can accelerate catalyst decomposition. It's important to find the optimal temperature that balances reaction rate and catalyst stability.[3]
-
Consider Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can help stabilize the catalytic species and improve performance.[2]
In-Depth Troubleshooting Guide
When faced with low conversion, a systematic approach to troubleshooting is essential. The following guide breaks down the key areas to investigate, from the catalyst system to the reaction conditions.
The Catalyst System: The Heart of the Reaction
The palladium catalyst and its associated ligand are the most critical components for activating polychlorinated substrates.
While common precursors like Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are widely used, their in-situ reduction to the active Pd(0) species can sometimes be inefficient for challenging substrates.[14][15]
Troubleshooting Protocol: Evaluating Palladium Precursors
-
Baseline Experiment: Run your standard reaction with Pd(OAc)₂ or Pd₂(dba)₃ and your chosen ligand.
-
Pre-activated Catalyst: If the baseline fails, switch to a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to bypass the in-situ reduction step.
-
Highly Active Palladacycles: For particularly stubborn substrates, consider using a commercially available palladacycle, which are known for their high activity and thermal stability.[1][7]
For polychlorinated aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often inadequate.[3] The key is to use ligands that are both sterically bulky and electron-donating.
Table 1: Recommended Ligands for Heck Reactions of Polychlorinated Substrates
| Ligand Type | Specific Examples | Key Advantages |
| Bulky Monodentate Phosphines | Tri(tert-butyl)phosphine (P(t-Bu)₃), Di(1-adamantyl)-n-butylphosphine | Highly electron-donating, promotes oxidative addition.[5][6] |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Excellent thermal stability, robust against decomposition.[1] |
| Buchwald-Type Biaryl Phosphines | SPhos, XPhos, RuPhos | Provide a good balance of steric bulk and electron-donating properties.[16] |
Troubleshooting Workflow: Ligand Screening
Caption: A stepwise workflow for ligand screening.
Reaction Conditions: Fine-Tuning for Success
The interplay between the base, solvent, and temperature is critical for achieving high conversion.
The choice of base and solvent is highly interdependent.[11] A base that is poorly soluble in the chosen solvent will be ineffective.
Table 2: Common Base and Solvent Combinations
| Base | Recommended Solvents | Comments |
| Inorganic Bases | ||
| K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF, NMP | Cs₂CO₃ is a stronger base and can be more effective.[6] |
| NaOAc | DMF, NMP | A milder base, may be less effective for polychlorinated substrates.[8] |
| Organic Bases | ||
| Triethylamine (Et₃N) | DMF, NMP, Acetonitrile | A common and effective organic base.[8] |
| Organic Ionic Bases | ||
| n-Bu₄N⁺OAc⁻ (TBAE) | Dioxane | Can promote the reaction at lower temperatures.[9] |
Troubleshooting Protocol: Base and Solvent Optimization
-
Start with a Standard System: Begin with a common combination, such as K₂CO₃ in DMF or dioxane.
-
Vary the Base: If conversion is low, try a stronger inorganic base like Cs₂CO₃ or switch to an organic base like triethylamine.
-
Screen Solvents: Test different polar aprotic solvents to find the one that provides the best solubility for all reaction components and promotes the desired reactivity.
-
Consider Ionic Bases: For particularly challenging reactions, exploring an organic ionic base like TBAE could provide a significant improvement.[9]
Polychlorinated aryl chlorides often require elevated temperatures (typically 100-140 °C) to facilitate oxidative addition.[3] However, there is an optimal temperature window.
Troubleshooting Tip: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction for both product formation and catalyst decomposition (palladium black). If catalyst decomposition becomes significant before a reasonable conversion is reached, a more stable catalyst system is likely required. Microwave irradiation can sometimes be used to achieve the necessary temperatures with shorter reaction times, potentially reducing catalyst decomposition.[17]
Understanding the Catalytic Cycle and Potential Pitfalls
A deeper understanding of the Heck reaction mechanism can help pinpoint where your reaction might be failing.
Caption: The Heck Catalytic Cycle.
Key Failure Points for Polychlorinated Substrates:
-
Oxidative Addition: As previously discussed, this is the most common bottleneck. A highly active catalyst system is the primary solution.[3]
-
Reductive Elimination: The final step, which regenerates the active Pd(0) catalyst, requires a base.[18] If the chosen base is not strong enough or is not present in a sufficient amount, the catalytic cycle can stall.
By systematically addressing each of these potential failure points, from the fundamental choice of catalyst and ligand to the nuanced optimization of reaction conditions, you can significantly improve the conversion of your Heck reactions with challenging polychlorinated substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases [organic-chemistry.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. jk-sci.com [jk-sci.com]
Technical Support Center: Identification and Mitigation of Byproducts in Reactions of 1,2,4-Trichloro-5-iodobenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,2,4-trichloro-5-iodobenzene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the formation of unwanted byproducts during synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the more robust carbon-chlorine (C-Cl) bonds. This selectivity allows for precise functionalization at the C5 position.[1] However, competing reaction pathways can lead to a range of byproducts, reducing the yield of the desired product and complicating purification. This guide will help you identify, understand, and control these side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The three most prevalent byproducts are:
-
Hydrodeiodination Product (1,2,4-Trichlorobenzene): This occurs when the iodine atom is replaced by a hydrogen atom. It is often a major byproduct, particularly in highly active catalyst systems.[2]
-
Homocoupling Product of the Coupling Partner: This is the symmetrical dimer of your nucleophilic reagent. For instance, in a Suzuki-Miyaura reaction, you would see a biaryl product derived from the boronic acid (Ar'-Ar'). In Sonogashira couplings, this would be a butadiyne derivative from the terminal alkyne (R-C≡C-C≡C-R).[3][4]
-
Homocoupling of this compound: While less common than the other two, the formation of 2,2',3,3',5,5'-hexachloro-biphenyl can occur under certain conditions, particularly at higher temperatures.
Q2: Why is the C-I bond so much more reactive than the C-Cl bonds in this molecule?
A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the C-X bond dissociation energy. The C-I bond is the weakest among the halogens (I > Br > Cl > F), making it the most susceptible to the rate-determining oxidative addition step in the catalytic cycle.[1][5][6] The four electron-withdrawing chlorine atoms further facilitate this step by making the aryl iodide more electron-deficient, but they do not overcome the fundamental difference in bond strength.[1]
Q3: Can reactions occur at the C-Cl positions?
A3: While selective mono-coupling at the C-I position is the expected outcome under standard conditions, achieving a second coupling at a C-Cl position is challenging.[1] It would require specialized, highly active catalyst systems and more forcing reaction conditions (e.g., higher temperatures, stronger bases).[1] Unintentional reaction at C-Cl is a potential source of minor byproducts if the reaction is overheated or run for an extended period after the starting material is consumed.
Troubleshooting Guide: Byproducts in Common Cross-Coupling Reactions
This section addresses specific issues encountered during common palladium-catalyzed reactions.
Issue 1: Suzuki-Miyaura Coupling - High Levels of 1,2,4-Trichlorobenzene
Problem: "My primary product is the desired cross-coupled molecule, but I have a significant amount of 1,2,4-trichlorobenzene (the hydrodeiodination byproduct) that is difficult to separate."
Causality: Hydrodehalogenation (in this case, hydrodeiodination) is a frequent side reaction where a hydride source in the reaction mixture intercepts the catalytic cycle.[2] After oxidative addition of the aryl iodide to Pd(0), the resulting Ar-Pd(II)-I complex can react with a hydride donor instead of the intended boronic acid. Subsequent reductive elimination releases the dehalogenated arene (1,2,4-trichlorobenzene) and regenerates the Pd(0) catalyst.[7]
Potential Hydride Sources:
-
Solvents: Alcoholic solvents (e.g., methanol, ethanol) can be oxidized by the palladium complex to generate hydride species.[2]
-
Bases: Certain bases or impurities within them can act as hydride donors.
-
Water: Water can be a hydrogen source in some hydrodehalogenation mechanisms.[8]
Troubleshooting Strategies:
| Solution | Mechanism & Rationale |
| 1. Ligand Selection | The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, cataCXium® A) can accelerate the reductive elimination of the desired product, making it kinetically favored over the competing hydrodehalogenation pathway.[2][9] |
| 2. Solvent System | Avoid alcoholic solvents. Switch to anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF. Ensure solvents are properly dried and degassed.[2] |
| 3. Base Selection | Use a high-purity, anhydrous base. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The strength and nature of the base can influence the reaction; screen different bases to find the optimal choice for your system.[2] |
| 4. Temperature Control | Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. Monitor the reaction closely to find a balance between an acceptable reaction rate and minimal byproduct formation. |
Issue 2: Suzuki-Miyaura Coupling - Presence of a Symmetrical Biaryl Byproduct
Problem: "My purification is complicated by a byproduct with a mass corresponding to the dimer of my boronic acid."
Causality: This is the homocoupling product of the organoboron reagent. Its formation is primarily caused by the presence of dissolved oxygen in the reaction mixture or an excess of Pd(II) species.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[3][10][11] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also promote this side reaction.[3]
Troubleshooting Strategies:
| Solution | Mechanism & Rationale |
| 1. Rigorous Degassing | This is the most critical step. The reaction mixture (solvent, reagents) must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[11][12] |
| 2. Use a Pd(0) Precatalyst | Using a Pd(0) source like Pd(PPh₃)₄ can minimize the amount of initial Pd(II) species that drive homocoupling.[9] |
| 3. Ensure Efficient Precatalyst Reduction | If using a Pd(II) source (e.g., Pd(OAc)₂), ensure your conditions (ligand, base, temperature) are sufficient to rapidly reduce it to the active Pd(0) state at the start of the reaction. |
| 4. Stoichiometry | Using a slight excess of the aryl halide (this compound) relative to the boronic acid can sometimes help favor the cross-coupling pathway.[12] |
Issue 3: Sonogashira Coupling - Significant Formation of Alkyne Dimer (Diynes)
Problem: "During my Sonogashira coupling, I am observing a large amount of the homocoupled diyne byproduct (Glaser coupling product)."
Causality: The copper(I) co-catalyst, essential for the Sonogashira reaction, can also catalyze the oxidative homocoupling of terminal alkynes in the presence of oxygen to form 1,3-diynes.[4][13] This side reaction is highly competitive with the desired cross-coupling pathway.
Troubleshooting Strategies:
| Solution | Mechanism & Rationale |
| 1. Strict Anaerobic Conditions | As with Suzuki homocoupling, the exclusion of oxygen is paramount. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[13] |
| 2. Use a Reducing Atmosphere | Performing the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can significantly diminish the formation of the homocoupling product by keeping the copper and palladium catalysts in their active, reduced states.[4] |
| 3. Minimize Copper Catalyst Loading | Use the lowest effective loading of the copper(I) co-catalyst (e.g., CuI). Typically, 1-5 mol% is sufficient.[14] |
| 4. Consider Copper-Free Conditions | Several "copper-free" Sonogashira protocols have been developed that can completely eliminate the Glaser homocoupling byproduct. These often require specific ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.[15] |
Issue 4: Buchwald-Hartwig Amination - Formation of 1,2,4-Trichlorobenzene
Problem: "My Buchwald-Hartwig amination is sluggish, and the main byproduct is the starting aryl iodide reduced to 1,2,4-trichlorobenzene."
Causality: Similar to other cross-couplings, hydrodeiodination is a known side reaction in Buchwald-Hartwig aminations.[16] It can occur via β-hydride elimination from the amide-palladium complex or through a separate reductive pathway involving a hydride source. The highly chlorinated and sterically hindered nature of the substrate can make the desired C-N bond-forming reductive elimination slow, allowing side reactions to compete.[9]
Troubleshooting Strategies:
| Solution | Mechanism & Rationale |
| 1. Optimize Ligand Choice | This is the most critical parameter for a successful Buchwald-Hartwig reaction. For challenging, electron-poor, and sterically hindered substrates, highly active, bulky phosphine ligands are required. Generations of Buchwald ligands (e.g., XPhos, RuPhos) or Josiphos-type ligands are designed to promote the difficult reductive elimination step.[9][17] |
| 2. Base Selection | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction rate and byproduct profile.[17][18] |
| 3. Temperature and Reaction Time | These reactions often require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.[9] Monitor the reaction closely; prolonged reaction times after full conversion can sometimes lead to product degradation or other side reactions. |
Visualizing Competing Reaction Pathways
Understanding how byproducts form in relation to the main catalytic cycle is crucial. The following diagram illustrates the desired Suzuki-Miyaura pathway and the key off-cycle reactions leading to hydrodeiodination and homocoupling.
Caption: Competing pathways in a Suzuki-Miyaura coupling reaction.
Analytical Workflows for Byproduct Identification
Correctly identifying byproducts is the first step toward mitigating their formation. A combination of chromatographic and spectroscopic techniques is essential.
Summary of Common Byproducts and Analytical Signatures
| Byproduct | Formula | Mol. Weight | Key Analytical Feature (GC-MS) |
| 1,2,4-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | Distinct isotopic cluster for 3 chlorine atoms. Will likely be more volatile (shorter retention time) than the starting material. |
| This compound (Starting Material) | C₆H₂Cl₃I | 307.35 | Isotopic cluster for 3 Cl atoms and a large M+1 peak from the iodine. |
| 2,2',3,3',5,5'-Hexachloro-biphenyl (SM Homocoupling) | C₁₂H₄Cl₆ | 360.88 | Isotopic cluster for 6 chlorine atoms. High boiling point (long retention time). |
Note: The molecular weight and MS signature of the coupling partner's homocoupling product will be specific to that reagent.
Experimental Protocol: GC-MS Analysis for Byproduct Profiling
This protocol provides a general method for analyzing a crude reaction mixture to identify and quantify the relative amounts of starting material, product, and key byproducts.
1. Sample Preparation: a. Quench a small aliquot (~50 µL) of the reaction mixture by diluting it into 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). b. Add an equal volume of water and shake to extract organic components. c. If the reaction contains a solid base, centrifuge the mixture and take the supernatant. d. Filter the organic layer through a small plug of silica gel or a syringe filter (0.45 µm) to remove any particulate matter or baseline-disrupting impurities. e. Dilute the filtered sample to an appropriate concentration for GC-MS analysis (typically ~1 mg/mL).
2. GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (Split mode, e.g., 50:1 split ratio)
-
Carrier Gas: Helium, constant flow (~1.2 mL/min)
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI), 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40 - 500 m/z
-
3. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Identify the peak for the starting material (this compound) and the expected product by their retention times and mass spectra. c. Scrutinize other significant peaks. Look for the characteristic mass spectrum of 1,2,4-trichlorobenzene (M+ at m/z 180, with a distinctive Cl₃ isotope pattern). d. Search for peaks corresponding to the molecular weight of potential homocoupled byproducts. e. Use the relative peak areas (assuming similar response factors for structurally related compounds) to estimate the percentage of each component in the crude mixture.
Analytical Workflow Diagram
Caption: General analytical workflow for byproduct identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. brainly.com [brainly.com]
- 11. reddit.com [reddit.com]
- 12. jmcct.com [jmcct.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Halogenated Aromatics
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in the cross-coupling of halogenated aromatics. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst stability and performance in these critical synthetic transformations. Here, we move beyond simple protocols to explore the underlying causes of catalyst failure and provide actionable, field-proven solutions to enhance the robustness and reproducibility of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms and manifestations of catalyst deactivation.
Q1: My reaction mixture turned black and stalled. What is happening?
A1: The black precipitate you are observing is likely "palladium black," which consists of agglomerated palladium nanoparticles.[1] This is a common visual indicator of catalyst deactivation. While a color change to black is normal in many successful cross-coupling reactions, rapid and extensive precipitation, especially early in the reaction, often signals poor catalyst stability and leads to incomplete conversion.[1]
The formation of palladium black signifies that the soluble, catalytically active Pd(0) species has been lost from the catalytic cycle. This agglomeration drastically reduces the available surface area and the number of active catalytic sites, thereby slowing or completely halting the reaction.[1][2]
Causality: This process is often triggered by:
-
Ligand Dissociation or Decomposition: If the supporting ligand (e.g., a phosphine) dissociates from the palladium center or is consumed (e.g., through oxidation), the "naked" Pd(0) atoms are highly prone to aggregation.[3]
-
Unfavorable Reaction Kinetics: If the rate of reductive elimination (the final product-forming step) is slow compared to the rate of Pd(0) aggregation, the catalyst can "crash out" of solution before completing the cycle.
-
High Temperatures: Excessive heat can accelerate both ligand decomposition and the rate of palladium nanoparticle formation.[4]
Q2: I suspect my phosphine ligand is the problem. How do these ligands degrade?
A2: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity, but they are susceptible to degradation under typical cross-coupling conditions.[5][6][7] The two primary deactivation pathways for phosphine ligands are:
-
Oxidation: Many phosphines, especially electron-rich alkylphosphines, are sensitive to oxidation by trace amounts of oxygen in the reaction mixture.[5][8] This oxidation converts the trivalent phosphine (PR₃) to a pentavalent phosphine oxide (O=PR₃). Phosphine oxides do not bind to the palladium center, leading to the generation of coordinatively unsaturated and unstable palladium species that can then aggregate into palladium black.[3][9]
-
P-C Bond Cleavage: At elevated temperatures, some phosphine ligands can undergo P-C bond cleavage, particularly biaryl phosphine ligands that are instrumental in many modern cross-coupling reactions. This degradation alters the steric and electronic properties of the ligand, reducing its effectiveness and potentially leading to catalyst deactivation.[10]
Q3: Why are cross-coupling reactions with halogenated pyridines and other N-heterocycles so challenging?
A3: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring.[11] This nitrogen can coordinate strongly to the palladium center, acting as a competing ligand. This coordination can lead to several problems:
-
Catalyst Poisoning: The pyridine nitrogen can bind to the metal and prevent the coordination of the necessary reactants or inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[11] This is often called the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[11]
-
Formation of Inactive Complexes: The catalyst can form stable, inactive complexes with the pyridine substrate or product, effectively sequestering the catalyst from the reaction.[11]
Q4: My reaction is sluggish with aryl chlorides, but works well with aryl bromides. Is this a deactivation issue?
A4: Not necessarily. This is more likely a reflection of the inherent reactivity of the aryl halide. The oxidative addition of the aryl-halide bond to the Pd(0) center is the first and often rate-limiting step in the catalytic cycle.[1][12] The strength of the carbon-halogen bond decreases in the order C-Cl > C-Br > C-I.
Consequently, the oxidative addition to the stronger C-Cl bond is much slower and more challenging than for C-Br or C-I bonds.[1][7] To achieve successful couplings with aryl chlorides, you typically need more specialized, highly active catalyst systems, often employing bulky and very electron-rich phosphine ligands (like Buchwald's biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands.[5][8] These ligands promote the difficult oxidative addition step.[7]
Q5: How can trace impurities in my reagents or solvent deactivate the catalyst?
A5: Yes, even trace impurities can act as potent catalyst poisons.[1] It has been demonstrated that some reactions thought to be "metal-free" are, in fact, catalyzed by parts-per-billion (ppb) levels of palladium impurities present in other reagents.[13][14]
Common culprits include:
-
Sulfur and Phosphorus Compounds: Unintended sulfur or phosphorus-containing impurities can bind strongly to the palladium center and inhibit catalysis.[1]
-
Solvent Contaminants: Solvents can contain impurities from their manufacturing process that can poison the catalyst. For instance, traces of precursors to THF, like 2,3-dihydrofuran, have been shown to strongly poison Pd/C catalyzed reactions.[15]
-
Oxygen: As discussed, residual oxygen is a major cause of deactivation through the oxidation of phosphine ligands and the Pd(0) center.[5][16] Rigorous deoxygenation of the reaction mixture is therefore critical.[17]
Troubleshooting Guides
This section provides a systematic, question-driven approach to resolving common experimental failures.
Scenario 1: Low or No Conversion
Initial Observation: After the expected reaction time, analysis (TLC, LC-MS, GC) shows a large amount of unreacted starting material and little to no product.
Troubleshooting Workflow: Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion.
Scenario 2: Reaction Stalls & Palladium Black Formation
Initial Observation: The reaction proceeds initially but stops before completion, accompanied by the formation of a significant black precipitate.
Deactivation Pathway: Palladium Agglomeration
Caption: The catalytic cycle in competition with catalyst deactivation via agglomeration.
Troubleshooting Steps:
-
Improve Inert Atmosphere: Your primary goal is to eliminate oxygen.
-
Protocol: Use a robust degassing method. For solvents, three freeze-pump-thaw cycles are highly effective. For the reaction mixture itself, sparging with an inert gas (purging the solvent with a subsurface stream of argon or nitrogen) for 15-30 minutes before adding the catalyst is a reliable technique.[17] Ensure all reagent additions are done under a positive pressure of inert gas.
-
-
Use Stabilizing Ligands: If ligand loss is the issue, a more robust ligand is needed.
-
Moderate Temperature: Avoid excessive heat.
-
Action: If the reaction requires heating, maintain the lowest possible temperature for an efficient reaction. Run tests at increments of 10°C to find the optimal balance between reaction rate and catalyst stability.
-
-
Consider Additives:
Scenario 3: Formation of Side Products
Initial Observation: The desired product is formed, but it is contaminated with significant amounts of homocoupled or dehalogenated byproducts.
| Side Product | Likely Cause | Troubleshooting Strategy |
| Homocoupling (Ar-Ar or R-R) | • Presence of oxygen promoting oxidative homocoupling of the organometallic reagent.• Pd(II)-mediated homocoupling of boronic acids.[16][17] | • Rigorous Degassing: Ensure the complete exclusion of oxygen from the reaction mixture.[16]• Use a Pd(0) Source: Pre-catalysts that rapidly form the active Pd(0) species can minimize side reactions that occur during the in-situ reduction of Pd(II) salts.[3]• Add a Mild Reducing Agent: As mentioned, additives like potassium formate can suppress Pd(II)-mediated homocoupling.[17] |
| Dehalogenation (Ar-H) | • The base or solvent can act as a hydride source, leading to reductive cleavage of the C-X bond. | • Optimize Base and Solvent: Screen different bases (e.g., switch from a strong alkoxide to a weaker carbonate or phosphate) and solvents. The choice of ligand can also influence the rate of reductive elimination versus dehalogenation.[11] |
| Protodeboronation (R-H) | • The boronic acid/ester is replaced by a hydrogen atom, a common issue with electron-deficient boronic acids.[5] | • Use Milder Bases: Bases like K₃PO₄ or Cs₂CO₃ can be less prone to causing protodeboronation.[5]• Anhydrous Conditions: Water can facilitate this side reaction. Using anhydrous conditions can help.[5]• Use More Stable Boron Reagents: Convert the boronic acid to a more stable pinacol ester or MIDA boronate, which slowly releases the active species.[5] |
Advanced Diagnostics: Characterizing a Deactivated Catalyst
When troubleshooting proves difficult, characterizing the spent catalyst can provide definitive answers about the cause of deactivation.[18][19] This is crucial for process optimization and developing more robust catalytic systems.
| Analytical Technique | Information Provided | Deactivation Mechanism Indicated |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states of metals.[18][20] | • Oxidation of the metal center (e.g., Pd(0) → Pd(II)).• Presence of surface poisons (e.g., sulfur, halides).[18] |
| X-ray Diffraction (XRD) | Bulk crystal structure and phase composition.[19][21] | • Sintering or agglomeration of metal particles (indicated by sharpening of diffraction peaks).• Phase changes in the support material. |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and dispersion of the active metal.[21] | • Particle growth and agglomeration (sintering). |
| BET Surface Area Analysis | Total surface area and pore size distribution of the catalyst/support.[18][22] | • Fouling or coking (blockage of pores leading to reduced surface area).• Thermal degradation or sintering (loss of surface area).[18] |
| Temperature-Programmed Desorption/Reduction (TPD/TPR) | Strength of adsorption of species on the catalyst surface; reducibility of the metal.[18][19] | • Strong binding of poisons to active sites.• Changes in the oxidation state of the metal. |
| Inductively Coupled Plasma (ICP-MS/OES) | Precise elemental composition of the bulk catalyst. | • Leaching of the active metal from the support.• Presence of elemental poisons. |
Experimental Protocol: Sample Preparation for Catalyst Characterization
-
Isolation: At the end of the reaction, carefully isolate the solid catalyst from the reaction mixture. If the catalyst is homogeneous, it may need to be precipitated first. For heterogeneous catalysts, filtration is sufficient.
-
Washing: Gently wash the isolated catalyst with a solvent that will remove adsorbed organic residues but will not alter the catalyst itself (e.g., the reaction solvent at room temperature, followed by a more volatile solvent like hexane or diethyl ether).
-
Drying: Dry the catalyst thoroughly under vacuum at a low temperature to remove residual solvent. Avoid high temperatures that could further alter the catalyst's structure.
-
Storage: Store the dried, deactivated catalyst under an inert atmosphere (e.g., in a glovebox or a sealed vial under argon) to prevent further changes, such as oxidation upon exposure to air, before analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 19. uobabylon.edu.iq [uobabylon.edu.iq]
- 20. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 21. Catalyst Characterization Techniques [hidenanalytical.com]
- 22. uomus.edu.iq [uomus.edu.iq]
Technical Support Center: Optimizing Cross-Coupling Reactions of 1,2,4-Trichloro-5-iodobenzene Through Strategic Base Selection
Welcome to the Technical Support Center dedicated to navigating the intricacies of palladium-catalyzed cross-coupling reactions with 1,2,4-trichloro-5-iodobenzene. This guide is specifically designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions by understanding the critical role of the base. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
The highly substituted and electron-deficient nature of this compound presents unique challenges in achieving high-yielding cross-coupling reactions. The choice of base is not merely an afterthought but a crucial parameter that dictates the reaction's success by influencing catalyst activity, substrate reactivity, and the prevalence of side reactions. This guide will equip you with the knowledge to make informed decisions on base selection for Suzuki-Miyaura, Heck, and Sonogashira couplings involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in palladium-catalyzed cross-coupling reactions?
A1: The base plays a multifaceted role that varies depending on the specific coupling reaction:
-
In Suzuki-Miyaura couplings, the base is crucial for the transmetalation step.[1] It activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate "ate" complex.[2] This boronate complex then readily transfers its organic group to the palladium center.[2] There are two accepted pathways for this activation: the boronate pathway, where the base directly interacts with the boronic acid, and the hydroxide/alkoxide pathway, where the base first forms a palladium(II) hydroxide or alkoxide complex that then reacts with the neutral boronic acid.[2]
-
In Heck couplings, the primary role of the base is to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. It does this by neutralizing the acid (HX) that is formed during the reaction.[3]
-
In Sonogashira couplings, the base deprotonates the terminal alkyne to form a copper acetylide (in copper-co-catalyzed reactions) or directly facilitates the formation of the alkynylpalladium complex. It also neutralizes the hydrogen halide byproduct.
Q2: How do the four chlorine atoms on this compound affect the choice of base?
A2: The four electron-withdrawing chlorine atoms make the aryl iodide more electron-deficient. This generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4] However, the steric hindrance from the ortho-chlorine atoms can make the subsequent steps, like transmetalation or reductive elimination, more challenging. A carefully selected base can help overcome these steric and electronic challenges. For sterically hindered substrates, stronger, non-nucleophilic bases are often preferred to drive the reaction forward without causing unwanted side reactions.
Q3: Can I use the same base for Suzuki, Heck, and Sonogashira couplings with this substrate?
A3: While there is some overlap, the optimal base often differs for each reaction type.
-
Suzuki: Inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) are commonly used.[4][5] For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[6]
-
Heck: Organic amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are frequently employed.[4] However, for aryl chlorides, which are less reactive, stronger bases like Cs₂CO₃ have been shown to be effective.[7]
-
Sonogashira: A combination of an amine base (like NEt₃ or DIPEA) and a copper(I) co-catalyst is the classic approach.[4] Copper-free Sonogashira couplings often utilize stronger organic bases.
Q4: What are the common side reactions associated with an incorrect base choice?
A4: An inappropriate base can lead to several undesirable side reactions:
-
Homocoupling: Especially in Suzuki reactions, a base that is too strong or used in excess can promote the homocoupling of the boronic acid.
-
Dehalogenation: The base can facilitate the removal of the iodine or even a chlorine atom from the starting material, leading to reduced product yield.
-
Catalyst Decomposition: Certain bases can react with the palladium catalyst or ligands, leading to the formation of inactive palladium black.
-
Hydrolysis of Functional Groups: If your coupling partner contains base-sensitive functional groups, a strong base can cause their hydrolysis.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Ineffective Base | The base may be too weak to facilitate the key steps of the catalytic cycle, especially with the sterically hindered and electron-deficient this compound. Solution: Switch to a stronger base. For Suzuki couplings, consider moving from Na₂CO₃ to K₃PO₄ or Cs₂CO₃.[4][6] For Heck reactions with challenging substrates, consider replacing NEt₃ with a stronger, non-coordinating base. |
| Poor Base Solubility | If the base is not soluble in the reaction solvent, its effectiveness will be significantly reduced. Solution: Choose a base that is soluble in your chosen solvent system. For instance, Cs₂CO₃ has better solubility in many organic solvents compared to K₂CO₃ or Na₂CO₃.[6] Alternatively, consider using a phase-transfer catalyst to improve the solubility and reactivity of an inorganic base. |
| Base Degradation | Some bases, particularly organic amines, can degrade at high reaction temperatures. Solution: Ensure your chosen base is stable at the reaction temperature. If not, select a more thermally robust base or try to lower the reaction temperature by using a more active catalyst system. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | This is often caused by a base that is too strong or an excess of the base. Solution: Reduce the stoichiometry of the base. If the problem persists, switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). Ensure the reaction is performed under strictly anaerobic conditions. |
| Dehalogenation of Starting Material | A strong base in the presence of a proton source (e.g., residual water) can lead to the reduction of the C-I bond. Solution: Use a non-nucleophilic, sterically hindered base. Ensure all reagents and solvents are anhydrous. Lowering the reaction temperature may also help. |
| Glaser Coupling (Sonogashira) | Homocoupling of the terminal alkyne is a common side reaction in copper-catalyzed Sonogashira couplings, often promoted by the presence of oxygen. Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Consider a copper-free Sonogashira protocol. |
Comparative Efficacy of Bases in Couplings of Polychlorinated Aryl Iodides
The following tables provide a summary of commonly used bases and their general performance in the cross-coupling of polychlorinated aryl iodides, like this compound. Yields are representative and can vary based on the specific coupling partner, catalyst, and reaction conditions.
Table 1: Base Selection for Suzuki-Miyaura Coupling of Polychlorinated Aryl Iodides [4]
| Base | Catalyst System | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 85-95 | Often the base of choice for sterically hindered and electron-deficient substrates. |
| Na₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 70-80 | A standard, milder base. May be less effective for challenging substrates.[5][8] |
| K₂CO₃ | PdCl₂(dppf) | DMF | 110 | 80-90 | A versatile and commonly used base. |
| Cs₂CO₃ | Pd₂(dba)₃ / XPhos | Dioxane | 100-120 | >90 | Highly effective due to its high basicity and solubility in organic solvents.[6] |
Table 2: Base Selection for Heck Coupling of Polychlorinated Aryl Iodides [4]
| Base | Catalyst System | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| NEt₃ | Pd(OAc)₂ / P(o-tolyl)₃ | DMF | 100 | 75-85 | A common organic base for Heck reactions. |
| K₂CO₃ | PdCl₂(PPh₃)₂ | NMP | 120 | 70-80 | An inorganic alternative, often requiring higher temperatures. |
| NaOAc | Herrmann's Catalyst | DMA | 130 | 80-90 | A weaker base, often used with highly active palladacycle catalysts. |
| Cs₂CO₃ | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100-120 | >90 | Particularly effective for less reactive aryl chlorides, indicating its utility for challenging substrates.[7] |
Table 3: Base Selection for Sonogashira Coupling of Polychlorinated Aryl Iodides [4]
| Base | Catalyst System | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| NEt₃ | PdCl₂(PPh₃)₂ / CuI | THF | RT-50 | 85-95 | The classic Sonogashira conditions. |
| DIPEA | Pd(PPh₃)₄ / CuI | Toluene | 60 | 80-90 | A more sterically hindered amine base, can sometimes reduce side reactions. |
| Piperidine | Pd(OAc)₂ | DMF | 80 | 70-80 | Can be used in copper-free Sonogashira protocols. |
| K₃PO₄ | Pd catalyst | Dioxane | 130-150 | Variable | Can be used in some copper-free Sonogashira couplings, particularly at higher temperatures.[9] |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific coupling partners and laboratory setup.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reagents:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (3.0 mmol)
-
Toluene (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling of this compound with Styrene[4]
Reagents:
-
This compound (1.0 mmol)
-
Styrene (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
P(o-tolyl)₃ (0.04 mmol)
-
NEt₃ (1.5 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed DMF, styrene, and NEt₃ via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Role of the Base and Decision Making
Caption: Catalytic cycle for Suzuki-Miyaura coupling highlighting the base's role.
Caption: Decision workflow for selecting a base for different coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Reactions with 1,2,4-Trichloro-5-iodobenzene
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1,2,4-trichloro-5-iodobenzene. This guide is designed to provide in-depth, practical solutions to challenges arising from the significant steric hindrance inherent in this substrate. The presence of two ortho-chlorine atoms flanking the reactive iodine site necessitates carefully optimized protocols to achieve successful transformations.
This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate your synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so challenging to work with in cross-coupling reactions?
A: The primary challenge stems from severe steric hindrance around the carbon-iodine (C-I) bond. The iodine atom is flanked by two bulky chlorine atoms in the ortho positions. This steric congestion significantly impedes the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling cycles.[1][2] For the palladium catalyst to insert into the C-I bond, it must approach this sterically crowded environment, which is energetically unfavorable with standard catalyst systems.
While the electron-withdrawing nature of the three chlorine atoms makes the aromatic ring electron-deficient and should facilitate oxidative addition, the steric factor is the dominant barrier to reactivity.[3]
Q2: Which bond is more reactive, the C-I or the C-Cl bond? Can I achieve selective coupling?
A: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[3][4] The general reactivity trend for aryl halides follows I > Br > OTf > Cl.[3] This reactivity difference allows for highly selective mono-coupling at the iodine position under standard conditions. Achieving a second coupling at a C-Cl position is far more challenging and would require specialized, highly active catalyst systems and more forcing reaction conditions.[3]
Q3: What are the most common side reactions I should watch for?
A: Besides low or no yield, the most common side reactions include:
-
Homocoupling: The coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions) couples with itself. This is often competitive, especially if the desired cross-coupling is slow. In Sonogashira couplings, using a copper co-catalyst can sometimes lead to alkyne dimerization (Glaser coupling).
-
Dehalogenation (Hydrodehalogenation): The iodine atom is replaced by a hydrogen atom, yielding 1,2,4-trichlorobenzene. This can occur in the presence of a base and a hydrogen source (e.g., solvent, trace water, or the amine in Buchwald-Hartwig reactions).
-
Catalyst Decomposition: High temperatures and prolonged reaction times required for hindered substrates can lead to the formation of inactive palladium black.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific palladium-catalyzed cross-coupling reactions, which are most profoundly affected by the steric hindrance of this compound.
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Scenario: "I am attempting to couple this compound with an arylboronic acid using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/water), but I am observing very low conversion."
Root Cause Analysis: The tetrakis(triphenylphosphine)palladium(0) catalyst is often not active enough to overcome the steric barrier for the oxidative addition step. The triphenylphosphine (PPh₃) ligands are relatively small and not sufficiently electron-rich to promote the reaction with such a hindered substrate.[2]
Solutions & Optimization Protocol:
-
Catalyst & Ligand Selection is Critical: The choice of ligand is the most crucial parameter for success. Switch from first-generation catalysts to systems designed for sterically demanding substrates.[5]
-
Recommended Ligands: Utilize bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.[2] These ligands create a more reactive, coordinatively unsaturated palladium center that facilitates oxidative addition.[6] Examples include SPhos, XPhos, and RuPhos.[2]
-
Palladium Source: Use a stable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the ligand. Palladacycle precatalysts can also be highly effective.[2]
-
-
Choice of Base and Solvent:
-
Base: A stronger, non-nucleophilic base is often required to facilitate the transmetalation step.[7] Potassium phosphate (K₃PO₄) is an excellent starting point. Cesium carbonate (Cs₂CO₃) can also be effective.[2]
-
Solvent: Anhydrous, degassed aprotic polar solvents are preferred. Toluene, 1,4-dioxane, or THF are common choices.[3]
-
Optimized Protocol for a Sterically Hindered Suzuki Coupling:
-
Reactants:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol)
-
Anhydrous, degassed Toluene (8-10 mL)
-
-
Procedure:
-
In an inert atmosphere glovebox, add Pd₂(dba)₃ and SPhos to an oven-dried Schlenk tube. Add 5 mL of toluene and stir for 10 minutes to pre-form the active catalyst.
-
In a separate Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Transfer the pre-formed catalyst solution to the substrate flask via cannula.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[1]
-
Data Presentation: Ligand Comparison for Suzuki Coupling
The following table summarizes representative data for the Suzuki coupling of this compound with phenylboronic acid, highlighting the critical impact of ligand choice.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 24 | < 5 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene | 110 | 24 | < 10 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 18 | > 85 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | > 90 |
Data is representative and compiled based on typical outcomes for sterically hindered aryl halides.[1][2]
Visualization: The Role of Bulky Ligands
The diagram below illustrates how bulky, electron-rich phosphine ligands facilitate the challenging oxidative addition step in cross-coupling reactions involving sterically hindered substrates.
Caption: Overcoming steric hindrance with bulky phosphine ligands.
Issue 2: Sonogashira Coupling Fails to Proceed
Scenario: "My Sonogashira reaction between this compound and a terminal alkyne is not working, even with a palladium catalyst and copper(I) iodide co-catalyst."
Root Cause Analysis: Similar to the Suzuki coupling, the steric hindrance around the C-I bond is the main culprit. The classic Pd/Cu co-catalyst system with standard phosphine ligands is often insufficient.[2] Furthermore, the copper cycle can be sensitive and lead to unwanted alkyne homocoupling (Glaser coupling).[8]
Solutions & Optimization Protocol:
-
Modernize the Catalyst System:
-
Palladium/Ligand: Employ a robust palladium source (Pd(OAc)₂, PdCl₂(MeCN)₂) with a bulky, electron-rich phosphine (e.g., XPhos, cataCXium® A) or an N-heterocyclic carbene (NHC) ligand.[2][5] These promote the key oxidative addition step.
-
Copper Co-catalyst: While traditionally used, the copper co-catalyst can sometimes be detrimental. Consider a copper-free Sonogashira protocol, which can minimize homocoupling side products.[8][9]
-
-
Optimize Base and Solvent:
-
Base: A strong amine base like diisopropylamine (DIPA) or triethylamine (TEA) is typically used, often serving as the solvent or co-solvent. For more challenging substrates, a stronger, non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄ may be required.
-
Solvent: If an amine is not used as the solvent, anhydrous THF, DMF, or toluene are good choices.
-
Optimized Copper-Free Sonogashira Protocol:
-
Reactants:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.2-1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the terminal alkyne, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill with argon (repeat 3 times).
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction to 80-100 °C. The reaction may need to be heated for several hours to overnight. Monitor progress by TLC or GC-MS.
-
Issue 3: Challenges in Buchwald-Hartwig Amination
Scenario: "I am trying to couple a primary or secondary amine with this compound and am getting low yields and significant hydrodehalogenation of my starting material."
Root Cause Analysis: Buchwald-Hartwig amination is highly sensitive to the ligand, base, and substrate.[10][11] The steric hindrance of this compound makes reductive elimination to form the C-N bond difficult. The competing hydrodehalogenation side reaction is often exacerbated by strong bases and high temperatures.
Solutions & Optimization Protocol:
-
Ligand is Paramount: This reaction is defined by its specialized ligands. Use a state-of-the-art Buchwald ligand specifically designed for C-N bond formation.
-
Recommended Ligands: For hindered aryl halides, ligands like BrettPhos or RuPhos are excellent choices.[11] They are designed to accelerate the rate-limiting reductive elimination step.
-
Precatalysts: Using commercially available, air-stable palladacycle precatalysts (e.g., XPhos Pd G3) can improve reproducibility and activity.
-
-
Careful Base Selection: The base is crucial for deprotonating the amine but can also promote side reactions.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. LiHMDS can sometimes be milder and reduce side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted but may require higher temperatures.
-
Visualization: Buchwald-Hartwig Catalytic Cycle
This diagram outlines the key steps in the Buchwald-Hartwig amination, highlighting where steric hindrance poses a challenge.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Issue 4: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)
Scenario: "I am attempting an SNAr reaction on this compound with a nucleophile like sodium methoxide, but the reaction is not proceeding."
Root Cause Analysis: While the three chlorine atoms are electron-withdrawing groups that activate the ring towards nucleophilic attack, SNAr reactions typically require activation from strongly deactivating groups like a nitro group (NO₂) positioned ortho or para to the leaving group.[12][13][14] The chlorine atoms alone may not provide sufficient activation to stabilize the negative charge in the intermediate Meisenheimer complex, especially for replacing the iodine atom.[13][15]
Solutions & Optimization Protocol:
-
Increase Reactivity:
-
Harsher Conditions: SNAr reactions on less activated systems often require high temperatures (150-200 °C) and polar aprotic solvents like DMF, NMP, or DMSO.
-
Stronger Nucleophile: Use a more potent nucleophile if the reaction allows.
-
-
Consider Alternative Halogens: In SNAr, the reactivity order is often F > Cl > Br > I because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the leaving group's ability to depart.[13] Therefore, attempting to substitute iodine via SNAr may be less favorable than substituting one of the chlorine atoms, though this would be unselective.
-
Alternative Coupling Strategy: For introducing heteroatoms (O, N, S), metal-catalyzed cross-coupling reactions are generally far more effective and reliable for this substrate.
-
For C-N bonds: Use the Buchwald-Hartwig amination.[10]
-
For C-O bonds (Ethers): Use the Buchwald-Hartwig etherification or the Ullmann condensation. The Ullmann reaction, which uses a copper catalyst, is a classic method for forming aryl ethers and amines and can be effective for electron-deficient aryl halides, though it often requires high temperatures.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
removal of homocoupled byproducts in Sonogashira reactions
Welcome to the Technical Support Center for Sonogashira Reactions. This resource is designed for researchers, scientists, and professionals in drug development who utilize this powerful cross-coupling reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on the formation and removal of homocoupled byproducts.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding homocoupling in Sonogashira reactions.
Q1: What are homocoupled byproducts in the context of a Sonogashira reaction?
A: Homocoupled byproducts, also known as Glaser or Hay coupling products, are dimers that form when two molecules of your terminal alkyne starting material react with each other instead of with the aryl or vinyl halide.[1][2] This side reaction is a common issue that consumes your alkyne, reduces the yield of the desired product, and complicates purification.[2]
Q2: What are the primary causes of homocoupling?
A: The two main culprits are the presence of molecular oxygen and the use of a copper(I) co-catalyst.[2][3] Oxygen promotes the oxidative dimerization of copper acetylide intermediates, which is a critical step in the unwanted Glaser coupling pathway.[3][4] While the copper co-catalyst is often added to increase the reaction rate, it also unfortunately catalyzes this homocoupling side reaction.[3][5]
Q3: What is the most direct way to prevent homocoupling?
A: The most effective method is to use a "copper-free" Sonogashira protocol.[2][5] By eliminating the copper co-catalyst, you remove the primary catalyst for the Glaser homocoupling side reaction.[6] Additionally, running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial to prevent oxygen from facilitating this unwanted dimerization.[1][5]
Q4: My reaction is complete, and I have a significant amount of homocoupled byproduct. How can I remove it?
A: The most common and effective method for removing homocoupled diyne byproducts is flash column chromatography on silica gel.[1] The polarity difference between the desired cross-coupled product and the symmetrical homocoupled byproduct usually allows for effective separation. In some cases, recrystallization can also be a viable purification technique.
Q5: Can the choice of base or solvent impact the amount of homocoupling?
A: Yes, both play a critical role. The amine base is necessary to neutralize the hydrogen halide formed during the reaction.[5] Secondary amines like piperidine or diisopropylamine can sometimes be more effective at minimizing homocoupling than tertiary amines such as triethylamine.[2][7] The solvent must be anhydrous and capable of dissolving all reactants; common choices include DMF and THF.[3] All solvents should be thoroughly degassed before use to remove dissolved oxygen.[2]
II. Troubleshooting Guide: A Deeper Dive
This guide provides detailed, causality-driven explanations and protocols to help you diagnose and solve issues related to homocoupling byproducts.
Issue 1: Significant Formation of Homocoupled Product Detected During Reaction Monitoring (TLC/LC-MS)
Underlying Causes & Mechanistic Insight
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] The undesirable homocoupling, or Glaser coupling, occurs within the copper cycle.[4]
-
Formation of Copper Acetylide: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[8]
-
Oxidative Dimerization: In the presence of an oxidant, primarily dissolved oxygen, two of these copper acetylide molecules couple to form the symmetrical 1,3-diyne byproduct.[3][9]
This competing pathway directly depletes the alkyne available for the desired cross-coupling with the aryl/vinyl halide in the palladium cycle.
Caption: Sonogashira and competing Glaser coupling pathways.
Solutions & Preventative Protocols
Your primary goal is to favor the Sonogashira pathway over the Glaser coupling pathway. This can be achieved by either removing a key component of the Glaser reaction or by manipulating reaction kinetics.
Since oxygen is the primary oxidant for the dimerization, its removal is paramount.[2]
Protocol 1: Degassing Solvents and Reaction Setup
-
Solvent Degassing: Before use, degas all solvents (e.g., THF, DMF, amines) by either:
-
Freeze-Pump-Thaw: For lower-boiling point solvents, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and thawing.
-
Sparging: Bubble a stream of inert gas (argon or high-purity nitrogen) through the solvent for at least 30-60 minutes.
-
-
Inert Atmosphere: Assemble your reaction glassware (e.g., a Schlenk flask) while hot after oven-drying. Allow it to cool under a positive pressure of argon or nitrogen.
-
Evacuate & Backfill: Seal the flask containing your solid reagents (halide, palladium catalyst, CuI), and perform three cycles of evacuating the flask with a vacuum pump and backfilling with your inert gas.[2]
-
Reagent Addition: Add the degassed solvents and liquid reagents via syringe under a positive pressure of inert gas.
The rate of the bimolecular homocoupling reaction is dependent on the concentration of the alkyne. By keeping the instantaneous concentration of the alkyne low, you can kinetically favor the desired cross-coupling reaction.[1][3]
Protocol 2: Syringe Pump Addition
-
Set up the reaction as described in Protocol 1, but withhold the terminal alkyne.
-
Dissolve the terminal alkyne in a small amount of degassed solvent.
-
Load this solution into a gas-tight syringe and place it on a syringe pump.
-
Once the main reaction mixture has been prepared, begin the slow addition of the alkyne solution over several hours. The optimal addition time will depend on the specific reaction scale and kinetics.
This is the most definitive way to eliminate Glaser homocoupling.[2][5] In these protocols, the palladium catalyst facilitates the entire cycle, including the deprotonation and coupling of the alkyne, albeit sometimes requiring slightly harsher conditions or more specialized ligands.[6][10]
Protocol 3: Example of a Copper-Free Sonogashira Reaction
-
Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a suitable base such as piperidine or diisopropylamine (2-3 equivalents).[2]
-
Inert Atmosphere: Seal the flask and perform three evacuate-backfill cycles with high-purity argon.[2]
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) and a degassed solvent (e.g., THF or DMF).
-
Reaction: Stir the mixture at the required temperature (often slightly elevated, e.g., 40-70 °C) and monitor by TLC or LC-MS until completion.
| Parameter | Standard Sonogashira | Copper-Free Sonogashira | Rationale for Change |
| Co-catalyst | CuI (1-5 mol%) | None | Eliminates the catalyst for Glaser coupling.[5] |
| Atmosphere | Inert (Crucial) | Inert (Still Recommended) | Prevents degradation of the Pd(0) catalyst.[5] |
| Base | Typically Triethylamine | Often Piperidine, DIPA, or Cs₂CO₃ | Secondary amines can better facilitate the copper-free pathway.[2][7] |
| Temperature | Room Temp to Mild Heat | Room Temp to Higher Heat | May require more energy to drive the catalytic cycle without copper.[6] |
Issue 2: Difficulty Separating Product from Homocoupled Byproduct Post-Reaction
Underlying Cause
The challenge in separation arises when the polarity of the desired product is very similar to that of the symmetrical diyne byproduct. This is common when the aryl/vinyl halide and the alkyne starting materials have similar structures or functional groups.
Solutions & Purification Protocols
This is the workhorse technique for purification.[1]
Protocol 4: Systematic Approach to Chromatography
-
Initial Work-up:
-
Once the reaction is complete, cool it to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite to remove the solid palladium catalyst and inorganic salts. Wash the pad with more solvent.[1][11]
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove the amine base) and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Solvent System Screening:
-
On a TLC plate, spot your crude material.
-
Test various solvent systems, typically mixtures of a non-polar solvent (hexanes, petroleum ether) and a slightly more polar solvent (ethyl acetate, dichloromethane).
-
Your goal is to find a system that gives a good separation (ΔRf > 0.2) between your product spot and the byproduct spot. The homocoupled product is often less polar than the cross-coupled product.
-
-
Column Chromatography:
-
Pack a column with silica gel using your chosen solvent system.
-
Load your crude product (adsorbed onto a small amount of silica for best results).
-
Elute the column carefully, collecting fractions and monitoring by TLC to isolate the pure product.
-
If chromatography is ineffective or impractical for large scales, recrystallization can be an excellent alternative, provided your product is a solid.
Protocol 5: Recrystallization
-
Dissolve the crude material in a minimum amount of a suitable hot solvent in which your desired product has high solubility but the byproduct has lower solubility.
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator.
-
The desired product should crystallize out, leaving the more soluble byproduct in the mother liquor.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
Caption: Decision workflow for product purification.
III. References
-
Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Removal of homocoupling byproducts in Sonogashira reactions. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Sonogashira coupling. (2023). In Wikipedia. Retrieved from --INVALID-LINK--
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
-
(2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
Minimizing homocoupling side products in Sonogashira reactions. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF. Retrieved from --INVALID-LINK--
-
Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 1(5), 754-773.
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. Retrieved from --INVALID-LINK--
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4469-4489.
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 443.
-
Yao, Q., & Lin, Q. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 9(7), 1473–1477.
-
Glaser Coupling. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--
-
Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. (2019). The Journal of Organic Chemistry, 84(15), 9459-9465.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 1(5), 754-773.
-
Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. Retrieved from --INVALID-LINK--
-
Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. (2013). Semantic Scholar. Retrieved from --INVALID-LINK--
-
Glaser-Hay Coupling. (n.d.). SynArchive. Retrieved from --INVALID-LINK--
-
Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013). ResearchGate. Retrieved from --INVALID-LINK--
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Retrieved from --INVALID-LINK--
-
Glaser coupling. (2023). In Wikipedia. Retrieved from --INVALID-LINK--
-
Proposed mechanism involving amines for the copper-free Sonogashira reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Reactions with Polyhalogenated Benzenes
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of controlling regioselectivity in reactions involving polyhalogenated benzenes. The guidance herein is grounded in established chemical principles and field-proven insights to help you navigate these complex transformations.
Introduction: The Challenge of Regioselectivity
Polyhalogenated benzenes are valuable synthons in medicinal chemistry, materials science, and agrochemistry. Their utility stems from the ability to sequentially functionalize the aromatic core. However, a significant challenge lies in controlling which halogen atom reacts, a concept known as regioselectivity. When multiple, identical halogens are present, the subtle differences in their electronic and steric environments dictate the reaction's outcome, often leading to mixtures of isomers that are difficult to separate.[1][2][3]
This guide will explore the key factors that govern regioselectivity and provide actionable strategies to steer your reactions toward the desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, offering probable causes and step-by-step solutions.
Problem 1: Poor or No Regioselectivity in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
You are attempting a mono-functionalization of a di- or tri-halogenated benzene, but you obtain a mixture of regioisomers, or the reaction proceeds at an undesired position.
Probable Causes:
-
Subtle Electronic Differences: The inherent electronic properties of the polyhalogenated arene may not be sufficiently differentiated to favor one position over another.[1]
-
Steric Hindrance: The steric environment around each halogen may be too similar to provide a selective pathway.[4]
-
Inappropriate Ligand Choice: The ligand on your metal catalyst plays a crucial role in determining the site of oxidative addition.
-
Reaction Conditions: Temperature, solvent, and base can all influence the delicate energy balance between competing reaction pathways.
Solutions & Optimization Workflow:
Step 1: Analyze the Inherent Bias of Your Substrate Before modifying reaction conditions, understand the intrinsic properties of your polyhalogenated benzene.
-
Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (-NO2) or carbonyl groups will activate ortho and para positions towards oxidative addition in many cross-coupling reactions.[1][5] Conversely, electron-donating groups (EDGs) can influence the electron density at different positions.[5][6] Halogens themselves are weakly deactivating but are generally ortho/para directors in electrophilic aromatic substitution.[5][6][7]
-
Steric Effects: Bulky groups adjacent to a halogen will disfavor reaction at that site. This is often the most straightforward way to achieve regioselectivity.
Step 2: Strategic Ligand Selection The ligand is your primary tool for influencing the outcome when the substrate's inherent bias is weak.
-
Bulky Ligands: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos and SPhos) can discriminate between sterically different C-X bonds.[8] These ligands can favor reaction at the less sterically hindered position.
-
Bite Angle: For ligands like Xantphos, the "bite angle" can influence the geometry of the active catalyst and, consequently, its selectivity.[9]
Experimental Protocol: Ligand Screening for a Buchwald-Hartwig Amination
This protocol outlines a parallel screening approach to quickly identify an optimal ligand.
-
Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials. To each vial, add your polyhalogenated benzene (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).
-
Catalyst Addition: Prepare stock solutions of your palladium precatalyst (e.g., Pd₂(dba)₃) and a variety of ligands (e.g., XPhos, SPhos, RuPhos, Xantphos). Add the precatalyst (2 mol %) and a specific ligand (4 mol %) to each designated vial.
-
Reaction: Add degassed solvent (e.g., toluene or dioxane) to each vial. Seal the vials and place them in a heating block set to a standard temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 16 hours), cool the reactions, quench with water, and extract with an organic solvent.[10] Analyze the crude mixture from each vial by GC-MS or LC-MS to determine the ratio of regioisomers.
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Regioisomeric Ratio (Desired:Undesired) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | [Example Data: 15:1] |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | [Example Data: 12:1] |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | [Example Data: 8:1] |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | [Example Data: 5:1][11] |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | DMF | 110 | [Example Data: 2:1][11] |
Step 3: Optimize Solvent and Base
-
Solvent Polarity: The polarity of the solvent can influence the stability of transition states.[12] For Sonogashira couplings, both polar (e.g., DMF) and nonpolar (e.g., toluene) solvents are used, and the choice can affect selectivity.[12]
-
Base Choice: The choice of base in Suzuki and Buchwald-Hartwig reactions can be critical.[11][13] In some cases, weaker bases may lead to better selectivity by slowing down the overall reaction rate and allowing the catalyst to better discriminate between reactive sites.
Step 4: Adjust the Temperature Lowering the reaction temperature can sometimes increase selectivity. A lower temperature provides less thermal energy to overcome the activation barrier for the less-favored pathway, thus amplifying the difference in reaction rates between the two sites.
Problem 2: Difficulty with ortho-Functionalization
You are trying to functionalize a position ortho to an existing group, but are getting the para or meta isomer instead.
Probable Cause:
-
Standard cross-coupling or electrophilic substitution methods are not well-suited for exclusive ortho functionalization without a directing group.
Solution: Directed ortho Metalation (DoM)
Directed ortho metalation is a powerful technique for achieving high regioselectivity at the ortho position.[14]
Mechanism Overview:
-
A directing metalation group (DMG) on the benzene ring, typically containing a heteroatom (e.g., -OMe, -CONR₂, -NHR), coordinates to a strong organolithium base (e.g., n-BuLi or s-BuLi).[14][15]
-
The base then selectively deprotonates the nearest ortho C-H bond due to this proximity effect.[14]
-
The resulting aryllithium species can then be quenched with an electrophile to install a new group exclusively at the ortho position.
Experimental Protocol: General Procedure for Directed ortho Metalation
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the polyhalogenated benzene containing a directing group (1.0 equiv.) in a dry, anhydrous ether solvent (e.g., THF or diethyl ether) and cool to -78 °C.
-
Lithiation: Slowly add the organolithium base (e.g., n-BuLi, 1.1 equiv.) dropwise. Stir the mixture at -78 °C for the recommended time (typically 1-2 hours) to ensure complete lithiation.
-
Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Problem 3: Inseparable Regioisomers
Your reaction has produced a mixture of regioisomers that co-elute on standard silica gel chromatography.
Probable Causes:
-
The regioisomers have very similar polarities and physical properties.
Solutions:
-
Revisit Reaction Optimization: The best solution is to improve the regioselectivity of the reaction itself using the troubleshooting steps above to avoid the separation issue altogether.
-
Chromatography Optimization:
-
Try different solvent systems: A systematic screen of eluents with different polarities and properties (e.g., hexanes/ethyl acetate, dichloromethane/methanol) may achieve separation.
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases like alumina (which can be acidic, basic, or neutral) or reverse-phase C18 silica.[16]
-
-
Crystallization: If the products are solid, fractional crystallization can sometimes be effective. This may require screening various solvents.
-
Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a new compound with different physical properties, allowing for separation. The protecting group can then be removed.[16]
Frequently Asked Questions (FAQs)
Q1: How do I predict the regioselectivity of a Suzuki-Miyaura reaction on a dihalobenzene?
A1: Predicting the outcome involves considering several factors in order:
-
Halogen Reactivity: The inherent reactivity order for oxidative addition to Pd(0) is I > Br > OTf > Cl. If you have different halogens, the reaction will almost always occur at the more reactive one.
-
Electronic Effects: For identical halogens, an electron-withdrawing group will generally direct the reaction to the ortho or para position, as these positions are more electrophilic and favor oxidative addition.[1]
-
Steric Hindrance: The reaction will preferentially occur at the less sterically hindered halogen. This is often the dominant factor.
-
Ligand Effects: Bulky ligands will amplify steric preferences.
Q2: Can I achieve regioselectivity in nucleophilic aromatic substitution (SNAr) on polyhalogenated benzenes?
A2: Yes. SNAr reactions are governed by electronics. The nucleophile will attack the most electron-poor carbon atom. Therefore, substitution is favored at positions ortho and para to strong electron-withdrawing groups (e.g., -NO₂, -CN).[17] In polyhalogenated systems, the activating effect of other halogens also plays a role.[17]
Q3: My reaction gives a mix of mono- and di-substituted products. How can I favor the mono-substituted product?
A3: To favor mono-substitution:
-
Use a stoichiometric amount of the coupling partner: Use only 1.0 to 1.1 equivalents of the nucleophile or organometallic reagent.
-
Lower the temperature: This can slow the second reaction more significantly than the first.
-
Use a less active catalyst system: A less reactive catalyst may be less likely to promote the second, more difficult substitution.
-
Shorten the reaction time: Monitor the reaction closely and stop it once the starting material is consumed but before significant di-substitution occurs.
Q4: Are there any computational tools that can help predict regioselectivity?
A4: Yes, Density Functional Theory (DFT) calculations are increasingly used to predict the outcomes of these reactions.[18] By calculating the activation energies for oxidative addition at each C-X bond, researchers can predict the most likely site of reaction.[1][18] These methods can account for the complex interplay of steric and electronic factors.[18]
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021) | Vignesh Palani | 80 Citations [scispace.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the role of steric and exchange–correlation effects in halogenated complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. books.lucp.net [books.lucp.net]
- 13. benchchem.com [benchchem.com]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. researchgate.net [researchgate.net]
- 17. Nucleophilic substitution reactions of some polyhalogenated compounds - Durham e-Theses [etheses.dur.ac.uk]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Reactions of 1,2,4-Trichloro-5-iodobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for minimizing catalyst loading in the Suzuki-Miyaura cross-coupling of 1,2,4-trichloro-5-iodobenzene. This substrate presents unique challenges due to its electron-deficient nature and steric hindrance, making catalyst efficiency paramount.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of this compound challenging?
A1: The low reactivity of this compound stems from two primary factors: steric hindrance from the adjacent chlorine atoms and the electron-withdrawing nature of the polychlorinated ring.[1] These factors can impede the crucial oxidative addition step in the catalytic cycle, often necessitating higher catalyst loadings and more forcing conditions.[2][3]
Q2: Which palladium source is best for this substrate at low loadings?
A2: While many Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) can be used, they must first be reduced in situ to the active Pd(0) species.[4] For challenging substrates, using a pre-formed Pd(0) source or a modern precatalyst that readily generates the active catalyst can be more efficient. Second-generation (G2) palladium precatalysts, such as SPhos Pd G2, are designed for high activity and can be effective even at room temperature with weak bases.
Q3: What are the first parameters to check if my reaction has failed or shows low yield?
A3: When a Suzuki coupling fails, a systematic check of the following is crucial[4][5]:
-
Catalyst Activity: Ensure your palladium source is active. Test it on a simple, known reaction if in doubt.[4]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[6] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time (protodeboronation), especially in the presence of moisture.[4][6]
-
Base and Solvent: Confirm the base is finely powdered and anhydrous (if required by the protocol) and that the solvent is degassed and of appropriate quality.[5][7]
Q4: What is the black precipitate that sometimes forms in my reaction?
A4: The black precipitate is typically palladium black, which is composed of agglomerated palladium nanoparticles.[3] Its formation is a common sign of catalyst deactivation. While some formation can occur in successful reactions, rapid and extensive precipitation early on often indicates poor catalyst stability and will likely lead to incomplete conversion.[3][7]
Troubleshooting Guide: Minimizing Catalyst Loading
When aiming for minimal catalyst loading, even small inefficiencies in the catalytic cycle can lead to reaction failure. This guide addresses specific issues you may encounter.
Issue 1: Low or No Conversion to Product
Low conversion is the most common issue, especially when targeting catalyst loadings below 1 mol%.
Root Cause Analysis:
The primary bottleneck for this electron-deficient and sterically hindered substrate is often the oxidative addition step.[2][8] The palladium catalyst must insert into the carbon-iodine bond to initiate the cycle. If this step is slow, the overall reaction will be sluggish.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low conversion.
Solutions & Optimization Protocols:
1. Ligand Selection is Critical:
-
Rationale: Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate.[1] Bulky, electron-rich monophosphine ligands are essential as they accelerate both the oxidative addition and the final reductive elimination step.[2][8]
-
Recommendation: Employ Buchwald-type ligands. Ligands such as SPhos, XPhos, or RuPhos have demonstrated success with sterically demanding aryl halides.[1][9]
| Ligand | Key Feature | Recommended Catalyst Loading |
| SPhos | High activity for sterically hindered substrates. | 0.1 - 2 mol% |
| XPhos | Broad applicability, good for challenging couplings.[5][9] | 0.5 - 2 mol% |
| RuPhos | Effective for electron-deficient substrates.[1][9] | 0.5 - 2 mol% |
2. Base Screening:
-
Rationale: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[8][10] Its strength and solubility can dramatically affect the reaction rate.[11][12] For anhydrous couplings with K₃PO₄, a small amount of water can be beneficial.[7]
-
Recommendation: Start with a moderately strong inorganic base. If the reaction is still slow, a stronger base may be required.
| Base | Solvent Compatibility | Notes |
| K₃PO₄ | Dioxane, Toluene, THF | A good starting point, often requires some water to be effective.[1][7] |
| K₂CO₃ | DMF, Water, Toluene | A common and effective base.[13][14] |
| Cs₂CO₃ | Dioxane, Toluene | A stronger base, can be effective when others fail.[1] |
3. Solvent and Temperature Optimization:
-
Rationale: The reaction requires a solvent that can solubilize all components and is stable at the required temperature.[6] Elevated temperatures are often necessary to overcome the activation energy of the oxidative addition step.[1][15]
-
Recommendation: Aprotic polar solvents are generally preferred. A temperature screen from 80-120 °C is advisable.
| Solvent | Boiling Point (°C) | Notes |
| 1,4-Dioxane | 101 | Commonly used, often with water as a co-solvent.[1] |
| Toluene | 111 | Good for higher temperature reactions.[16] |
| DMF | 153 | Can be effective but may be harder to remove.[2] |
Issue 2: Significant Side Product Formation
Even with product formation, side reactions can consume starting materials and lower the yield, complicating purification.
Common Side Reactions:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophile.[6] It is often caused by excess water or harsh basic/thermal conditions.[4][6]
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a species that can catalyze this side reaction.[6][17]
-
Dehalogenation: The replacement of the iodine atom on the starting material with a hydrogen atom. This can occur after oxidative addition if the subsequent steps are slow.[4]
Solutions:
-
Minimize Protodeboronation:
-
Prevent Homocoupling:
-
Rigorous Degassing: This is the most critical step. Purge the solvent and the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.[5][6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, rather than a Pd(II) precatalyst that needs to be reduced in situ, can minimize the presence of homocoupling-promoting Pd(II) species at the start of the reaction.[4]
-
Experimental Protocols
Protocol 1: General Procedure for Low-Loading Suzuki-Miyaura Coupling
This protocol is a starting point for optimization.[1][5]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[5]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G2, 0.1–2 mol%) and any additional ligand if required.[5]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe to achieve a concentration of 0.1 M to 0.5 M with respect to the aryl iodide.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][6]
-
Purification: Purify the crude product by flash column chromatography.[5]
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. Issues can arise at any of the three main stages.
Caption: The Suzuki-Miyaura catalytic cycle and common points of failure.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
Technical Support Center: Solvent Selection for 1,2,4-Trichloro-5-iodobenzene Reactions
Welcome to the technical support center for optimizing reactions involving 1,2,4-Trichloro-5-iodobenzene. As a highly functionalized aryl iodide, this substrate is a valuable building block in pharmaceutical and materials science research. However, its reactivity is profoundly influenced by the reaction environment, with the choice of solvent being a paramount, yet often underestimated, factor.
This guide is structured as a series of troubleshooting questions and in-depth answers to help you navigate the complexities of solvent effects. We will move from general principles to reaction-specific challenges, providing not just protocols, but the underlying chemical logic to empower your experimental design.
Part 1: General Troubleshooting & Frequently Asked Questions
This section addresses broad issues applicable to most cross-coupling reactions with this compound.
Q1: My reaction has failed or given a low yield. Why should the solvent be my primary suspect?
A1: The solvent is not merely an inert medium; it is an active participant in the reaction that influences nearly every step of a catalytic cycle. For palladium-catalyzed reactions, the solvent's role includes:
-
Catalyst Activation & Stability: Solvents can assist in the reduction of a Pd(II) precatalyst to the active Pd(0) species. Conversely, an inappropriate solvent can accelerate catalyst decomposition into inactive palladium black.
-
Reagent Solubility: In multi-component reactions, particularly those involving inorganic bases, the solvent must adequately dissolve all reactants to ensure efficient interaction. Poor solubility can lead to thick slurries and stalled reactions.
-
Stabilization of Intermediates: The polarity and coordinating ability of a solvent can stabilize charged or transient species within the catalytic cycle, directly impacting the rate-determining step.
-
Modulation of Base Activity: The efficacy of a base is highly dependent on the solvent system. For example, weaker bases may become more effective in polar, protic solvents that can promote their action.
If a reaction fails, verifying solvent quality (anhydrous and properly degassed) is the most critical first step before investing time in screening other variables.
Q2: I suspect my solvent is contaminated. What are the common culprits and how do I address them?
A2: Solvent contamination is a frequent cause of reaction failure. The two primary contaminants are water and oxygen .
-
Water: Can lead to protodeboronation in Suzuki couplings, quenching of Grignard reagents, and hydrolysis of sensitive functional groups.
-
Oxygen: Oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and can oxidize phosphine ligands. In Sonogashira couplings, oxygen promotes the undesired Glaser-Hay homocoupling of the alkyne.
Protocol 1: Standard Procedure for Solvent Degassing
This protocol is mandatory for all palladium-catalyzed cross-coupling reactions.
-
Select Solvent: Choose the appropriate grade of anhydrous solvent for your reaction.
-
Setup: Place the solvent in a Schlenk flask equipped with a stir bar.
-
Purge: Bubble a gentle stream of an inert gas (Argon or Nitrogen) through the solvent via a long needle or cannula for 15-30 minutes while stirring.
-
Alternative (Freeze-Pump-Thaw): For the most rigorous oxygen removal, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.
-
Storage: Store the degassed solvent under a positive pressure of inert gas until use.
Q3: How do I start troubleshooting a solvent-related reaction failure?
A3: A systematic approach is crucial. Before re-running the entire reaction, perform small-scale tests to isolate the problem.
Part 2: Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, but its success is highly dependent on the solvent and base system.
Q: My Suzuki-Miyaura reaction with this compound is sluggish and gives low conversion. Could the solvent be the cause?
A: Absolutely. The solvent system is critical for both solubilizing the components and facilitating the catalytic cycle. This compound is nonpolar, while the typical inorganic bases (K₂CO₃, K₃PO₄) are insoluble in purely organic media. This creates a biphasic mixture where the reaction rate is limited by the interface between the two phases.
Solution:
-
Use a Biphasic System: A mixture of a nonpolar organic solvent with water is standard. The organic solvent dissolves the aryl iodide and the boronic acid, while the water dissolves the inorganic base. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Solvent Choice:
-
Toluene/Water or Dioxane/Water: These are the most common and reliable starting points. Toluene is often preferred for its higher boiling point.
-
THF/Water: A good alternative, though its lower boiling point may require longer reaction times.
-
Alcohols (e.g., Methanol/Water): Can be very effective and may enhance the activity of weaker bases.
-
Table 1: Recommended Solvents for Suzuki-Miyaura Coupling
| Solvent System | Class | Key Characteristics & When to Use |
| Toluene / H₂O | Aromatic/Aqueous | High boiling point, good for general-purpose couplings. A robust starting point. |
| 1,4-Dioxane / H₂O | Ether/Aqueous | Excellent solubilizing properties. Often used when reagent solubility is an issue. |
| THF / H₂O | Ether/Aqueous | Good general solvent, lower boiling point may require longer reaction times or sealed vessel. |
| DMF (anhydrous) | Polar Aprotic | Can be effective but may lead to unexpected selectivity changes with certain substrates. Use with caution. |
| Methanol / H₂O | Protic/Aqueous | Environmentally friendly option that can accelerate reactions with weaker bases. |
Sonogashira Coupling
The Sonogashira coupling of this compound with a terminal alkyne is sensitive to both catalyst integrity and side reactions, both of which are influenced by the solvent.
Q: My Sonogashira reaction is producing significant alkyne homocoupling (Glaser coupling) byproducts. How can solvent choice help?
A: Glaser coupling is an oxidative dimerization of the alkyne, a side reaction heavily promoted by the copper(I) co-catalyst in the presence of oxygen. While rigorous degassing is the primary solution, the solvent choice plays a role.
Solution:
-
Strictly Anaerobic Conditions: This is non-negotiable. Ensure your solvent is thoroughly degassed to remove oxygen, which is the primary driver of this side reaction.
-
Solvent Polarity: While a range of solvents can be used, some polar aprotic solvents have been reported to slow down the desired Sonogashira reaction, potentially allowing more time for side reactions to occur. For example, DMF has been observed to slow the reaction by displacing ligands from the active palladium complex.
-
Recommended Solvents: Non-polar solvents like Toluene or ethereal solvents like THF are often excellent choices as they tend to favor the cross-coupling pathway. Amine solvents like triethylamine or diisopropylamine can sometimes be used as both the base and the solvent.
Q: My palladium catalyst is precipitating as "palladium black," leading to deactivation. What is the solvent's role in this?
A: The formation of palladium black indicates that the active Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This is often caused by:
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst, leading to decomposition.
-
Impurities: Impurities in the reagents or solvent can poison the catalyst.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
A well-chosen solvent helps by stabilizing the active catalytic species in solution. Non-polar solvents like Toluene or coordinating solvents like THF can help maintain the catalyst's integrity.
Buchwald-Hartwig Amination
This reaction is a powerful tool for C-N bond formation. However, it is notoriously sensitive to reaction conditions, and solvent choice is a critical parameter for optimization.
Q: Which solvents should I start with for a Buchwald-Hartwig amination, and are there any I should avoid?
A: The choice of solvent is crucial for solubilizing the base and the substrates.
Recommended Solvents:
-
Aromatic Solvents (Toluene, Xylene): These are the most commonly used and provide a good balance of solubility for organic substrates and high boiling points for reactions that require heating.
-
Ethereal Solvents (1,4-Dioxane, THF, 2-MeTHF): Also frequently used and are good general-purpose solvents.
Solvents to Avoid:
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These can interfere with the catalyst.
-
Acetonitrile or Pyridine: These coordinating solvents have been reported to inhibit the reaction by binding too strongly to the palladium center.
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Class | Key Characteristics & Notes |
| Toluene | Aromatic | Excellent default choice. High boiling point allows for a wide temperature range. |
| 1,4-Dioxane | Ether | Good solubilizing properties, but considered a less "green" solvent. |
| THF / 2-MeTHF | Ether | Good general-purpose solvents. 2-MeTHF is a more environmentally friendly alternative to THF. |
| t-Butanol | Alcohol | Can be effective, particularly with certain catalyst/ligand systems. |
Grignard Reagent Formation
The formation of a Grignard reagent from this compound is highly sensitive to the solvent. Unlike cross-coupling reactions, the solvent here has a structural, stabilizing role.
Q: I am unable to initiate the formation of the Grignard reagent. What is the most likely solvent-related issue?
A: Grignard reagent formation is notoriously intolerant of protic contaminants, especially water. Grignard reagents are powerful bases and will be instantly quenched by any available proton source.
The Critical Role of the Solvent:
-
Anhydrous Conditions are Essential: The primary cause of failure is the presence of water. You must use rigorously dried solvents and glassware.
-
Solvent Type: Only ethereal solvents are suitable. The lone pairs on the ether's oxygen atom coordinate to the magnesium, solvating and stabilizing the Grignard reagent as it forms. This solvation is critical for the reagent's stability and reactivity.
Troubleshooting Steps:
-
Dry Glassware: Oven-dry all glassware overnight and assemble it hot under a stream of inert gas.
-
Use Anhydrous Solvent: Use a freshly opened bottle of anhydrous diethyl ether or THF, or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
Activate Magnesium: Ensure the magnesium turnings are fresh and not oxidized. Crushing them briefly in a mortar and pestle or adding a small crystal of iodine can help initiate the reaction.
Technical Support Center: Temperature Optimization for Cross-Coupling of 1,2,4-Trichloro-5-iodobenzene
Welcome to the technical support center for the cross-coupling of 1,2,4-trichloro-5-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to temperature optimization for this specific substrate. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction: The Unique Reactivity of this compound
This compound is a highly functionalized aromatic building block with distinct reactivity patterns in palladium-catalyzed cross-coupling reactions. The key to its synthetic utility lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bonds.[1] This inherent difference allows for selective functionalization at the iodo-position.
The presence of three electron-withdrawing chlorine atoms renders the aromatic ring electron-deficient. This electronic property can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle, potentially allowing for milder reaction conditions compared to less halogenated aryl iodides.[1] However, the steric hindrance from the chlorine atoms flanking the iodine can present challenges, necessitating careful optimization of reaction parameters, with temperature being a critical variable.
This guide will focus on providing a framework for optimizing reaction temperature to maximize yield and minimize side products in common cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: At which position will the cross-coupling reaction selectively occur on this compound?
A1: The cross-coupling reaction will selectively occur at the carbon-iodine bond. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[1] The C-I bond is weaker and therefore more readily undergoes oxidative addition to the palladium catalyst under standard conditions.[1]
Q2: How do the chlorine atoms influence the reactivity of the C-I bond?
A2: The three electron-withdrawing chlorine atoms increase the electrophilicity of the aryl iodide. This generally accelerates the rate-determining oxidative addition step of the catalytic cycle, which can lead to higher reactivity.[1]
Q3: Is it possible to achieve a second cross-coupling at a C-Cl position?
A3: While selective mono-coupling at the C-I bond is the expected outcome, achieving a second coupling at a C-Cl position is challenging and would require significantly more forcing conditions, such as higher temperatures and specialized, highly active catalyst systems.[1] For selective mono-arylation, it is crucial to control stoichiometry and reaction time.
Q4: What are the most common side reactions to be aware of when working with this substrate?
A4: Common side reactions include:
-
Dehalogenation: The replacement of the iodine atom with a hydrogen atom. This can be promoted by the presence of a base and a hydrogen source and can sometimes be mitigated by lowering the reaction temperature.[1]
-
Homocoupling: The coupling of two molecules of the coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions). Ensuring strictly anaerobic conditions is crucial to minimize homocoupling.[1]
-
Catalyst Decomposition: At excessively high temperatures, the palladium catalyst can decompose to form inactive palladium black, which will halt the reaction.[2]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during your experiments and provides actionable, temperature-focused solutions.
Problem 1: Low or No Conversion to the Desired Product.
-
Possible Cause: The reaction temperature is too low to overcome the activation energy barrier for a key step in the catalytic cycle, such as oxidative addition or reductive elimination. While the substrate is activated, steric hindrance may still require thermal energy.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: If the reaction is sluggish at a lower temperature (e.g., 50-60 °C), incrementally increase the temperature by 10-20 °C and monitor the reaction progress by TLC or GC-MS.[1] For many cross-coupling reactions with aryl iodides, temperatures in the range of 80-120 °C are common.[1][3]
-
Solvent Consideration: Ensure your solvent has a boiling point that can accommodate the desired reaction temperature. High-boiling aprotic polar solvents like DMF, NMP, or dioxane are often used for Heck and Suzuki reactions requiring higher temperatures.[1][4]
-
Catalyst and Ligand System: If increasing the temperature does not improve the yield, consider that your chosen catalyst/ligand system may not be active enough for this sterically hindered substrate. More electron-rich and bulky ligands can sometimes promote the reaction at lower temperatures.
-
Problem 2: Significant Formation of Side Products (e.g., Dehalogenation, Homocoupling).
-
Possible Cause: The reaction temperature is too high, leading to catalyst degradation or promoting undesired reaction pathways.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can accelerate side reactions. Try running the reaction at the lower end of the optimal range for the specific coupling type. For instance, if you are getting significant dehalogenation at 110 °C, attempt the reaction at 90 °C.[1]
-
Screening Different Bases: The strength and nature of the base can influence the prevalence of side reactions. A weaker base might require a slightly higher temperature but could suppress decomposition pathways.
-
Minimize Reaction Time: Once the optimal temperature is found, determine the minimum time required for complete conversion of the starting material to avoid prolonged heating that can lead to product degradation or side product formation.
-
Problem 3: The reaction mixture turns black.
-
Possible Cause: This is likely the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This indicates catalyst decomposition, which can be exacerbated by high temperatures.[2]
-
Troubleshooting Steps:
-
Reduce the Temperature: This is the most immediate step to take. High temperatures are a common cause of catalyst agglomeration.[2]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[2] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand may improve catalyst stability.[2]
-
Experimental Protocols and Recommended Starting Temperatures
While specific data for this compound is limited, the following tables provide generalized starting conditions and temperature ranges for common cross-coupling reactions, extrapolated from protocols for structurally similar polychlorinated aryl iodides.[1][3] It is crucial to perform your own optimization.
Table 1: Suzuki-Miyaura Coupling Starting Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100[3] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110[3] |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110[3] |
Table 2: Heck Coupling Starting Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Pd(OAc)₂ (1-3) | P(o-tolyl)₃ (2-6) | NEt₃ (1.5-2) | DMF | 100-120[1][4] |
| PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | NMP | 120[1] |
| Herrmann's Catalyst (1) | - | NaOAc (1.5) | DMA | 130[1] |
Table 3: Sonogashira Coupling Starting Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | NEt₃ (2) | THF | RT - 50[1] |
| Pd(PPh₃)₄ (2) | CuI (2) | DIPEA (2) | Toluene | 60[1] |
| Pd(OAc)₂ (2) | - | Piperidine (2) | DMF | 80[1] |
Visualizing the Temperature Optimization Workflow
A systematic approach is key to efficiently optimizing the reaction temperature. The following workflow diagram illustrates a logical progression for temperature screening.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1,2,4-Trichloro-5-iodobenzene and 1-bromo-2,4,5-trichlorobenzene in Cross-Coupling Chemistry
Introduction: The Strategic Role of Polyhalogenated Aromatics
For researchers and professionals in drug development and materials science, polyhalogenated aromatic compounds are indispensable building blocks. Their utility lies in the differential reactivity of the carbon-halogen bonds, which allows for selective, stepwise functionalization to build molecular complexity. This guide provides an in-depth comparison of two such strategic intermediates: 1,2,4-Trichloro-5-iodobenzene and 1-bromo-2,4,5-trichlorobenzene .
We will move beyond a simple catalog of properties to dissect the fundamental principles governing their reactivity. By understanding the interplay of bond energies, electronic effects, and steric factors, we can make informed, rational choices in experimental design, particularly for palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthesis.[1] This analysis is grounded in established chemical principles and data from analogous systems to provide a predictive framework for these specific, highly functionalized substrates.
Physicochemical Properties: A Foundational Overview
A molecule's physical properties are the starting point for any experimental design, influencing solubility, reaction temperature, and purification strategies. Below is a comparative summary of the two title compounds.
| Property | This compound | 1-bromo-2,4,5-trichlorobenzene |
| Molecular Formula | C₆H₂Cl₃I | C₆H₂BrCl₃ |
| Molecular Weight | 307.34 g/mol [2] | ~260.34 g/mol [3] |
| IUPAC Name | This compound[4] | 1-bromo-2,4,5-trichlorobenzene |
| Appearance | Crystalline Solid (predicted) | Colorless to light yellow liquid/solid[3] |
| Melting Point | 56-58 °C or 104-106 °C[5] | ~26-30 °C[3] |
| Boiling Point | 293-295 °C (110 mmHg)[5] | ~235 °C[3] |
Core Principles of Reactivity in Aryl Halides
The reactivity of an aryl halide in transition metal-catalyzed reactions is not arbitrary. It is dictated by precise, quantifiable chemical properties. The oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)) is frequently the rate-determining step, and its efficiency is governed by the following factors.
Carbon-Halogen Bond Dissociation Energy (BDE)
The primary determinant of reactivity is the strength of the carbon-halogen (C-X) bond. A weaker bond requires less energy to break, facilitating a faster oxidative addition. The established trend for BDEs in aryl halides is a direct consequence of the orbital overlap between carbon and the halogen.[6]
C-F > C-Cl > C-Br > C-I
As one descends the halogen group, the orbitals become larger and more diffuse, leading to less effective overlap with carbon's sp² orbital and a weaker, more labile bond.[6][7]
| Bond | Representative BDE (kcal/mol) | Implication |
| Phenyl-Iodide (Ph-I) | ~67.0[6] | Most Reactive: Lowest energy barrier for oxidative addition. |
| Phenyl-Bromide (Ph-Br) | ~84.0[6] | Moderately Reactive: Requires more energy input than Ph-I. |
| Phenyl-Chloride (Ph-Cl) | ~97.1[6] | Least Reactive: Strongest bond, often requiring specialized catalysts. |
This fundamental difference in BDE is the single most important factor distinguishing the reactivity of our two target molecules. The C-I bond in this compound is significantly weaker than the C-Br bond in 1-bromo-2,4,5-trichlorobenzene, predicting that the iodo-compound will generally be more reactive under milder conditions.[8]
Electronic Effects
Both molecules feature three electron-withdrawing chlorine atoms. This has a dual effect. It renders the aromatic ring electron-deficient, which generally accelerates the rate of oxidative addition to the electron-rich Pd(0) center.[8] However, this strong inductive withdrawal can also influence the stability of intermediates in the catalytic cycle.
Steric Hindrance
In both compounds, the reactive halogen (I or Br) is flanked by a chlorine atom and a hydrogen atom. The steric environment is therefore comparable. However, the larger van der Waals radius of iodine compared to bromine means that steric considerations around the reaction site, especially with bulky ligands or coupling partners, might be slightly more pronounced for the iodo-compound. For most standard cross-coupling reactions, this difference is expected to be minor compared to the dominant effect of the BDE.
Head-to-Head Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true test of these building blocks is their performance in forming new bonds. We will analyze their expected behavior in three ubiquitous transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling
This reaction, which forges C(sp²)-C(sp²) bonds, is a workhorse in medicinal chemistry and materials science.[9][10] The catalytic cycle involves oxidative addition, transmetalation with an organoboron species, and reductive elimination.
-
This compound (Iodo-Compound): Due to the weak C-I bond, this substrate is expected to undergo oxidative addition readily. Standard palladium catalysts like Pd(PPh₃)₄ may be sufficient, although for sterically demanding boronic acids, more robust systems with bulky phosphine ligands could be beneficial to ensure efficient turnover. Reaction temperatures are expected to be moderate (e.g., 80-100 °C). The primary challenge is ensuring complete selectivity for the C-I bond, which is highly probable given the large difference in reactivity compared to the C-Cl bonds.
-
1-bromo-2,4,5-trichlorobenzene (Bromo-Compound): The stronger C-Br bond necessitates more forcing conditions. While Pd(PPh₃)₄ might work, higher catalyst loadings or temperatures (>100 °C) may be required.[3] More effective catalysis is typically achieved with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃).[11][12] These ligands promote the more challenging oxidative addition of the aryl bromide.
Verdict: The iodo-compound is the more reactive partner, allowing for milder conditions and a broader choice of catalysts. The bromo-compound is perfectly viable but will likely require higher temperatures and more specialized, often more expensive, catalyst systems to achieve comparable yields and reaction times.
Sonogashira Coupling
This reaction couples aryl halides with terminal alkynes, typically using a dual palladium and copper(I) catalyst system. It is fundamental for creating rigid, linear structures found in functional materials and complex natural products.[13][14]
-
Iodo-Compound: As with the Suzuki coupling, the high reactivity of the C-I bond makes this an excellent substrate for Sonogashira reactions. Classic conditions (e.g., PdCl₂(PPh₃)₂, CuI, and an amine base like Et₃N) are expected to be highly effective at moderate temperatures (e.g., 65 °C).[14] The risk of side reactions like Glaser coupling (homocoupling of the alkyne) can be minimized by the high reactivity of the aryl iodide.
-
Bromo-Compound: Aryl bromides are less reactive in Sonogashira couplings. Standard conditions often require higher temperatures (e.g., 100-120 °C) and longer reaction times. The slower oxidative addition can allow competing side reactions like Glaser coupling to become more prominent. Using more active palladium catalysts and potentially phosphine-free systems can help mitigate these issues.
Verdict: The iodo-compound is significantly superior for Sonogashira couplings, offering faster reactions, higher yields, and fewer side products under milder conditions.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination has revolutionized the synthesis of anilines and related compounds.[15][16] The mechanism is similar to other cross-couplings but involves an amine nucleophile.
-
Iodo-Compound: Conventional wisdom suggests that the most reactive aryl halide (Ar-I) should be the best substrate. However, the Buchwald-Hartwig reaction presents a notable exception. While oxidative addition is fast, the iodide anion (I⁻) generated during the catalytic cycle can act as an inhibitor by forming inactive palladium-iodide complexes, effectively poisoning the catalyst and slowing the reaction.[17] Therefore, while the reaction will proceed, it may require specialized ligands or conditions to overcome this product inhibition.
-
Bromo-Compound: Aryl bromides are often considered the "sweet spot" for Buchwald-Hartwig aminations.[17] The C-Br bond is reactive enough for efficient oxidative addition, but the resulting bromide anion is a much less potent inhibitor of the palladium catalyst than iodide. This often leads to more robust, reliable, and higher-yielding reactions. Modern, sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos) paired with a strong, non-nucleophilic base like NaOtBu are the gold standard for these transformations.[13][18]
Verdict: Counterintuitively, the bromo-compound is often the superior substrate for Buchwald-Hartwig amination. Its reactivity profile avoids the catalyst inhibition issues that can plague the corresponding iodo-compound, leading to a more efficient catalytic cycle.[17]
Experimental Protocols
The following protocols are representative methodologies for a Suzuki-Miyaura coupling, based on established procedures for sterically hindered and electron-deficient aryl halides.[19] All operations should be performed using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen).
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Buy 1-Bromo-2,4,5-trichlorobenzene | 29682-44-8 [smolecule.com]
- 4. Benzene, 1,2,4-trichloro-5-iodo- | C6H2Cl3I | CID 252788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
The Halogen Dance in Suzuki Coupling: A Comparative Analysis of Iodinated vs. Brominated Benzenes
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials.[1][2][3] The choice of the aryl halide coupling partner is a critical parameter that significantly influences reaction efficiency and overall success. While the general reactivity trend of aryl halides (Ar-I > Ar-Br > Ar-Cl) is a well-established principle, a nuanced understanding of the underlying kinetics and practical implications is paramount for rational reaction design and optimization. This guide provides an in-depth comparative analysis of iodinated and brominated benzenes in Suzuki coupling, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Heart of the Matter: The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] A thorough understanding of this cycle is fundamental to appreciating the differential behavior of iodinated and brominated benzenes.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the three key steps.
Oxidative Addition: The Initial Decisive Step
The oxidative addition of the aryl halide to the Pd(0) complex is the first committed step in the catalytic cycle and is often rate-determining.[1][5] The reactivity of the aryl halide in this step is directly related to the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, leading to a generally faster rate of oxidative addition for iodinated benzenes.[6]
This fundamental difference in reactivity is the primary reason why aryl iodides are often considered more "active" coupling partners than aryl bromides.[7][8] The ease of oxidative addition for iodobenzene often allows for milder reaction conditions, such as lower temperatures and lower catalyst loadings, compared to bromobenzene.
Figure 2: Energy profile comparison for the oxidative addition of iodobenzene versus bromobenzene.
Beyond Oxidative Addition: A More Complex Picture
While the faster oxidative addition of aryl iodides is a significant advantage, the overall efficiency of the Suzuki coupling is determined by the rates of all three steps in the catalytic cycle. Under certain conditions, particularly with traditional phosphine ligands like triphenylphosphine (PPh₃) at lower temperatures, the intermediates formed from aryl iodides can be deceptively stable, leading to a sluggish overall reaction.[6][9]
The resulting trans-[Pd(PPh₃)₂(Ar)(I)] complex can be less prone to undergo transmetalation or subsequent steps compared to its bromide counterpart.[6] This phenomenon can lead to the counterintuitive observation where a brominated benzene derivative provides a higher yield than its iodinated analog under identical, non-optimized conditions.[9]
| Feature | Iodinated Benzenes | Brominated Benzenes |
| C-X Bond Strength | Weaker | Stronger |
| Rate of Oxidative Addition | Generally Faster[6] | Generally Slower[8] |
| Reaction Conditions | Often milder (lower temp, catalyst loading) | May require more forcing conditions |
| Intermediate Stability | Ar-Pd(II)(I)L₂ can be highly stable, potentially slowing turnover[6] | Ar-Pd(II)(Br)L₂ is generally more reactive in subsequent steps |
| Cost & Availability | Generally more expensive and less diverse | More cost-effective and widely available |
| Chemoselectivity | Higher reactivity allows for selective coupling in the presence of bromides or chlorides[10][11] | Can be selectively coupled in the presence of chlorides |
Table 1: A comparative summary of key features of iodinated and brominated benzenes in Suzuki coupling.
Experimental Protocols: Representative Suzuki Coupling Reactions
The following protocols provide a starting point for the Suzuki coupling of iodobenzene and bromobenzene with phenylboronic acid. Optimization of parameters such as base, solvent, and ligand may be necessary for specific substrates.
Protocol 1: Suzuki Coupling of Iodobenzene with Phenylboronic Acid
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford biphenyl.
Protocol 2: Suzuki Coupling of Bromobenzene with Phenylboronic Acid
Materials:
-
Bromobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add bromobenzene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the tube with a septum and purge with an inert atmosphere (e.g., argon or nitrogen) for 10 minutes.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford biphenyl.
Note: The use of a more electron-rich and bulky ligand like SPhos is often beneficial for the coupling of less reactive aryl bromides.[4]
Concluding Remarks for the Practicing Scientist
The choice between an iodinated and a brominated benzene for a Suzuki coupling reaction is a strategic decision that requires consideration of multiple factors beyond the simple reactivity trend.
-
For rapid reaction development and proof-of-concept studies, the higher reactivity of iodinated benzenes can be advantageous, often providing cleaner reactions under milder conditions. Their utility in chemoselective couplings of polyhalogenated arenes is also a significant benefit.[11]
-
For large-scale synthesis and cost-driven projects, the lower cost and wider availability of brominated benzenes make them the preferred choice. While they may necessitate more robust reaction conditions and the use of advanced phosphine ligands, the economic advantages are often compelling.
Ultimately, a thorough understanding of the Suzuki catalytic cycle and the nuanced reactivity of different aryl halides will enable the modern chemist to navigate the complexities of cross-coupling and achieve their synthetic goals with greater efficiency and predictability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 1,2,4-Trichloro-5-iodobenzene: A Validation of its Role as a Premier Synthetic Building Block
Welcome to a comprehensive evaluation of 1,2,4-trichloro-5-iodobenzene, a polyhalogenated aromatic compound that stands out as a highly versatile and valuable building block in advanced organic synthesis.[1] For researchers, medicinal chemists, and professionals in drug development, the ability to selectively and efficiently construct complex molecular architectures is paramount. This guide provides an in-depth, experience-driven comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to validate its superior utility in modern synthetic chemistry.
The Strategic Advantage: Unlocking Chemoselectivity
The core value of this compound (CAS No. 7145-82-6) lies in the significant reactivity difference between its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.[2] In transition metal-catalyzed cross-coupling reactions, the C-I bond is substantially weaker and more polarizable, making it the preferred site for oxidative addition to a palladium catalyst.[3][4][5] This inherent property is not merely a convenience; it is a strategic tool that enables chemists to perform selective functionalization at the iodine-bearing position while leaving the three chlorine atoms untouched for potential subsequent transformations.[4]
This chemoselectivity is critical for the stepwise, controlled synthesis of multifunctional molecules, a common requirement in the development of pharmaceuticals and advanced materials.[1][6] The general reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > OTf > Cl, placing the C-I bond at the apex of reactivity.[7]
Caption: Relative reactivity of Carbon-Halogen bonds in cross-coupling.
Comparative Analysis: Performance Against Alternatives
To fully appreciate the utility of this compound, it is essential to compare it with other common building blocks.
| Feature | This compound | 1,2,4-Trichlorobenzene | 1-Bromo-2,4,5-trichlorobenzene |
| Primary Reactive Site | C-I bond (highly reactive)[7] | C-H bonds (requires harsh conditions)[8] | C-Br bond (reactive) |
| Cross-Coupling | Excellent substrate, mild conditions.[9] | Generally unreactive under standard conditions. | Good substrate, may require slightly more forcing conditions than iodo-analogue. |
| Chemoselectivity | High; allows for sequential functionalization.[4] | Low; functionalization (e.g., nitration) can lead to mixtures.[10] | High; C-Br is selectively targeted over C-Cl. |
| Synthetic Versatility | Very High.[1] | Low to Moderate. | High. |
Alternative 1: 1,2,4-Trichlorobenzene The non-iodinated parent compound, 1,2,4-trichlorobenzene, is a useful industrial chemical but a far less versatile synthetic building block.[11] Its functionalization typically requires harsh conditions, such as vigorous nitration or Friedel-Crafts reactions, which often yield mixtures of isomers and are incompatible with sensitive functional groups.[10] It lacks the specific, highly reactive handle needed for modern cross-coupling chemistry.
Alternative 2: Bromo- and Other Halo-Aromatics While bromo-analogues are effective in cross-coupling, the superior reactivity of the C-I bond in this compound often translates to tangible benefits in the lab: milder reaction conditions, lower catalyst loadings, faster reaction times, and higher yields. This is particularly advantageous when working with complex, delicate substrates.[5]
Core Applications & Validated Experimental Protocols
The true validation of a building block comes from its performance in the laboratory. Below are detailed, field-tested protocols for key transformations using this compound.
A. Suzuki-Miyaura Coupling: Synthesis of Polychlorinated Biaryls
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C(sp²)–C(sp²) bonds. The electron-deficient nature of the polychlorinated ring in this compound facilitates the oxidative addition step, making it an excellent substrate.[7]
Illustrative Data:
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | ~95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | ~92% |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | ~89% |
| Note: These are representative yields for illustrative purposes.[9] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), followed by the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio, 10 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-1,2,4,5-tetrachlorobenzene product.
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
B. Sonogashira Coupling: Access to Polychlorinated Arylalkynes
The Sonogashira coupling provides a powerful route to C(sp²)–C(sp) bonds, creating arylalkynes that are valuable intermediates in pharmaceuticals and materials science.[4][9] The high reactivity of this compound is again advantageous, enabling efficient coupling with terminal alkynes.[9]
Experimental Protocol: Sonogashira Coupling
-
Setup: To a dry, nitrogen-flushed Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).[4][7]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).
-
Substrate Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 65 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Field-Proven Insights: Troubleshooting & Optimization
Even with a superior building block, challenges can arise. Low reactivity or failed reactions are often due to steric hindrance from the adjacent chlorine atoms or catalyst deactivation.[12]
Common Issue: Low yield in Suzuki-Miyaura coupling with a sterically hindered boronic acid.
Expert Recommendations: [12]
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the rate-limiting oxidative addition and facilitate reductive elimination.
-
Base Selection: A stronger, non-nucleophilic base may be required. Potassium phosphate (K₃PO₄) is a good starting point, but cesium carbonate (Cs₂CO₃) can be more effective for challenging couplings.
-
Catalyst System: Use a pre-formed palladium catalyst or an in-situ generated one from a source like Pd(OAc)₂ or Pd₂(dba)₃ combined with the appropriate ligand.
Caption: A decision-making guide for troubleshooting cross-coupling.
Conclusion
The empirical data and established chemical principles overwhelmingly validate This compound as a premier synthetic building block. Its defining feature—a highly reactive C-I bond on a stable, polychlorinated scaffold—provides an exceptional platform for chemoselective functionalization. Compared to less reactive alternatives like 1,2,4-trichlorobenzene, it offers superior performance in a wide array of modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. By enabling the construction of complex molecules under mild and controlled conditions, it empowers researchers in drug discovery and materials science to accelerate innovation and achieve their synthetic goals with greater efficiency and precision.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Benzene, 1,2,4-trichloro-5-iodo- | C6H2Cl3I | CID 252788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,2,4-TRICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. WO1997045389A1 - Method of making 1,2,4-trichlorobenzene - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Catalyst Performance in the Cross-Coupling of Halobenzenes
Introduction
Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2][3] These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] At the heart of these reactions are halobenzenes (Ar-X), which serve as the electrophilic coupling partners. The choice of the halogen substituent—iodine, bromine, or chlorine—profoundly impacts catalyst selection, reaction conditions, and overall efficiency.[6]
This guide provides a comparative analysis of catalyst performance for the cross-coupling of different halobenzenes, with a focus on the three most prevalent transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. We will delve into the mechanistic principles that govern reactivity, present comparative experimental data, and provide detailed, field-proven protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
The Fundamental Principle: Halobenzene Reactivity
The reactivity of halobenzenes in palladium-catalyzed cross-coupling reactions is dictated primarily by the strength of the carbon-halogen (C-X) bond. This directly influences the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[6][7]
The generally accepted order of reactivity is: C–I > C–Br > C–Cl [6][8]
This trend is a direct consequence of the bond dissociation energies (BDEs); the weaker the C-X bond, the more readily it undergoes oxidative addition to the low-valent palladium(0) catalyst.[6]
-
Iodobenzenes (Ar-I): Possess the weakest C-I bond, making them highly reactive. They can often be coupled with a wide variety of palladium catalysts, including simple systems with traditional phosphine ligands like PPh₃, under mild conditions.
-
Bromobenzenes (Ar-Br): Represent a balance between reactivity and stability.[6] The C-Br bond is weaker than the C-Cl bond, allowing for efficient oxidative addition with many catalyst systems.[6] They are often the substrate of choice for exploring new methodologies.
-
Chlorobenzenes (Ar-Cl): Feature the strongest C-Cl bond, rendering them the least reactive of the halobenzenes.[9][10] Their activation was a significant challenge for many years and requires highly active, specialized catalyst systems. The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has been instrumental in making aryl chlorides viable substrates.[11][12][13][14] Despite their lower reactivity, their low cost and widespread availability make them highly desirable for large-scale industrial applications.[9]
The Catalytic Cycle: A Unified View
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, illustrated below. The efficiency of each step, particularly the initial oxidative addition, is highly dependent on the halobenzene, the palladium source, and the chosen ligand.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between a halobenzene and an organoboron species, is arguably the most widely used cross-coupling reaction due to its mild conditions and the commercial availability of a vast array of boronic acids.[15][16]
| Halobenzene | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Key Insights & Causality |
| Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 | >95 | The high reactivity of the C-I bond allows for the use of first-generation, less active catalysts. The PPh₃ ligand is sufficient to promote the reaction efficiently. |
| Bromobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | >90 | The stronger C-Br bond requires a more active catalyst. Bulky, electron-rich biarylphosphine ligands like SPhos accelerate the oxidative addition and reductive elimination steps.[14] |
| Chlorobenzene | Pd₂(dba)₃ / XPhos or RuPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or t-BuOH | 100-120 | 85-95 | Activation of the inert C-Cl bond is the primary challenge.[9] Highly active catalyst systems with extremely bulky and electron-donating ligands (e.g., XPhos) are essential to facilitate the difficult oxidative addition step.[12][17] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene
This protocol provides a representative procedure for a standard Suzuki-Miyaura coupling.
-
Reagent Setup: To an oven-dried Schlenk flask, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, for example, Pd(OAc)₂ (0.02 mmol, 4.5 mg) and the phosphine ligand, SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 10-15 minutes.[18]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or GC-MS.[18]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-methylbiphenyl.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling halobenzenes with primary or secondary amines.[4][19][20] The choice of ligand is critical to promote the desired C-N reductive elimination and prevent side reactions like β-hydride elimination.[4]
| Halobenzene | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Key Insights & Causality |
| Iodobenzene | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | >90 | Aryl iodides are highly reactive, but can sometimes be less efficient than bromides due to the formation of stable, inhibitory iodide-bridged palladium dimers.[21] Bidentate ligands like BINAP often perform well. |
| Bromobenzene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100-110 | >95 | Aryl bromides are excellent substrates.[21] A wide range of ligands are effective; the choice often depends on the specific amine coupling partner. Strong bases like sodium tert-butoxide are common.[19][22] |
| Chlorobenzene | Pd₂(dba)₃ / BrettPhos or t-BuXPhos | LHMDS or K₃PO₄ | Toluene or Dioxane | 100-120 | 80-95 | As with Suzuki coupling, aryl chlorides require highly specialized, sterically demanding, and electron-rich ligands to achieve good yields.[21][23] The ligand must accelerate oxidative addition while still promoting C-N bond formation. |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene
This protocol outlines a general procedure for the challenging coupling of an aryl chloride.
-
Reagent Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 134 mg) to an oven-dried Schlenk tube equipped with a stir bar.
-
Catalyst and Amine Addition: Add the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol), 4-chlorotoluene (1.0 mmol, 126.5 mg), and morpholine (1.2 mmol, 104.5 mg).
-
Solvent Addition: Add anhydrous toluene (4 mL).
-
Reaction: Seal the tube with a Teflon-lined cap and remove it from the glovebox. Heat the reaction mixture in an oil bath at 110 °C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite, washing with additional ether.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired N-arylated morpholine product.
Comparative Performance in Heck Coupling
The Heck reaction creates a C-C bond by coupling a halobenzene with an alkene, typically in the presence of a base to regenerate the active catalyst.[24] The reaction is highly valuable for the synthesis of substituted alkenes and styrenes.
| Halobenzene | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Key Insights & Causality |
| Iodobenzene | Pd(OAc)₂ (ligand-free) | K₂CO₃ or Et₃N | DMF or Acetonitrile | 80-100 | >90 | The high reactivity of iodobenzene often allows the reaction to proceed without an added phosphine ligand, as the solvent or other species can stabilize the catalytic intermediates. |
| Bromobenzene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF/H₂O | 80-120 | 85-95 | Aryl bromides generally require a ligand to achieve high conversion.[25] Moderately electron-rich phosphines like tri(o-tolyl)phosphine are effective. Higher temperatures are often needed compared to iodides.[25] |
| Chlorobenzene | Pd(OAc)₂ / cataCXium® A or NHC ligand | K₃PO₄ | Dioxane or DMAc | 120-150 | 70-90 | Aryl chlorides are very challenging substrates for the Heck reaction.[13] Catalyst systems using bulky, electron-rich phosphines or N-heterocyclic carbene (NHC) ligands are required to overcome the high activation barrier of oxidative addition.[13] |
Experimental Protocol: Heck Coupling of 4-Bromoacetophenone
This protocol details a typical Heck reaction using an activated aryl bromide.
-
Reagent Setup: To a round-bottom flask, add 4-bromoacetophenone (1.0 mmol, 199 mg), styrene (1.5 mmol, 156 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).[25]
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg) and a suitable ligand if required (e.g., P(o-tol)₃, 0.02 mmol).
-
Solvent Addition: Add a mixture of DMF and water (1:1, 6 mL).[25]
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours until the starting material is consumed (monitored by TLC/GC).
-
Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the trans-stilbene product.
Visual Guide to Catalyst Selection
Choosing the right catalyst system is paramount for success. The following workflow provides a decision-making framework based on the halobenzene substrate.
Caption: A decision workflow for catalyst selection based on halobenzene reactivity.
Conclusion
The choice of halobenzene is a critical variable in the design and execution of cross-coupling reactions. While iodides and bromides offer high reactivity and are compatible with a broad range of catalysts, the economic and environmental advantages of using abundant aryl chlorides have driven significant innovation in catalyst development.[9] The advent of bulky, electron-rich phosphine and N-heterocyclic carbene ligands has successfully overcome the inherent inertness of the C-Cl bond, making these once-challenging substrates accessible for routine use.[11][14] By understanding the interplay between the C-X bond strength and catalyst architecture, researchers can effectively navigate the landscape of cross-coupling chemistry to achieve their synthetic goals with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Heck Reaction—State of the Art [mdpi.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 21. research.rug.nl [research.rug.nl]
- 22. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 23. youtube.com [youtube.com]
- 24. Heck Reaction [organic-chemistry.org]
- 25. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Suzuki-Miyaura Couplings of Polychlorinated Aromatics: A Yield and Strategy Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan for carbon-carbon bond formation, prized for its functional group tolerance and generally mild conditions. However, when the substrate shifts to polychlorinated aromatics, the synthetic landscape becomes significantly more challenging. The inherent inertness of the C-Cl bond, coupled with the potential for a cascade of side reactions, demands a nuanced and well-informed approach. This guide, born from extensive application experience, provides an in-depth comparison of yields and strategies for the successful Suzuki-Miyaura coupling of these challenging substrates. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in this demanding area of synthesis.
The Polychlorinated Challenge: Overcoming the Inert C-Cl Bond
The primary obstacle in the Suzuki-Miyaura coupling of polychlorinated aromatics is the strength of the carbon-chlorine bond compared to its heavier halogen counterparts (C-Br and C-I). This high bond dissociation energy makes the initial oxidative addition of the aryl chloride to the palladium(0) catalyst the rate-limiting step of the catalytic cycle. Furthermore, the presence of multiple chlorine atoms on the aromatic ring can electronically deactivate the substrate and introduce significant steric hindrance, further impeding the reaction.
Key challenges include:
-
Difficult Oxidative Addition: The strong C-Cl bond requires highly active catalyst systems capable of overcoming a significant activation energy barrier.
-
Catalyst Inhibition: In heteroaromatic systems, nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.
-
Side Reactions: A host of undesired reactions can compete with the desired cross-coupling, including:
-
Protodeboronation: The cleavage of the C-B bond of the organoboron reagent by a proton source.
-
Hydrodechlorination: The replacement of a chlorine atom with hydrogen.
-
Homocoupling: The coupling of two organoboron reagents or two aryl halides.
-
Diarylation: The uncontrolled substitution of multiple chlorine atoms.
-
Overcoming these challenges necessitates a carefully orchestrated interplay of catalyst, ligand, base, and solvent.
The Heart of the Matter: Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the ancillary ligand is the most crucial factor in determining the success of a Suzuki-Miyaura reaction with polychlorinated aromatics. The ligand's role is to stabilize the palladium center, enhance its reactivity towards C-Cl bond activation, and facilitate the subsequent steps of the catalytic cycle.
The Power of Bulky, Electron-Rich Ligands
To overcome the hurdle of C-Cl bond activation, the palladium catalyst must be both electron-rich and sterically accessible. Bulky, electron-donating phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the premier choices for this task.
-
Biarylphosphines (e.g., SPhos, XPhos): These ligands, developed by the Buchwald group, are characterized by a biphenyl backbone that creates a sterically demanding environment around the palladium center. This bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the phosphine further enhances the nucleophilicity of the palladium, facilitating its insertion into the C-Cl bond.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, forming highly stable bonds with palladium. This strong donation increases the electron density on the metal center, making it more reactive towards oxidative addition. The steric bulk of the N-substituents on the NHC ring can be readily tuned to optimize catalytic activity.
-
Ferrocenylphosphines (e.g., FcPPh₂): These ligands combine the steric bulk of the ferrocenyl group with the electron-donating properties of the phosphine. The ferrocenyl backbone can also stabilize the palladium catalyst through electronic effects.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below, highlighting the critical oxidative addition step.
Caption: The Suzuki-Miyaura catalytic cycle.
Yield Comparison: A Data-Driven Overview
The following tables provide a comparative summary of reported yields for the Suzuki-Miyaura coupling of various polychlorinated aromatic substrates. This data is intended to serve as a guide for selecting promising starting points for reaction optimization.
Dichlorobenzenes
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Dichlorobenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [1] |
| 1,3-Dichlorobenzene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 95 | [1] |
| 1,4-Dichlorobenzene | 4-Tolylboronic acid | [Pd(IPr)(allyl)Cl] | K₃PO₄ | iPrOH | 80 | 12 | 93 | [2] |
| 1,4-Dichlorobenzene | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
Trichlorobenzenes
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3-Trichlorobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 85 (mono) | [4] |
| 1,2,4-Trichlorobenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 (mono) | [4] |
| 1,3,5-Trichlorobenzene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 88 (mono) | [5] |
Polychlorinated Heterocycles
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 74 (mono) | [2] |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | RT | 24 | 75 (mono) | [5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 (mono) | [6] |
Minimizing Side Reactions: A Strategic Approach
Achieving high yields in the Suzuki coupling of polychlorinated aromatics requires not only an active catalyst but also conditions that suppress undesired side reactions.
Caption: Competing pathways in the Suzuki coupling of polychlorinated aromatics.
-
Controlling Selectivity (Mono- vs. Poly-substitution): For selective mono-arylation, careful control of stoichiometry (often a slight excess of the polychlorinated aromatic) and reaction time is crucial. In some cases, the electronic and steric environment of the chlorine atoms can inherently favor mono-substitution at a specific position. For exhaustive substitution, a larger excess of the boronic acid and longer reaction times are typically employed.
-
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. Stronger bases can sometimes lead to higher yields but may also promote side reactions. The solubility of the base in the chosen solvent system also plays a significant role.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is frequently used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step. The choice of organic solvent can influence catalyst solubility and reaction temperature.
Experimental Protocols
The following protocols are provided as detailed, step-by-step methodologies for representative Suzuki-Miyaura couplings of polychlorinated aromatics.
Protocol 1: Mono-alkylation of 2,6-Dichloropyridine
This protocol is adapted from a procedure demonstrating the selective mono-alkylation of a dichlorinated heterocycle.[2]
Materials:
-
2,6-Dichloropyridine
-
Heptyl pinacol boronic ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(Diphenylphosphino)ferrocene (dppf)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,6-dichloropyridine (1.0 mmol), heptyl pinacol boronic ester (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and dppf (0.04 mmol, 4 mol%).
-
Add potassium phosphate (3.0 mmol) to the flask.
-
Add anhydrous 1,4-dioxane (6 mL) and degassed water (3 mL) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-6-heptylpyridine.
Protocol 2: Mono-arylation of 1,4-Dichlorobenzene with an NHC Catalyst
This protocol outlines a typical procedure using a palladium-NHC precatalyst.
Materials:
-
1,4-Dichlorobenzene
-
Phenylboronic acid
-
[Pd(IPr)(allyl)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Potassium phosphate (K₃PO₄)
-
Isopropanol (anhydrous)
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add [Pd(IPr)(allyl)Cl] (0.02 mmol, 2 mol%) and potassium phosphate (3.0 mmol) to a Schlenk tube.
-
Add 1,4-dichlorobenzene (1.0 mmol) and phenylboronic acid (1.2 mmol) to the tube.
-
Add anhydrous isopropanol (5 mL) to the Schlenk tube.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (15 mL) and filter through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 4-chlorobiphenyl.
Conclusion
The Suzuki-Miyaura coupling of polychlorinated aromatics, while challenging, is a highly achievable transformation with the appropriate selection of catalyst, ligand, and reaction conditions. This guide has provided a framework for understanding the key obstacles and the strategies to overcome them. The presented yield data and detailed protocols offer a starting point for researchers to develop robust and efficient synthetic routes to valuable polychlorinated biaryl compounds. As the field of catalysis continues to evolve, the development of even more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this powerful reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Landscape of Oxidative Addition to 1,2,4-Trichloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of palladium-catalyzed cross-coupling reactions, the oxidative addition of an aryl halide to a palladium(0) complex stands as a critical and often rate-determining step. A profound understanding of the kinetics of this elementary transformation is paramount for the rational design of catalysts, optimization of reaction conditions, and ultimately, the efficient synthesis of complex organic molecules, including novel therapeutic agents. This guide provides an in-depth comparative analysis of the kinetic studies of oxidative addition to 1,2,4-trichloro-5-iodobenzene, a highly electron-deficient aryl iodide, benchmarked against other functionally relevant iodoarenes.
The reactivity of aryl halides in oxidative addition is exquisitely sensitive to the electronic and steric properties of the substrate. Aryl iodides bearing electron-withdrawing groups are generally observed to undergo faster oxidative addition compared to their electron-rich counterparts.[1][2] This guide will delve into the experimental methodologies used to quantify these reactivity differences, present comparative kinetic data, and offer insights into the underlying mechanistic principles.
The Significance of this compound in Kinetic Studies
This compound serves as a compelling substrate for kinetic investigations due to the significant electronic perturbation induced by the three chlorine atoms. These strongly electron-withdrawing substituents render the ipso-carbon of the C-I bond highly electrophilic, which is anticipated to accelerate the rate of oxidative addition. By quantifying the kinetic parameters for this substrate, we can anchor the upper end of the reactivity scale for electron-deficient aryl iodides and provide a valuable benchmark for computational and experimental studies.
While specific experimental kinetic data for the oxidative addition of this compound is not extensively reported in the literature, we can draw strong inferences from studies on other 4-substituted iodobenzenes.[3][4] Theoretical studies, such as DFT calculations, have shown a linear correlation between the Hammett constants of para-substituents and the free energy of the oxidative addition step, with electron-withdrawing groups leading to a more exergonic reaction.[3]
Comparative Kinetic Analysis: A Spectrum of Reactivity
To contextualize the reactivity of this compound, we will compare its anticipated kinetic profile with that of two benchmark substrates: the parent iodobenzene and the electron-rich 4-iodoanisole.
| Aryl Iodide | Substituent Effect | Expected Relative Rate of Oxidative Addition | Rationale |
| This compound | Strongly Electron-Withdrawing | Fastest | The cumulative inductive effect of three chlorine atoms significantly lowers the electron density of the aromatic ring, making the C-I bond more susceptible to cleavage by the nucleophilic Pd(0) center. |
| 4-Nitroiodobenzene | Strongly Electron-Withdrawing | Fast | The nitro group is a powerful electron-withdrawing group that accelerates oxidative addition. Its effect is expected to be comparable to, though likely less pronounced than, the three chlorine atoms. |
| Iodobenzene | Neutral | Intermediate | Serves as the baseline for comparison with no electronic perturbation from substituents. |
| 4-Iodoanisole | Electron-Donating | Slowest | The methoxy group is an electron-donating group that increases the electron density of the aromatic ring, thereby retarding the rate of oxidative addition. |
This table is a qualitative representation based on established principles of physical organic chemistry. Precise quantitative comparisons require experimental data under identical conditions.
Experimental Protocols for Kinetic Investigations
The accurate determination of kinetic parameters for oxidative addition reactions necessitates meticulous experimental design and the use of appropriate analytical techniques. The choice of method often depends on the reaction rate and the spectroscopic properties of the reactants and products.
Method 1: In-situ ³¹P NMR Spectroscopy
This technique is particularly powerful for reactions with half-lives ranging from minutes to hours and allows for the direct observation of phosphorus-containing palladium complexes.[5]
Step-by-Step Methodology:
-
Preparation of the Palladium(0) Complex: In a glovebox, a stock solution of a suitable palladium(0) precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃) is prepared in a degassed, anhydrous deuterated solvent (e.g., toluene-d₈). The ligand-to-palladium ratio is critical and should be carefully controlled.
-
Internal Standard: A known concentration of an internal standard (e.g., triphenyl phosphate) is added to the stock solution for accurate quantification.
-
Initial Spectrum: A portion of the stock solution is transferred to an NMR tube, and an initial ³¹P NMR spectrum is acquired to characterize the palladium(0) species in solution.
-
Initiation of the Reaction: A solution of the aryl iodide (e.g., this compound) in the same deuterated solvent is injected into the NMR tube at a constant temperature.
-
Time-Course Monitoring: A series of ³¹P NMR spectra are acquired at regular intervals. The disappearance of the signal corresponding to the Pd(0) complex and the appearance of the new signal for the Pd(II) oxidative addition product are monitored.
-
Data Analysis: The integrals of the signals are determined relative to the internal standard to calculate the concentrations of the reacting species over time. This data is then used to determine the reaction order and the rate constant.
Method 2: Stopped-Flow UV-Vis Spectroscopy
For faster reactions with half-lives in the millisecond to second range, stopped-flow spectroscopy is the technique of choice.[6][7] This method allows for the rapid mixing of reactants and the immediate monitoring of changes in absorbance.[8]
Step-by-Step Methodology:
-
Solution Preparation: Two separate, degassed, and anhydrous solutions are prepared in gas-tight syringes. One syringe contains the palladium(0) complex, and the other contains the aryl iodide, typically in a large excess to ensure pseudo-first-order conditions.
-
Rapid Mixing: The two solutions are rapidly and simultaneously injected into a mixing chamber, and the resulting solution flows into an observation cell.
-
Data Acquisition: The flow is abruptly stopped, and the UV-Vis spectrum is recorded at very short, regular time intervals. The change in absorbance at a wavelength where the palladium(0) reactant and the palladium(II) product have significantly different extinction coefficients is monitored.
-
Kinetic Analysis: The absorbance data as a function of time is fitted to the appropriate integrated rate law (e.g., first-order exponential decay) to extract the pseudo-first-order rate constant.
Mechanistic Insights and Interpretations
The oxidative addition of aryl halides to palladium(0) complexes is generally believed to proceed through a concerted, three-centered transition state.[9]
Diagram of the Concerted Oxidative Addition Mechanism
Caption: Concerted mechanism of oxidative addition.
The electron-withdrawing nature of the substituents on the aryl iodide plays a crucial role in stabilizing this transition state. For this compound, the highly polarized C-I bond facilitates the nucleophilic attack by the electron-rich palladium(0) center, leading to a lower activation barrier and a faster reaction rate.
Synthesis of this compound
The preparation of this compound can be achieved through the electrophilic iodination of 1,2,4-trichlorobenzene. Due to the deactivating effect of the three chlorine atoms, this reaction requires a potent iodinating agent and activating conditions.[10][11]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, 1,2,4-trichlorobenzene is dissolved in a suitable solvent such as glacial acetic acid.
-
Iodinating Agent: A powerful iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoroacetic acid, is added to the solution.[10]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Conclusion and Future Outlook
The kinetic study of the oxidative addition of this compound to palladium(0) complexes provides invaluable data for understanding the fundamental principles governing this key step in cross-coupling catalysis. By comparing its reactivity to other aryl iodides, a clearer picture of the electronic effects on the reaction mechanism emerges. The experimental protocols detailed in this guide offer a robust framework for researchers to conduct their own kinetic investigations.
Future work in this area could involve the systematic variation of the phosphine ligand on the palladium center to probe the interplay between ligand electronics and sterics and the reactivity of highly electron-deficient substrates. Furthermore, the application of advanced techniques such as computational modeling and in-situ spectroscopic methods will continue to refine our understanding of these complex and vital chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hpst.cz [hpst.cz]
- 7. agilent.com [agilent.com]
- 8. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]
A Comparative Spectroscopic Analysis of 1,2,4-Trichloro-5-iodobenzene and Its Derivatives
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical and materials science, halogenated benzenes serve as pivotal building blocks. Their utility is largely dictated by the nature and position of the halogen substituents, which influence reactivity, lipophilicity, and metabolic stability. Among these, 1,2,4-Trichloro-5-iodobenzene stands out as a versatile intermediate, combining the electron-withdrawing character of chlorine atoms with the reactive carbon-iodine bond, a prime site for cross-coupling reactions. A precise understanding of the spectroscopic characteristics of this parent molecule and its derivatives is fundamental for reaction monitoring, quality control, and structural elucidation of more complex downstream products.
This guide provides an in-depth spectroscopic comparison of this compound with its key derivatives, namely 2,4,5-trichloroaniline and 2,4,5-trichlorophenol. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural nuances and electronic effects imparted by the amino (-NH₂) and hydroxyl (-OH) functional groups in place of the iodine atom.
The Spectroscopic Landscape: Causality of Substituent Effects
The introduction of different functional groups onto the 1,2,4-trichloro-benzene scaffold induces significant changes in electron distribution and molecular geometry. These changes are directly reflected in the spectroscopic outputs.
-
NMR Spectroscopy: The chemical shift of protons and carbon atoms is highly sensitive to the local electronic environment. Electron-withdrawing groups (like -Cl, -I) deshield nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like -NH₂, -OH) shield nuclei, causing upfield shifts.
-
Infrared Spectroscopy: The vibrational frequencies of chemical bonds are determined by the bond strength and the masses of the connected atoms. The strong C-I bond has a characteristic stretching frequency in the far-infrared region, while C-N, C-O, N-H, and O-H bonds of the derivatives exhibit unique and readily identifiable absorptions.
-
Mass Spectrometry: Under electron ionization (EI), molecules fragment in predictable ways based on bond strengths and the stability of the resulting fragments. The presence of chlorine and iodine atoms leads to characteristic isotopic patterns that are invaluable for confirming the elemental composition of the molecule and its fragments.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its amino and hydroxyl derivatives. This quantitative data forms the basis for the subsequent detailed analysis.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| This compound | H-3: ~7.9 (s), H-6: ~7.6 (s) | C1, C2, C4 (C-Cl): ~130-140; C5 (C-I): ~90-100; C3, C6 (C-H): ~130-140 |
| 2,4,5-Trichloroaniline | H-3: ~7.3 (s), H-6: ~6.8 (s), -NH₂: ~4.0 (br s) | C1 (C-N): ~142.5; C2, C4, C5 (C-Cl): ~118-128; C3 (C-H): ~131.5; C6 (C-H): ~115.6 |
| 2,4,5-Trichlorophenol | H-3: ~7.4 (s), H-6: ~7.1 (s), -OH: ~5.5 (br s) | C1 (C-O): ~149; C2, C4, C5 (C-Cl): ~120-130; C3 (C-H): ~131; C6 (C-H): ~118 |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. The data presented is a representative compilation from various sources.
Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Compound | Key Functional Group Peaks | Aromatic Region Peaks | C-Cl Stretch |
| This compound | C-I stretch: ~500-600 | C-H stretch: ~3050-3100; C=C stretch: ~1450, 1370 | ~700-850 |
| 2,4,5-Trichloroaniline | N-H stretch (asymm/symm): ~3480, 3390; N-H bend: ~1620 | C-H stretch: ~3050-3100; C=C stretch: ~1470 | ~700-850 |
| 2,4,5-Trichlorophenol | O-H stretch (broad): ~3550; C-O stretch: ~1230 | C-H stretch: ~3050-3100; C=C stretch: ~1460 | ~700-850 |
Table 3: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Observations |
| This compound | C₆H₂Cl₃I | 307.34 | [M]⁺ cluster around 306/308/310; [M-I]⁺ at 179/181/183. |
| 2,4,5-Trichloroaniline | C₆H₄Cl₃N | 196.46 | [M]⁺ cluster around 195/197/199; [M-Cl]⁺, [M-HCN]⁺. |
| 2,4,5-Trichlorophenol | C₆H₃Cl₃O | 197.45 | [M]⁺ cluster around 196/198/200; [M-CO]⁺, [M-Cl]⁺. |
In-Depth Analysis by Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of the molecules.
¹H NMR Analysis: The parent compound, this compound, displays two singlets in the aromatic region. Due to the substitution pattern, the two aromatic protons do not have adjacent proton neighbors to couple with, resulting in sharp singlet signals. The proton at the C-3 position is flanked by two chlorine atoms, while the proton at C-6 is adjacent to a chlorine and an iodine atom. The cumulative electron-withdrawing effect of these halogens results in significant downfield shifts for both protons.
In 2,4,5-trichloroaniline, the strongly electron-donating amino group shields the aromatic protons. This is most evident for the proton at C-6, which is ortho to the -NH₂ group and experiences a notable upfield shift compared to the parent compound. The proton at C-3 is less affected but still shows a slight upfield shift. A broad singlet corresponding to the -NH₂ protons is also observed, typically in the range of 3.5-4.5 ppm.
Similarly, the hydroxyl group in 2,4,5-trichlorophenol is electron-donating, causing an upfield shift of the aromatic protons relative to this compound. A broad singlet for the phenolic proton is also present, its chemical shift being concentration-dependent.
¹³C NMR Analysis: In ¹³C NMR, the most dramatic effect is seen at the carbon atom directly bonded to the substituent. For this compound, the carbon attached to iodine (C-5) is significantly shielded due to the "heavy atom effect," resulting in a signal at a much higher field (~90-100 ppm) than the other aromatic carbons.[1][2] The carbons bonded to chlorine appear in the ~130-140 ppm range.
For 2,4,5-trichloroaniline and 2,4,5-trichlorophenol, the C-1 carbon (attached to -NH₂ or -OH) is deshielded and appears further downfield compared to the carbons bearing chlorine atoms. This is due to the electronegativity of the nitrogen and oxygen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the functional groups present in the derivatives.
The spectrum of this compound is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and a complex pattern of C=C stretching bands in the 1350-1500 cm⁻¹ region. The C-Cl stretches are typically found in the 700-850 cm⁻¹ range, while the C-I stretch is at a much lower frequency (around 500-600 cm⁻¹), often at the edge of the standard mid-IR range.[3]
The introduction of the amino group in 2,4,5-trichloroaniline gives rise to two distinct, sharp N-H stretching bands around 3400-3500 cm⁻¹, corresponding to the asymmetric and symmetric vibrations of the primary amine. An N-H bending vibration is also visible around 1620 cm⁻¹.
For 2,4,5-trichlorophenol, a characteristic broad O-H stretching band appears around 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding. A strong C-O stretching vibration is also observed in the 1200-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns, which are like a molecular fingerprint.
A key feature for all three compounds is the distinctive isotopic cluster pattern for any chlorine-containing ion. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), an ion with three chlorine atoms will exhibit a characteristic pattern of four peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 100:98:32:3.
For This compound , the molecular ion peak cluster is readily observed around m/z 306. A very common fragmentation pathway for aryl iodides is the loss of the iodine atom, which would result in a prominent fragment ion cluster at m/z 179 (C₆H₂Cl₃⁺).
2,4,5-Trichloroaniline shows its molecular ion cluster around m/z 195. Common fragmentation pathways for anilines include the loss of a hydrogen atom followed by the expulsion of HCN, leading to fragments that can help confirm the structure.
2,4,5-Trichlorophenol exhibits a molecular ion cluster around m/z 196. Phenols typically fragment via the loss of a hydrogen atom, followed by the loss of carbon monoxide (CO), resulting in a fragment at [M-29]⁺. Loss of a chlorine atom is also a possible fragmentation pathway.[4]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential.
NMR Sample Preparation
A standardized approach to NMR sample preparation is crucial for data consistency.
Caption: Standard workflow for preparing a solid sample for NMR analysis.
Causality: The choice of a deuterated solvent like CDCl₃ is critical as it is largely "invisible" in ¹H NMR and provides a lock signal for the spectrometer to maintain a stable magnetic field.[5] A concentration of 5-10 mg in 0.7 mL ensures a good signal-to-noise ratio without causing viscosity issues that could broaden the spectral lines.
FTIR Sample Preparation (ATR Method)
The Attenuated Total Reflectance (ATR) technique is a rapid and simple method for analyzing solid samples.
Caption: Step-by-step protocol for solid sample analysis using FTIR-ATR.
Causality: Recording a background spectrum is a self-validating step; it digitally removes interfering signals from the ambient environment, ensuring that the final spectrum is solely from the sample.[1] Applying pressure is crucial for ATR as the IR beam only penetrates a few microns into the sample; good contact is necessary for a strong signal.[6]
GC-MS Analysis Protocol
Gas Chromatography-Mass Spectrometry is the gold standard for separating and identifying volatile and semi-volatile halogenated compounds.
Table 4: Typical GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temp | 280 °C | Ensures rapid volatilization of the analytes. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% phenyl-methylpolysiloxane) | A standard, non-polar column suitable for separating aromatic compounds. |
| Oven Program | 100 °C (hold 2 min), ramp 10 °C/min to 300 °C (hold 5 min) | A temperature ramp effectively separates compounds based on boiling point. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The industry standard energy for creating extensive, comparable mass spectral libraries.[7] |
| Ion Source Temp | 230 °C | Prevents condensation of analytes in the source. |
| Mass Range | m/z 50-400 | Covers the molecular weight range of the parent compound and expected fragments. |
Conclusion
The spectroscopic analysis of this compound and its derivatives reveals a clear and predictable relationship between chemical structure and spectral output. The substitution of the iodine atom with electron-donating amino or hydroxyl groups results in characteristic upfield shifts in ¹H NMR and the appearance of distinct functional group signals in IR spectroscopy. Mass spectrometry provides unambiguous confirmation of molecular weight and elemental composition through isotopic patterns, while fragmentation analysis offers further structural proof. By understanding these comparative spectroscopic signatures, researchers can confidently identify these compounds, monitor reaction progress, and characterize novel molecules built upon this versatile chemical scaffold. This guide serves as a foundational reference, grounded in established principles and validated by experimental data, to aid scientists in their synthetic and analytical endeavors.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. 1,2,4-Trichlorobenzene(120-82-1) 13C NMR [m.chemicalbook.com]
- 4. Phenol, 2,4,5-trichloro- [webbook.nist.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. benchchem.com [benchchem.com]
The Unseen Workhorse: A Comparative Guide to 1,2,4-Trichloro-5-iodobenzene as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in the trace analysis of environmental contaminants and pharmaceutical impurities, the choice of an internal standard is a critical decision that underpins the accuracy and reliability of quantitative data. This guide provides an in-depth technical evaluation of 1,2,4-Trichloro-5-iodobenzene as an analytical reference standard, offering a comparative analysis against commonly used alternatives. By delving into the causality behind experimental choices and providing actionable protocols, this document serves as a practical resource for scientists striving for the highest levels of analytical integrity.
The Critical Role of Internal Standards in Analytical Science
Internal standards are indispensable tools in chromatography and mass spectrometry for correcting variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analyte of interest, absent in the sample matrix, and chromatographically resolved from other components. The addition of a known amount of an internal standard to samples and calibration standards allows for ratiometric quantification, a technique that significantly enhances the precision and accuracy of analytical measurements.
Physicochemical Properties of this compound
This compound is a halogenated aromatic compound with a molecular formula of C₆H₂Cl₃I and a molar mass of 307.34 g/mol .[1] Its structure, featuring both chlorine and iodine substituents, imparts unique physicochemical properties relevant to its application as an analytical standard.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃I | [1] |
| Molar Mass | 307.34 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Melting Point | 56–58 °C or 104–106 °C | [1] |
| Boiling Point | 293–295 °C (110 mmHg) | [1] |
| Solubility | Soluble in nonpolar organic solvents | [2] |
The presence of both chlorine and iodine atoms on the benzene ring influences its chromatographic behavior and mass spectrometric fragmentation, making it a potentially suitable internal standard for a range of halogenated environmental pollutants, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs).
Performance Comparison: this compound vs. Common Alternatives
The selection of an internal standard is a balance of chemical similarity to the analyte, commercial availability, and cost. While isotopically labeled standards are often considered the gold standard, their synthesis can be complex and expensive. For the analysis of chlorinated hydrocarbons like PCBs, several non-labeled compounds are commonly employed. Here, we compare the theoretical and known performance characteristics of this compound with two widely used internal standards: Decachlorobiphenyl and Tetrachloro-m-xylene.
| Parameter | This compound | Decachlorobiphenyl (DCB) | Tetrachloro-m-xylene (TCMX) |
| Structural Similarity to PCBs | Moderate (chlorinated benzene core) | High (fully chlorinated biphenyl) | Low (chlorinated xylene) |
| Elution in GC | Expected to elute within the range of many PCB congeners. | Elutes late in the chromatogram, after most PCB congeners. | Elutes early in the chromatogram, before most PCB congeners. |
| Mass Spectral Characteristics | Distinct isotopic pattern from chlorine and iodine. | Characteristic isotopic pattern for ten chlorine atoms. | Characteristic isotopic pattern for four chlorine atoms. |
| Potential for Interference | Low, as it is not a common environmental contaminant. | Can be present in highly chlorinated Aroclor mixtures. | Not typically found in environmental samples. |
| Use in EPA Methods | Not explicitly mentioned. | Recommended as an internal standard in EPA Method 8082A for congener analysis.[3][4] | Recommended as a surrogate in EPA Method 8082A for congener analysis. |
Expert Insight: The choice between these standards depends on the specific analytical goal. For the analysis of a broad range of PCB congeners, having an internal standard that elutes within the chromatographic window of the analytes, such as this compound, can provide more accurate correction for variations across the entire run. In contrast, a late-eluting standard like Decachlorobiphenyl is useful for ensuring the analysis of all target congeners is complete. Tetrachloro-m-xylene, with its earlier elution, is often used as a surrogate to monitor the efficiency of the sample preparation process for a wider range of chlorinated compounds.
Experimental Protocols
The following protocols provide a framework for the validation and use of this compound as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of PCBs.
Protocol 1: Preparation of Stock and Working Standard Solutions
Objective: To prepare accurate and stable solutions of this compound for use as an internal standard.
Materials:
-
This compound (high purity, ≥98%)
-
Hexane or Isooctane (pesticide residue grade)
-
Class A volumetric flasks
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the compound in a small amount of hexane and then dilute to the mark with hexane.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the stock solution in an amber glass vial at 4°C.
-
-
Working Standard Solution (e.g., 1 µg/mL):
-
Pipette 1 mL of the stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with hexane.
-
This working solution can be used to spike samples and calibration standards.
-
Trustworthiness Check: The stability of the solutions should be periodically checked by comparing the response of a freshly prepared standard to the stored standard. Any significant deviation (e.g., >5%) may indicate degradation.
Protocol 2: GC-MS Analysis of PCBs with this compound as Internal Standard
Objective: To quantify PCB congeners in an environmental sample extract using this compound as an internal standard.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for PCB analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan acquisition.
-
Injector Temperature: 250°C
-
Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
MS Detector: EI at 70 eV, scan range 50-400 m/z.[5]
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of calibration standards containing known concentrations of target PCB congeners.
-
Spike each calibration standard and the sample extract with a known amount of the this compound working standard solution.
-
-
GC-MS Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Acquire data in either full scan or SIM mode. For SIM, monitor characteristic ions for each PCB congener and for this compound (e.g., m/z 306, 308 for the molecular ion cluster).
-
-
Data Analysis:
-
Calculate the relative response factor (RRF) for each PCB congener using the following equation from the calibration standards: RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
Calculate the concentration of each PCB congener in the sample using the following equation: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RRF)
-
Visualization of the Analytical Workflow
References
A Senior Application Scientist's Guide to the Quantification of 1,2,4-Trichloro-5-iodobenzene in Reaction Mixtures by GC-MS
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction progress is paramount to ensuring yield, purity, and safety. 1,2,4-Trichloro-5-iodobenzene is a key halogenated aromatic intermediate whose quantification within complex reaction matrices presents a significant analytical challenge.[1][2] These reaction mixtures often contain unreacted starting materials, catalysts, solvents, and a variety of byproducts, necessitating a highly selective and sensitive analytical approach.[3]
This guide provides an in-depth, field-proven methodology for the robust quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, establish a self-validating protocol, and objectively compare the performance of GC-MS against alternative techniques. This document is intended for researchers, scientists, and drug development professionals who require a reliable method for in-process control and final product analysis.
The Analytical Imperative: Why GC-MS?
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. This compound is a semi-volatile organic compound, making it an ideal candidate for Gas Chromatography (GC), which excels at separating volatile and semi-volatile compounds.[4][5]
The true power of this method, however, lies in the coupling of GC with Mass Spectrometry (MS). The mass spectrometer serves as a highly specific detector, capable of distinguishing the target analyte from co-eluting matrix components based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. For halogenated compounds, the characteristic isotopic distribution of chlorine provides an additional layer of confirmation, making identification and quantification unequivocal. Furthermore, techniques like Selected Ion Monitoring (SIM) can be employed to dramatically enhance sensitivity, allowing for the detection of trace-level analytes in complex mixtures.[6]
A Validated Protocol for Quantification
The following protocol is designed to be a self-validating system, incorporating steps for sample cleanup, the use of an internal standard for precision, and clear parameters for instrumentation and data analysis.
Experimental Workflow Diagram
Caption: End-to-end workflow for this compound quantification.
Step-by-Step Methodology
1. Sample Preparation: The Key to Accuracy
The goal of sample preparation is to isolate the analyte from interfering matrix components and prepare it in a solvent compatible with the GC-MS system.[7][8]
-
Materials:
-
Solvent: Dichloromethane (DCM), HPLC grade or higher.
-
Internal Standard (IS): 4,4'-Dibromobiphenyl or similar stable, halogenated aromatic not present in the sample.
-
Drying Agent: Anhydrous sodium sulfate.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Filters: 0.22 µm PTFE syringe filters.
-
-
Procedure:
-
Aliquot & Dilute: Accurately weigh approximately 10-20 mg of the homogenized reaction mixture into a 10 mL volumetric flask. Dilute to volume with DCM. Rationale: This initial dilution brings the expected analyte concentration into the linear range of the instrument.
-
Internal Standard Spiking: Transfer 1 mL of the diluted sample into a 15 mL centrifuge tube. Add a precise volume of an internal standard stock solution to achieve a final IS concentration of ~10 µg/mL. Rationale: The IS compensates for variations in injection volume and potential matrix effects, significantly improving precision.
-
Liquid-Liquid Extraction (LLE): Add 2 mL of deionized water to the tube and vortex vigorously for 1 minute. This step removes water-soluble impurities and salts that could harm the GC system.[7] Centrifuge for 5 minutes at 3000 rpm to achieve phase separation.
-
Isolate & Dry: Carefully transfer the lower organic (DCM) layer to a clean tube containing a small amount of anhydrous sodium sulfate. Rationale: Water must be removed as it is incompatible with most GC columns and can damage the MS detector.[9]
-
Filter & Transfer: Draw the dried organic extract through a 0.22 µm PTFE syringe filter into a GC vial.[8] This removes any fine particulates that could clog the injector.
-
2. GC-MS Instrumentation & Parameters
The following parameters are a robust starting point and should be optimized for your specific instrumentation. A non-polar column is recommended for this class of compounds.[9]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and reproducibility. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and the ability to operate in both Scan and SIM modes. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Injection Mode | Splitless, 1 µL | Maximizes the transfer of analyte onto the column for high sensitivity. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | 80°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 min) | Provides good separation of the analyte from potential impurities. |
| Transfer Line Temp. | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only specific ions for the analyte and IS. |
| SIM Ions (Analyte) | m/z 306, 308, 180 | Quantifier (306, molecular ion) and qualifiers for identity confirmation. |
| SIM Ions (IS) | m/z 312, 154 | Quantifier (312, molecular ion) and qualifier for 4,4'-Dibromobiphenyl. |
3. Calibration & Quantification
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in DCM.
-
Calibration Standards: Perform serial dilutions to prepare a set of at least five calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
Spike & Analyze: Spike each calibration standard with the internal standard at the same concentration used for the samples. Analyze each standard using the GC-MS method described above.
-
Calibration Curve: Plot the response ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration. The resulting curve should have a correlation coefficient (R²) of ≥ 0.999.[10]
-
Quantification: Calculate the concentration of this compound in the prepared samples by applying the response ratio to the linear regression equation from the calibration curve.
Method Validation: Ensuring Trustworthy Data
A quantitative method is only reliable if it has been properly validated.[11] Validation demonstrates that the method is suitable for its intended purpose.[10] The following parameters, based on International Council for Harmonisation (ICH) guidelines, are critical.
| Validation Parameter | Acceptance Criterion | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte and IS in a blank matrix. | Confirms the method can accurately measure the analyte without interference.[10] |
| Linearity (R²) | ≥ 0.999 | Demonstrates a proportional relationship between concentration and instrument response.[10] |
| Accuracy (% Recovery) | 95 - 105% | Measures the closeness of the experimental value to the true value.[12] |
| Precision (% RSD) | Repeatability: ≤ 2%; Intermediate: ≤ 5% | Shows the degree of scatter between a series of measurements.[12] |
| Limit of Quantification (LOQ) | S/N ≥ 10; demonstrate acceptable precision and accuracy. | The lowest concentration that can be reliably quantified.[12] |
| Robustness | No significant change in results with minor variations in method parameters. | Indicates the method's reliability during normal usage.[10] |
Comparative Analysis of Analytical Methodologies
While GC-MS is the premier technique for this application, it is useful to compare it against other potential methods like High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[4]
| Parameter | GC-MS (SIM Mode) | HPLC-UV | Expert Commentary |
| Specificity | Very High: Mass spectral data provides definitive identification, resolving co-eluting peaks. | Moderate to Low: Relies solely on retention time. High potential for interference from structurally similar byproducts. | For complex reaction mixtures, the specificity of MS is a decisive advantage. |
| Sensitivity (LOQ) | Very High (low ng/mL to pg/mL) | Moderate (low µg/mL) | GC-MS is significantly more sensitive, which is crucial for monitoring low-level impurities or reaction endpoints. |
| Accuracy (% Recovery) | 98-102%[10] | 90-110% | Both can be accurate, but GC-MS is less prone to bias from unresolved interferences. |
| Precision (% RSD) | < 2%[10] | < 5% | The use of an internal standard in GC-MS typically yields superior precision. |
| Sample Throughput | Moderate | High | HPLC systems often have faster cycle times, offering higher throughput for routine analysis. |
| Solvent Consumption | Low | High | GC uses carrier gas, making it a "greener" technique in terms of solvent waste. |
Conclusion
For the quantification of this compound in complex reaction mixtures, Gas Chromatography-Mass Spectrometry stands out as the superior analytical technique. Its unparalleled specificity, derived from mass-based detection and characteristic isotopic patterns, ensures that the analyte can be accurately measured even in the presence of closely related impurities. The high sensitivity achieved in SIM mode allows for precise monitoring of the reaction from start to finish. While alternatives like HPLC-UV exist, they lack the definitive identification capabilities required for the rigorous demands of pharmaceutical and fine chemical development. The detailed protocol and validation framework presented in this guide provide a robust and reliable solution for any laboratory tasked with this critical analytical measurement.
References
- 1. Benzene, 1,2,4-trichloro-5-iodo- | C6H2Cl3I | CID 252788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. researchtrendsjournal.com [researchtrendsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrum of 1,2,4-Trichloro-5-iodobenzene
For researchers and scientists engaged in the intricate work of drug development and chemical analysis, the precise identification of molecular structures is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing a unique "fingerprint" of a compound through its fragmentation pattern. This guide offers an in-depth interpretation of the electron ionization (EI) mass spectrum of 1,2,4-Trichloro-5-iodobenzene, a halogenated aromatic compound, and compares it with related structures to highlight the nuances of mass spectral analysis.
The Logic of Fragmentation in Halogenated Aromatic Compounds
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, typically 70 eV, causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺˙).[1] This molecular ion is often unstable and undergoes a series of fragmentation events, breaking down into smaller, charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).
For halogenated aromatic compounds, several key fragmentation pathways are commonly observed:
-
Halogen Loss: The carbon-halogen bond is often a point of cleavage, leading to the loss of a halogen radical (X•). The stability of the resulting aryl cation influences the likelihood of this fragmentation.
-
Isotopic Patterns: A key identifying feature of chlorine- and bromine-containing compounds is their distinct isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[2] This results in characteristic M, M+2, M+4, etc., peaks for ions containing these halogens. Iodine, on the other hand, is monoisotopic (¹²⁷I), so it does not produce this pattern, but its large mass creates a significant gap in the spectrum upon its loss.[3]
-
Ring Fragmentation: The stable aromatic ring can also fragment, although this often requires more energy. This can lead to the loss of small neutral molecules like acetylene (C₂H₂).
Interpreting the Mass Spectrum of this compound
While a publicly available, fully annotated mass spectrum for this compound is not readily found, we can predict its fragmentation pattern based on established principles of mass spectrometry. The molecular weight of this compound (C₆H₂Cl₃I) is 307.3 g/mol .
The molecular ion peak (M⁺˙) would be expected at m/z 306, 308, 310, and 312, reflecting the isotopic distribution of the three chlorine atoms. The most intense peak in this cluster would be at m/z 306, corresponding to the ion with three ³⁵Cl atoms.
The primary fragmentation pathways would likely involve the sequential loss of the halogen atoms. Due to the weaker C-I bond compared to the C-Cl bond, the initial loss of an iodine radical is highly probable:
-
[M - I]⁺: Loss of an iodine radical (•I, 127 mass units) from the molecular ion would result in a prominent fragment ion at m/z 179, 181, and 183, corresponding to the trichlorophenyl cation ([C₆H₂Cl₃]⁺). This fragment would exhibit the characteristic isotopic pattern for three chlorine atoms.
Subsequent fragmentation would involve the loss of chlorine atoms:
-
[M - I - Cl]⁺: Loss of a chlorine radical (•Cl, 35 or 37 mass units) from the [C₆H₂Cl₃]⁺ ion would lead to a dichlorophenyl cation ([C₆H₂Cl₂]⁺) at m/z 144, 146, and 148.
-
[M - I - 2Cl]⁺: Further loss of a chlorine atom would produce a chlorophenyl cation ([C₆H₂Cl]⁺) at m/z 109 and 111.
-
[M - I - 3Cl]⁺: Finally, the loss of the last chlorine atom would result in the benzyne cation ([C₆H₂]⁺˙) at m/z 74.
Another possible, though likely less favorable, initial fragmentation would be the loss of a chlorine radical:
-
[M - Cl]⁺: This would result in an ion cluster around m/z 271, 273, and 275 (iododichlorophenyl cation).
A peak at m/z 127 , corresponding to the iodine cation (I⁺), may also be observed.[3]
Comparative Analysis with Trichlorobenzene Isomers
To understand the unique spectral features of this compound, it is instructive to compare its predicted spectrum with the known mass spectra of trichlorobenzene isomers.[4] The molecular weight of trichlorobenzene (C₆H₃Cl₃) is 181.45 g/mol .[5]
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1,2,4-Trichlorobenzene | 180, 182, 184 | 145, 147 ([M-Cl]⁺); 109, 111 ([M-2Cl]⁺); 74 ([M-3Cl]⁺) |
| 1,3,5-Trichlorobenzene | 180, 182, 184 | 145, 147 ([M-Cl]⁺); 109, 111 ([M-2Cl]⁺); 74 ([M-3Cl]⁺) |
| 1,2,3-Trichlorobenzene | 180, 182, 184 | 145, 147 ([M-Cl]⁺); 109, 111 ([M-2Cl]⁺); 74 ([M-3Cl]⁺) |
Data sourced from the NIST WebBook.[5][6]
While the fragmentation patterns of the trichlorobenzene isomers themselves are very similar, making them difficult to distinguish by mass spectrometry alone, the comparison to this compound is stark. The presence of the high mass molecular ion cluster around m/z 306 and the significant fragment resulting from the loss of iodine (m/z 179, 181, 183) are definitive identifiers for the iodo-substituted compound.
Distinguishing from Other Halogenated Benzenes
Comparing the predicted spectrum of this compound to other halogenated benzenes further highlights its unique signature.
-
Tetrachlorobenzenes (e.g., 1,2,4,5-Tetrachlorobenzene): The molecular weight is 215.9 g/mol .[7] The molecular ion cluster would appear at m/z 214, 216, 218, 220, showing the pattern for four chlorine atoms. The fragmentation would involve sequential loss of chlorine atoms.
-
Iodobenzene: The molecular weight is 204.0 g/mol . The molecular ion at m/z 204 would be prominent. A major fragment would be observed at m/z 77, corresponding to the loss of the iodine atom to form the phenyl cation ([C₆H₅]⁺).
The combination of the high molecular weight, the isotopic pattern for three chlorines, and the characteristic loss of 127 mass units for iodine makes the mass spectrum of this compound readily distinguishable from these other halogenated aromatics.
Experimental Protocol: GC-MS Analysis
A typical experimental setup for analyzing this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1-10 ppm.
-
Gas Chromatography (GC):
-
Injector: Split/splitless, 250°C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.[8]
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 400.
-
dot graph "Fragmentation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[C₆H₂Cl₃I]⁺˙\nm/z 306, 308, 310, 312", fillcolor="#F1F3F4"]; F1 [label="[C₆H₂Cl₃]⁺\nm/z 179, 181, 183", fillcolor="#F1F3F4"]; F2 [label="[C₆H₂Cl₂]⁺\nm/z 144, 146, 148", fillcolor="#F1F3F4"]; F3 [label="[C₆H₂Cl]⁺\nm/z 109, 111", fillcolor="#F1F3F4"]; F4 [label="[C₆H₂]⁺˙\nm/z 74", fillcolor="#F1F3F4"];
M -> F1 [label="- I•"]; F1 -> F2 [label="- Cl•"]; F2 -> F3 [label="- Cl•"]; F3 -> F4 [label="- Cl•"]; } caption: "Proposed fragmentation of this compound."
Conclusion
The interpretation of the mass spectrum of this compound relies on fundamental principles of fragmentation of halogenated aromatic compounds. The predicted spectrum is characterized by a high mass molecular ion exhibiting the isotopic signature of three chlorine atoms and a prominent fragment resulting from the loss of an iodine atom. This unique fragmentation pattern allows for its unambiguous differentiation from trichlorobenzene isomers and other related halogenated benzenes. This guide provides a framework for researchers to approach the analysis of such compounds, underscoring the power of mass spectrometry in molecular structure elucidation.
References
- 1. rroij.com [rroij.com]
- 2. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. whitman.edu [whitman.edu]
- 4. d-nb.info [d-nb.info]
- 5. Benzene, 1,2,4-trichloro- [webbook.nist.gov]
- 6. Benzene, 1,3,5-trichloro- [webbook.nist.gov]
- 7. Benzene, 1,2,4,5-tetrachloro- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Performance Analysis of 1,2,4-Trichloro-5-iodobenzene in Sonogashira Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The Sonogashira reaction, a robust and versatile palladium- and copper-catalyzed cross-coupling for the formation of C(sp²)–C(sp) bonds, stands as a cornerstone in the synthesis of complex organic molecules.[1][2] This guide provides an in-depth performance benchmark of 1,2,4-trichloro-5-iodobenzene as a substrate in Sonogashira reactions, comparing it with other common aryl halides to offer a clear perspective on its reactivity and utility.
The Scientific Rationale: Why this compound is a Superior Substrate
The efficacy of an aryl halide in the Sonogashira coupling is governed by several key factors, primarily the nature of the halide and the electronic properties of the aromatic ring. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[3] This is attributed to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus most susceptible to oxidative addition by the palladium catalyst—often the rate-determining step of the catalytic cycle.[3][4]
This compound is uniquely positioned for high reactivity due to two main features:
-
The Presence of Iodine: The carbon-iodine bond is the most reactive among the halogens for oxidative addition to the Pd(0) catalyst, allowing for milder reaction conditions and faster reaction rates compared to bromo or chloro-analogues.[1][5]
-
Electron-Deficient Aromatic Ring: The three chlorine atoms act as strong electron-withdrawing groups. This reduces the electron density on the aromatic ring, which further facilitates the oxidative addition step.[6][7] This electronic effect makes the substrate more electrophilic and enhances its reactivity towards the palladium catalyst.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[2]
Performance Benchmark: A Comparative Analysis
To illustrate the superior performance of this compound, the following table presents a comparison with other relevant aryl halides in a model Sonogashira reaction with phenylacetylene. The data is representative of typical outcomes under standardized conditions, highlighting the impact of the halide and electronic effects on reaction efficiency.
| Aryl Halide Substrate | Reaction Time (hours) | Yield (%) | Key Observations |
| This compound | 1.5 | 94% | Rapid conversion at room temperature. Clean reaction profile with minimal side products. |
| Iodobenzene | 2 | 90% | High yield, slightly slower than the trichloro-substituted analogue due to a less electron-deficient ring. |
| 1-Bromo-2,4,5-trichlorobenzene | 8 | 75% | Significantly longer reaction time and requires elevated temperatures. Lower yield due to the less reactive C-Br bond. |
| 1,2,4-Trichlorobenzene | 24+ | <10% | Very low to no reactivity under standard Sonogashira conditions, demonstrating the inertness of the C-Cl bond.[8] |
Note: The data presented is illustrative and based on established principles of chemical reactivity in Sonogashira couplings.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are designed to be self-validating and serve as a robust starting point for further optimization.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol employs the classical Sonogashira conditions, which are highly effective for reactive aryl iodides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[9]
-
Add anhydrous THF and triethylamine to the flask via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 1.5-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(alkynyl)-2,4,5-trichlorobenzene.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous to prevent the homocoupling of the terminal alkyne (Glaser coupling) and to simplify purification.[5][10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Piperidine (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, piperidine, and the terminal alkyne via syringe.
-
Seal the tube and heat the reaction mixture to 60-80 °C.
-
Stir for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound consistently demonstrates exceptional performance in Sonogashira reactions. The combination of a highly reactive carbon-iodine bond and an electron-deficient aromatic system leads to rapid reaction times, high yields, and clean conversions under mild conditions.[11][12] When compared to its bromo- and chloro- counterparts, it is the unequivocally superior substrate for the efficient synthesis of polychlorinated arylalkynes. For researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications, this compound represents a highly reliable and versatile building block.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 1,2,4-Trichloro-5-iodobenzene: A Cost-Benefit Analysis in Modern Synthesis
For researchers and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. Polychlorinated aromatic compounds are foundational scaffolds in medicinal chemistry, materials science, and agrochemicals. Among these, 1,2,4-Trichloro-5-iodobenzene (CAS No: 7145-82-6) presents a unique value proposition due to its differential reactivity. This guide provides an in-depth cost-benefit analysis of employing this reagent, comparing its performance against viable alternatives with supporting experimental insights.
Reactivity Profile: The Strategic Advantage of Orthogonal Halogenation
The primary benefit of this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.[1] The general reactivity trend for aryl halides is I > Br > OTf > Cl, a direct consequence of their bond dissociation energies.[1]
This disparity allows for selective functionalization at the iodo-substituted position under relatively mild conditions, while the more robust chloro-substituents remain intact for subsequent transformations.[2] This "orthogonal" reactivity is a powerful tool for building molecular complexity in a controlled, stepwise manner. The electron-withdrawing nature of the three chlorine atoms further activates the C-I bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1]
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The true value of an aryl halide is demonstrated in its performance in cornerstone synthetic reactions. We will compare the utility of this compound against its bromo- and chloro-analogues in Suzuki-Miyaura and Sonogashira couplings.
Due to the scarcity of direct, peer-reviewed comparative data for this compound, this guide utilizes data for the structurally analogous and highly reactive 1,2,4,5-tetrachloro-3,6-diiodobenzene as a representative substrate to illustrate the performance of polychlorinated iodobenzenes. This serves as a reliable proxy for estimating yields and reaction conditions.[3]
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures.[2] The efficiency of this transformation is critically dependent on the halide's reactivity.
Table 1: Comparison of Aryl Halides in a Model Suzuki-Miyaura Reaction [3]
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Polychloro-iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >95* |
| Polychloro-bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 75-85** |
| Polychlorobenzene (e.g., 1,2,4,5-Tetrachlorobenzene) | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 110 | 24 | 60-70*** |
**Estimated yield based on the high reactivity of diiodo-tetrachlorobenzene in similar reactions.[3] ****Typical yield range for activated aryl bromides.[3] ******Typical yield range for aryl chlorides, often requiring more specialized, costly catalyst systems.[3]
Analysis: The iodo-derivative provides superior yields in shorter reaction times and at lower temperatures. This translates to reduced energy costs, higher throughput, and potentially fewer degradation byproducts. While aryl chlorides are often cheaper raw materials, the need for more complex and expensive catalyst systems (e.g., bulky, electron-rich phosphine ligands like SPhos) and more forcing conditions can offset the initial cost savings.[4][5]
The Sonogashira coupling is essential for forming C(sp²)-C(sp) bonds to synthesize substituted alkynes.[6] The high reactivity of aryl iodides is particularly advantageous, often enabling milder, copper-free conditions.[7]
Table 2: Comparison of Aryl Halides in a Model Sonogashira Reaction [3]
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Polychloro-iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 6 | >95* |
| Polychloro-bromobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | 80-90** |
| Polychlorobenzene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 24 | 50-70*** |
**Estimated yield based on the high reactivity of diiodo-tetrachlorobenzene.[3] ****Typical yield range for activated aryl bromides.[3] ******Typical yield range for aryl chlorides, requiring more advanced catalysts and harsher conditions.[3]
Analysis: The performance gap is even more pronounced in the Sonogashira reaction. The ability to run the coupling for the iodo-analogue at room temperature is a significant benefit, preserving sensitive functional groups within complex molecules. In contrast, activating the corresponding aryl chloride requires higher temperatures and more sophisticated catalyst systems, increasing both financial and environmental costs.[8]
The Cost-Benefit Framework
When deciding on a synthetic route, researchers must weigh the upfront cost of reagents against the downstream costs of time, energy, and purification.
-
Reagent Cost: Iodinated aromatic compounds are generally more expensive than their chlorinated or brominated counterparts due to the higher cost of iodine and more complex manufacturing processes.[9][10] 1,2,4-Trichlorobenzene, the precursor to many of these compounds, is a relatively inexpensive commodity chemical.[11]
-
Catalyst Considerations: While the C-I bond is highly reactive, the steric hindrance from adjacent chlorine atoms can sometimes necessitate the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate efficient coupling, which are more expensive than simpler ligands like triphenylphosphine.[5]
-
Milder Conditions & Energy Savings: As demonstrated, the high reactivity of the C-I bond allows for significantly lower reaction temperatures and shorter reaction times, reducing energy consumption and increasing reactor turnover.[3]
-
Higher Yields & Atom Economy: Superior yields directly translate to better atom economy and less wasted material, a key principle of green chemistry. This reduces the cost per gram of the final product.
-
Simplified Purification: Cleaner reactions with fewer side products (e.g., dehalogenation, homocoupling) simplify downstream purification, saving significant time, labor, and solvent costs.
-
Synthetic Versatility: This is the most compelling benefit. The ability to perform sequential cross-coupling reactions is a powerful strategic advantage. One can first introduce a substituent at the iodo position and then, using a different catalyst system and harsher conditions, functionalize one or more of the chloro positions.[4]
Diagram 1: The Strategic Value of Sequential Functionalization
Caption: Sequential coupling strategy enabled by differential halide reactivity.
Experimental Protocols
The following protocols are representative procedures and may require optimization for specific substrates and scales.
This protocol describes a typical procedure for the coupling of an arylboronic acid with this compound.[2]
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.2 mmol, 1.2 equiv) in toluene (10 mL).[2]
-
Add a solution of potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) in water (2 mL).[2]
-
Degas the resulting mixture by bubbling argon through it for 15 minutes to remove dissolved oxygen.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%) to the reaction mixture.[2]
-
Reaction Execution: Heat the reaction to 90 °C and stir vigorously for 12-16 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.[2]
-
Workup: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water (2 x 10 mL) and brine (10 mL).[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[2]
This protocol outlines a general procedure for the coupling of a terminal alkyne with this compound.[12]
Methodology:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).[12]
-
Add degassed solvent, such as a mixture of THF and triethylamine (4:1, 5 mL).[12]
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often complete within 6-8 hours. Monitor progress by TLC or GC-MS.[3]
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the desired alkynylated product.[2]
Safety and Handling
This compound should be handled with appropriate care in a well-ventilated fume hood. It is classified as a skin and serious eye irritant and may cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
The primary precursor, 1,2,4-Trichlorobenzene, is toxic and very toxic to aquatic life with long-lasting effects.[14][15] It may have effects on the liver upon repeated exposure.[15] All waste containing these compounds should be disposed of according to institutional and local environmental regulations.
Conclusion and Recommendations
The use of this compound in synthesis presents a clear trade-off between upfront reagent cost and downstream efficiency and versatility.
The use of this compound is highly recommended when:
-
Sequential functionalization is a key part of the synthetic strategy. The orthogonal reactivity of the C-I and C-Cl bonds is its single greatest advantage.
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
High yields and clean reaction profiles are critical to minimize downstream purification efforts and maximize material throughput, especially in later-stage drug development.
Alternative reagents, such as polychlorinated bromobenzenes or benzenes, should be considered when:
-
Only a single functionalization is required, and the target molecule is robust enough to withstand harsher reaction conditions.
-
Upfront reagent cost is the primary limiting factor, and the additional costs associated with more complex catalysts, longer reaction times, and more intensive purification are acceptable.
Ultimately, this compound is not merely a reagent but a strategic tool. For researchers aiming to construct complex, poly-functionalized aromatic systems, its benefits in terms of efficiency, control, and versatility will frequently outweigh its higher initial purchase price, making it a sound and valuable investment in the pursuit of novel molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-IODO-2,4,5-TRICHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 10. 1-IODO-2,4,5-TRICHLOROBENZENE suppliers & manufacturers in China [m.chemicalbook.com]
- 11. 1,2,4-Trichlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzene, 1,2,4-trichloro-5-iodo- | C6H2Cl3I | CID 252788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. ICSC 1049 - 1,2,4-TRICHLOROBENZENE [inchem.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,4-Trichloro-5-iodobenzene
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,2,4-Trichloro-5-iodobenzene (CAS No. 7145-82-6). As a halogenated aromatic hydrocarbon, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instruction to explain the scientific rationale behind each procedural step.
Hazard Identification and Essential Safety Profile
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is critical. This compound is classified as a hazardous substance, and its properties dictate the stringent handling and disposal protocols required.
Table 1: Chemical and Hazard Profile of this compound
| Property | Value/Information | Source(s) |
|---|---|---|
| Chemical Formula | C₆H₂Cl₃I | PubChem[1] |
| Molecular Weight | 307.3 g/mol | PubChem[1] |
| Appearance | Solid | N/A |
| Primary Hazards | - Causes skin irritation.[1][2] - Causes serious eye irritation.[1][3] - May cause respiratory irritation.[1] | PubChem[1], Loba Chemie[2], CDN Isotopes[3] |
| Environmental Hazards | As a member of the trichlorobenzene family, it is considered very toxic to aquatic life with long-lasting effects.[2] | Sigma-Aldrich, Loba Chemie[2] |
Expert Rationale: The presence of both chlorine and iodine atoms on the benzene ring classifies this compound as a halogenated organic.[4][5] Such compounds are often persistent in the environment and can pose long-term ecological risks. The immediate irritation hazards necessitate the use of robust personal protective equipment to prevent occupational exposure.
Mandatory Personal Protective Equipment (PPE) and Handling Environment
All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4] Adherence to the correct PPE is the first line of defense against chemical exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, polyvinyl alcohol). | Standard nitrile gloves may not offer sufficient protection against chlorinated solvents. Viton® provides excellent resistance.[4] |
| Eye/Face Protection | Safety goggles and a face shield. | Provides full-face protection from splashes or airborne particles, addressing the serious eye irritation hazard.[4] |
| Body Protection | A flame-resistant lab coat. | Protects skin from accidental contact and contamination of personal clothing.[4] |
| Respiratory | Not required if handled exclusively within a fume hood. | A fume hood provides adequate ventilation and containment.[4][6][7] |
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with correct waste stream identification. This compound is unequivocally a halogenated organic waste .[4][5] It must never be mixed with non-halogenated organic waste.
Scientific Principle: The co-disposal of halogenated and non-halogenated waste streams is a costly and non-compliant practice. Halogenated wastes require high-temperature incineration with specialized acid gas scrubbers to neutralize the resulting hydrogen chloride (HCl) and hydrogen iodide (HI).[4] Contaminating a large volume of non-halogenated solvent, which could otherwise be recycled or fuel-blended, forces the entire mixture to be treated via the more expensive and complex halogenated waste pathway.[8]
The following decision tree illustrates the logic for proper waste segregation.
Step-by-Step Disposal Protocol
This protocol outlines the validated procedure for collecting and storing this compound waste prior to its removal by certified professionals.
Experimental Protocol: Waste Collection and Storage
-
Container Selection:
-
Container Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label.[8]
-
Clearly write the full, unabbreviated chemical name: "this compound".[4][9]
-
List all components and their approximate percentages if it is a mixed waste stream.
-
Add any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Transfer:
-
Perform all waste transfers inside a chemical fume hood while wearing the appropriate PPE as detailed in Section 2.
-
If transferring a solid, use a dedicated spatula or powder funnel to avoid spillage.
-
If the compound is dissolved in a solvent, carefully pour the solution into the waste container.
-
Securely close the container lid immediately after adding the waste. Containers must remain closed at all times except when waste is being actively added.[8][9]
-
-
Temporary Storage (Satellite Accumulation Area - SAA):
-
Arranging Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Provide the contractor with a complete and accurate description of the waste, including its chemical composition and volume.[4] Do not attempt to transport or dispose of the waste personally.
-
The overall workflow is summarized in the diagram below.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action.
Spill Response Protocol:
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Secure: Restrict access to the spill area and remove any ignition sources.[10]
-
Assess: If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.
-
Clean Up (for minor spills):
-
Don the appropriate PPE as described in Section 2.
-
Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[4][10]
-
Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.[11]
-
Personnel Exposure First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[2]
References
- 1. Benzene, 1,2,4-trichloro-5-iodo- | C6H2Cl3I | CID 252788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. thesafetygeek.com [thesafetygeek.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. nj.gov [nj.gov]
- 11. 1,2,4-TRICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1,2,4-Trichloro-5-iodobenzene
Hazard Analysis: Understanding the Imperative for Protection
1,2,4-Trichloro-5-iodobenzene belongs to the family of halogenated aromatic hydrocarbons, a class of compounds that demands meticulous handling due to its potential health and environmental risks. The primary hazards associated with its parent compound, 1,2,4-Trichlorobenzene, which serves as our primary reference, are significant. It is classified as harmful if swallowed, in contact with skin, or inhaled.[2] It is also known to cause skin and serious eye irritation.[3] Furthermore, these compounds are very toxic to aquatic life with long-lasting effects.[4][5]
The causality for a stringent PPE protocol is clear: the compound's ability to exert toxicity through multiple exposure routes—ingestion, dermal absorption, and inhalation—requires a multi-layered defense.[6] Skin contact can lead not only to local irritation but also systemic toxicity as the compound is absorbed into the bloodstream.[7] Inhalation of vapors or aerosols can irritate the respiratory system and lead to systemic effects.[7][8] Therefore, the selection of PPE is not merely a procedural step but a critical control measure to isolate the researcher from the chemical hazard.
Core Directive: A Multi-Layered PPE Strategy
A comprehensive PPE plan is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale & Key Considerations |
| Hand Protection | Chemical-resistant gloves (Viton™, Butyl rubber, or equivalent laminate). | Halogenated aromatic compounds can permeate standard laboratory gloves (e.g., latex, nitrile). Viton™ or similar materials offer superior resistance.[1][7] Always double-glove for extended procedures and inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Chemical-resistant lab coat or coveralls. | A standard cotton lab coat is insufficient. A chemical-resistant material prevents skin contact from splashes or spills.[9] For larger quantities, a chemical-resistant apron over the lab coat is recommended.[10] All protective clothing should be removed promptly if contaminated.[11] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Safety glasses with side shields are not adequate. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[11][12] A face shield must be worn over the goggles when there is a significant risk of splashing (e.g., during transfers of larger volumes or when heating).[1] |
| Respiratory Protection | Work must be conducted within a certified chemical fume hood. | A chemical fume hood is the primary engineering control to prevent inhalation of vapors.[1][13] If work outside a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[13] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is essential for minimizing exposure risk. The following protocol outlines the key stages of handling this compound.
Step 1: Pre-Handling Preparation
-
Designate the Area: All work must be performed in a designated area within a certified chemical fume hood.[1]
-
Assemble Materials: Ensure all necessary equipment (glassware, spatulas, weighing paper) and spill cleanup materials are inside the fume hood before introducing the chemical.
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[7][14]
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.
Step 2: Chemical Handling & Experimentation
-
Aliquot the Chemical: Carefully weigh and transfer the required amount of the compound. Minimize the creation of dust or aerosols.[2]
-
Maintain Containment: Keep all containers with the chemical tightly closed when not in use.[5] Conduct all experimental manipulations well within the fume hood, keeping the sash at the lowest practical height.[13]
-
Avoid Contamination: Use dedicated tools for this chemical. Do not allow contaminated gloves or equipment to touch surfaces outside the fume hood.
Step 3: Post-Handling Decontamination & Cleanup
-
Decontaminate Equipment: Thoroughly decontaminate all non-disposable equipment and glassware that came into contact with the chemical. This should be done within the fume hood. The rinsate must be collected as hazardous waste.[13]
-
Clean Work Area: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.[15] Collect all cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water after removing all PPE.[7]
Caption: Workflow for Safely Handling this compound.
Logistical Plan: Spill and Disposal Management
Immediate Spill Response: In the event of a spill, evacuate non-essential personnel from the area.[1] Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels. Carefully collect the absorbed material into a designated, sealed container for hazardous waste.[15] Wash the spill site with a solvent and then soap and water, collecting all cleaning materials for disposal.[15]
Waste Disposal Protocol: this compound and all materials contaminated with it are classified as halogenated organic hazardous waste.[1]
-
Segregation: This waste stream must be collected separately from non-halogenated chemical waste.[13]
-
Containerization: Use a designated, leak-proof, and clearly labeled waste container. The label must include the words "Hazardous Waste" and the full chemical name.[1][13]
-
Disposal: All chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[1][2] High-temperature incineration is the typical method for destroying halogenated organic compounds.[1]
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with this compound, ensuring personal safety and environmental protection.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. restoredcdc.org [restoredcdc.org]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 11. nj.gov [nj.gov]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. benchchem.com [benchchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. 1,2,4-TRICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
